3-Hydroxythietane 1,1-dioxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101855. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1-dioxothietan-3-ol | |
|---|---|---|
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3S/c4-3-1-7(5,6)2-3/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUZABLJPXPIFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CS1(=O)=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60295430 | |
| Record name | 3-Thietanol, 1,1-dioxide | |
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Molecular Weight |
122.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22524-35-2 | |
| Record name | 3-Hydroxythietane 1,1-dioxide | |
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| Record name | 3-Thietanol, 1,1-dioxide | |
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| Record name | 3-hydroxythietane 1,1-dioxide | |
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| Record name | 3-Thietanol, 1,1-dioxide | |
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Foundational & Exploratory
A Technical Guide to the Synthesis of 3-Hydroxythietane 1,1-dioxide: A Versatile Building Block for Drug Discovery
Introduction: The Rising Prominence of Saturated Heterocycles in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of novel structural motifs is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among these, small, saturated heterocycles have garnered significant attention for their ability to impart favorable properties such as improved solubility, metabolic stability, and three-dimensional complexity. The thietane ring, a four-membered sulfur-containing heterocycle, and its oxidized derivatives, particularly thietane 1,1-dioxides, are emerging as valuable building blocks.[1][2] The sulfone moiety in thietane 1,1-dioxides is a non-obvious bioisostere for various functional groups, capable of engaging in hydrogen bonding interactions and modulating the physicochemical properties of a lead compound.[3]
This in-depth technical guide focuses on the synthesis of a key derivative, 3-hydroxythietane 1,1-dioxide. This molecule serves as a versatile precursor for a variety of functionalized thietanes, making it a valuable tool for researchers, scientists, and drug development professionals. We will explore the primary synthetic routes, delve into the underlying reaction mechanisms, provide detailed experimental protocols, and discuss the critical aspects of safety and characterization.
Synthetic Strategies: A Two-Step Approach to the Target Molecule
The most common and efficient pathway to this compound is a two-step process:
-
Formation of the Thietane Ring: Synthesis of the precursor, thietan-3-ol.
-
Oxidation of the Sulfide: Conversion of thietan-3-ol to the target sulfone, this compound.
This modular approach allows for the potential synthesis of various substituted analogs by modifying the starting materials in the first step.
Part 1: Synthesis of the Precursor, Thietan-3-ol
The synthesis of the thietan-3-ol core is most effectively achieved through the reaction of an epoxide with a sulfur nucleophile. The most common starting material for this transformation is epichlorohydrin.
Mechanism of Thietane Ring Formation from Epichlorohydrin
The reaction of epichlorohydrin with a sulfide source, such as sodium sulfide or hydrogen sulfide, proceeds through a nucleophilic attack on one of the carbon atoms of the epoxide ring. This is followed by an intramolecular nucleophilic substitution to form the four-membered thietane ring.[4]
References
Introduction: The Emergence of a Versatile Four-Membered Heterocycle
An In-Depth Technical Guide to the Chemical Properties of 3-Hydroxythietane 1,1-dioxide
In the landscape of modern medicinal and agricultural chemistry, the pursuit of novel molecular scaffolds that offer precise control over physicochemical properties is paramount. Among the emerging classes of building blocks, four-membered heterocycles have garnered significant attention for their ability to impart desirable traits such as improved solubility, metabolic stability, and three-dimensionality. While oxetanes have been extensively studied and successfully incorporated into numerous drug candidates[1][2], their sulfur-containing counterparts, particularly thietane 1,1-dioxides, represent a comparatively underexplored yet highly promising area of chemical space.[3][4]
This guide focuses on a key representative of this class: This compound . This molecule serves as a versatile synthetic intermediate, leveraging the unique electronic properties of the sulfone group and the inherent ring strain of the thietane core. As a Senior Application Scientist, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its core chemical properties, synthesis, reactivity, and strategic applications. We will delve into the causality behind its behavior, offering field-proven insights to empower its effective use in research and development programs.
Core Physicochemical and Spectroscopic Profile
This compound is a polar, low-molecular-weight solid. The presence of the highly polar sulfone group and the hydrogen-bonding capacity of the hydroxyl group dictates its physical properties, rendering it soluble in polar organic solvents.
Key Physicochemical Data
The fundamental properties of this compound are summarized below, providing a quantitative basis for its application in synthetic and medicinal chemistry contexts.
| Property | Value | Source |
| CAS Number | 22524-35-2 | [5] |
| Molecular Formula | C₃H₆O₃S | [5] |
| Molecular Weight | 122.14 g/mol | [5] |
| Topological Polar Surface Area (TPSA) | 54.37 Ų | [5] |
| Calculated logP | -1.2243 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 3 | [5] |
| Rotatable Bonds | 0 | [5] |
Spectroscopic Signature
-
¹H NMR: The proton spectrum is expected to be relatively simple. The methine proton at the C3 position (adjacent to the hydroxyl group) would appear as a multiplet. The two sets of methylene protons at the C2 and C4 positions would likely present as complex multiplets due to geminal and vicinal coupling, further complicated by the puckered nature of the four-membered ring.
-
¹³C NMR: The carbon spectrum would show three distinct signals: one for the hydroxyl-bearing C3 carbon at a lower field, and two signals for the C2 and C4 carbons at a higher field.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, broad absorption band in the region of 3400-3500 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group.[4] Additionally, two very strong characteristic peaks for the sulfone group (S=O asymmetric and symmetric stretching) would be observed, typically in the ranges of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.[4]
Synthesis Methodologies: From Precursor to Product
The most direct and widely adopted method for the synthesis of this compound is the oxidation of its thietan-3-ol precursor. This transformation is efficient and typically high-yielding, utilizing common and powerful oxidizing agents. The thietan-3-ol starting material is itself readily accessible from the inexpensive commercial precursor, thietan-3-one.[3][4]
Synthetic Workflow Diagram
The overall synthetic pathway is a robust two-step process, beginning with the nucleophilic addition to a ketone followed by oxidation.
Caption: General synthesis pathway to this compound.
Reference Experimental Protocol: Oxidation of Thietan-3-ol
This protocol is adapted from established procedures for the oxidation of 3-substituted thietanols to their corresponding 1,1-dioxides.[3][6]
Objective: To synthesize this compound from Thietan-3-ol.
Materials:
-
Thietan-3-ol (1.0 equiv)[7]
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 3.0 equiv)[3] or Hydrogen Peroxide (H₂O₂, 30-50%) with a catalyst/acid[6][8]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology (m-CPBA Method):
-
Reaction Setup: Dissolve Thietan-3-ol (1.0 equiv) in dichloromethane (to a concentration of ~0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Add m-CPBA (3.0 equiv) portion-wise to the stirred solution, maintaining the temperature at 0 °C. Rationale: The oxidation is exothermic; portion-wise addition at low temperature prevents overheating and potential side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature (~25 °C) and stir for 3-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct. Add additional CH₂Cl₂ to facilitate phase separation.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the phases and extract the aqueous layer two more times with CH₂Cl₂. Rationale: Multiple extractions ensure complete recovery of the polar product from the aqueous phase.
-
Washing & Drying: Combine the organic layers, wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo.
-
Purification: The crude product can be purified by flash column chromatography (e.g., using an acetone/pentane or ethyl acetate/hexane gradient) or by recrystallization to yield this compound as a solid.[3][4]
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dominated by the chemistry of its tertiary alcohol, which is significantly influenced by the electron-withdrawing sulfone group and the strained ring system. The core of its synthetic utility lies in the acid-catalyzed generation of a key carbocation intermediate at the C3 position.[3][4][9]
Acid-Catalyzed Carbocation Formation and Nucleophilic Attack
Under the influence of a catalytic amount of a Lewis acid (e.g., Ca(NTf₂)₂) or a Brønsted acid (e.g., Tf₂NH), the hydroxyl group is protonated and eliminated as a water molecule.[3][4] This generates a tertiary carbocation that is stabilized by the adjacent aryl group (in substituted analogs) but destabilized by the potent electron-withdrawing effect of the sulfone. This transient but highly reactive intermediate is readily trapped by a range of nucleophiles.
This strategy enables the divergent synthesis of various 3,3-disubstituted thietane dioxides, forming new C-C, C-S, and C-O bonds directly on the intact four-membered ring.[3]
-
C-C Bond Formation: Arene nucleophiles, such as phenols and electron-rich benzene derivatives, readily participate in Friedel-Crafts-type alkylations.[4]
-
C-S Bond Formation: Both aromatic and aliphatic thiols serve as excellent nucleophiles, yielding 3-sulfanyl thietane dioxides.[3]
-
C-O Bond Formation: While direct alcohol addition can be challenging, Brønsted acid catalysis in acetonitrile successfully promotes the O-alkylation of primary and benzylic alcohols.[3]
Competing Elimination Pathway
A significant competing reaction pathway, particularly with less reactive nucleophiles or at elevated temperatures, is the E1 elimination of a proton from an adjacent carbon. This leads to the formation of a stable, conjugated 2H-thiete 1,1-dioxide.[4][9] Judicious selection of the catalyst and reaction temperature is crucial to minimize the formation of this elimination byproduct.[3] Interestingly, under certain conditions with acidic phenol nucleophiles, it has been observed that the thiete dioxide can be returned to the catalytic cycle via protonation, regenerating the carbocation and improving the yield of the desired substitution product at higher temperatures.[9]
Reaction Mechanism Diagram
Caption: Key reaction pathways of this compound.
Ring Stability
A noteworthy feature of the thietane 1,1-dioxide scaffold is its high chemical stability. Once formed, 3,3-disubstituted derivatives demonstrate remarkable resilience, showing quantitative recovery under various acidic (1 M HCl), basic (1 M NaOH), and nucleophilic (NaI, cysteine) conditions.[9] This chemical robustness is a highly attractive feature for drug development, as it ensures the integrity of the scaffold throughout subsequent synthetic manipulations and under physiological conditions.
Applications in Drug Discovery and Materials Science
The unique combination of properties—a small, polar, sp³-rich, and chemically stable core—makes this compound and its derivatives valuable motifs for modern chemistry.
-
Medicinal Chemistry: The thietane dioxide moiety is increasingly used as a "bioisostere" or replacement for other chemical groups.[4] For instance, it can serve as a more polar and three-dimensional surrogate for a gem-dimethyl group or as a non-hydrolyzable mimic of a carbonyl group. Its incorporation can favorably modulate key drug-like properties, including:
-
Aqueous Solubility: The high polarity of the sulfone group often enhances the solubility of parent molecules.
-
Metabolic Stability: The scaffold is resistant to oxidative metabolism, making it useful for blocking metabolically labile sites in a drug candidate.[9]
-
Target Engagement: The rigid, puckered ring structure can orient substituents in precise vectors, potentially leading to improved binding affinity and selectivity for biological targets. Several biologically active compounds containing the thietane dioxide ring have already been reported, including a PI3K-Alpha inhibitor for cancer therapy and molecules with antidepressant properties.[9][10]
-
-
Agricultural Chemistry: Similar to its role in pharmaceuticals, the thietane dioxide motif is being explored in the design of new pesticides and herbicides, where properties like stability and polarity are equally crucial.[4][9]
Safety and Handling
As with any laboratory chemical, proper safety precautions are essential when handling this compound and its precursors.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11] Wash hands thoroughly after handling.[11]
-
Storage: Store in a tightly closed container in a cool, dry place.[5][11]
-
Toxicity: While specific toxicity data for this compound is not detailed in the provided search results, its precursor, thietan-3-ol, is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[7] It is prudent to handle the title compound with similar caution. Always consult the material safety data sheet (MSDS) from the specific supplier before use.
Conclusion
This compound stands out as a powerful and versatile building block for chemical innovation. Its straightforward synthesis, predictable reactivity through a key carbocation intermediate, and the exceptional stability of its derivatives make it an invaluable tool for researchers. From fine-tuning the physicochemical properties of drug candidates to constructing novel molecular architectures, the strategic application of this four-membered heterocycle offers a reliable pathway to access new chemical space. As the demand for non-flat, polar, and stable molecular motifs continues to grow, the importance of this compound in both academic and industrial research is set to expand significantly.
References
- 1. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemscene.com [chemscene.com]
- 6. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]
- 7. 3-Thietan-1-ol | C3H6OS | CID 82532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide on the Crystal Structure of 3-Hydroxythietane 1,1-dioxide and its Derivatives: Implications for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The thietane 1,1-dioxide moiety is an increasingly important scaffold in medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates. Among its derivatives, 3-hydroxythietane 1,1-dioxide serves as a key building block for introducing structural diversity. This guide provides a comprehensive analysis of the crystal structure of this compound derivatives, synthesizing crystallographic data with practical insights for researchers in drug development. While a definitive crystal structure for the parent this compound is not publicly available, this guide leverages high-quality crystallographic data from closely related 3-aryl-substituted analogues to elucidate the core structural features of this heterocyclic system. We will delve into the synthesis, conformational analysis, and the critical role of intermolecular interactions, offering a robust framework for the rational design of novel therapeutics.
Introduction: The Rising Prominence of the Thietane 1,1-Dioxide Scaffold
Four-membered heterocycles are gaining considerable attention in drug discovery as bioisosteric replacements for more common functional groups, offering a unique combination of properties such as improved metabolic stability, enhanced solubility, and novel intellectual property.[1] The thietane 1,1-dioxide ring, in particular, is a polar, rigid scaffold that can modulate the pharmacokinetic and pharmacodynamic profile of a molecule. The sulfone group acts as a strong hydrogen bond acceptor, while the four-membered ring introduces a distinct three-dimensional geometry. The hydroxyl group at the 3-position provides a convenient handle for further functionalization, making this compound a versatile precursor for creating diverse chemical libraries.[2] Understanding the precise three-dimensional arrangement of this core structure is paramount for designing molecules that can effectively interact with biological targets.
Synthesis and Crystallization of this compound Derivatives
The synthesis of 3-hydroxythietane 1,1-dioxides typically proceeds through a two-step sequence starting from thietan-3-one. The first step involves the addition of an organometallic reagent (e.g., Grignard or organolithium) to the ketone, yielding a tertiary thietan-3-ol. Subsequent oxidation of the sulfide to a sulfone, commonly with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA), affords the desired this compound derivative.[1][2]
Experimental Protocol: Synthesis and Crystallization of 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide
This protocol is adapted from Bull and coworkers' synthesis of 3,3-disubstituted thietane dioxides.[1]
Step 1: Synthesis of 3-Hydroxy-3-(4-methoxyphenyl)thietane
-
To a solution of thietan-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C, add 4-methoxyphenylmagnesium bromide (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with dichloromethane (CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude thietan-3-ol.
Step 2: Oxidation to 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide
-
Dissolve the crude 3-hydroxy-3-(4-methoxyphenyl)thietane (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C and add m-CPBA (3.0 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 3.5 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the phases and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the pure 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide.
Crystallization:
Single crystals suitable for X-ray diffraction can often be obtained by slow evaporation of a solution of the purified product in an appropriate solvent system, such as acetone/pentane.[1]
Caption: Synthetic and crystallization workflow for a representative 3-aryl-3-hydroxythietane 1,1-dioxide.
Unveiling the Crystal Structure: Insights from 3-Aryl Derivatives
While the crystal structure of the parent this compound remains elusive, analysis of several 3-aryl-substituted derivatives provides a clear picture of the core structural motifs.[1][2]
Key Crystallographic Parameters of 3-Aryl-3-hydroxythietane 1,1-dioxide Derivatives
| Compound | CCDC Number | Ring Puckering Angle (°) | Key Interactions |
| 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | 2368330 | 29.4 | Intramolecular H-bond (hydroxyl to sulfone oxygen) |
| 3,3-Diarylthietane 1,1-dioxide (example) | 2368331 | 14.0 | - |
| 3-Aryl-3-(thiophenyl)thietane 1,1-dioxide (example) | 2368333 | ~1.0 (planar) | - |
Data sourced from Bull and coworkers.[1]
Conformational Analysis: A Puckered Ring System
The crystallographic data reveals that the thietane 1,1-dioxide ring is not planar but adopts a puckered conformation.[2] In the case of 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide, the ring puckering angle is a significant 29.4°.[2] This puckering is directed towards the hydroxyl group, which is suggestive of an intramolecular hydrogen bond between the hydroxyl proton and one of the sulfone oxygen atoms.[2] This interaction likely stabilizes this particular conformation in the solid state.
The degree of puckering is sensitive to the nature of the substituents at the 3-position. For instance, diarylthietane dioxides exhibit a less puckered ring (puckering angles of 14.0° and 16.9°), and a toluene sulfide derivative displays a nearly planar thietane dioxide ring with a puckering angle of only 1°.[2] This conformational flexibility is a key feature of the thietane dioxide scaffold and has important implications for drug design, as different conformations can present distinct pharmacophoric features to a biological target.
Caption: Generalized structure of a 3-substituted-3-hydroxythietane 1,1-dioxide illustrating the puckered ring and potential for intramolecular hydrogen bonding.
Implications for Rational Drug Design
The structural features of the this compound scaffold have several important implications for drug development:
-
Vectorial Projection of Substituents: The puckered nature of the ring allows for the precise vectorial projection of substituents into three-dimensional space. This is crucial for optimizing interactions with the binding pockets of target proteins. By modifying the substituents at the 3-position, medicinal chemists can fine-tune the conformation of the ring and the orientation of key pharmacophoric groups.
-
Modulation of Physicochemical Properties: The sulfone group is a potent hydrogen bond acceptor, which can enhance aqueous solubility. The overall polarity of the molecule can be modulated by the choice of substituents. The rigid nature of the four-membered ring can also reduce the entropic penalty upon binding to a target, potentially leading to higher binding affinities.
-
Scaffold Hopping and Bioisosterism: The thietane 1,1-dioxide ring can serve as a bioisosteric replacement for other functional groups, such as gem-dimethyl groups or carbonyls. This "scaffold hopping" strategy can lead to the discovery of novel chemical series with improved drug-like properties.
Conclusion
This technical guide has provided a detailed overview of the crystal structure of this compound, drawing upon data from its 3-aryl-substituted derivatives. The key takeaways for researchers are the inherent puckered conformation of the thietane 1,1-dioxide ring, the potential for intramolecular hydrogen bonding to stabilize specific conformers, and the influence of substituents on the degree of ring puckering. These structural insights, coupled with the synthetic accessibility of these compounds, underscore the value of the this compound scaffold as a versatile building block in modern drug discovery. A thorough understanding of its three-dimensional structure is essential for leveraging its full potential in the design of next-generation therapeutics.
References
The Sulfonyl Square: A Technical Guide to the Discovery and Enduring Chemistry of Thietane Dioxides
For distribution to: Researchers, scientists, and drug development professionals
Abstract
The thietane 1,1-dioxide core, a four-membered heterocyclic sulfone, has journeyed from a chemical curiosity to a cornerstone motif in modern medicinal and agricultural chemistry. This guide provides a comprehensive exploration of its discovery, the evolution of its synthesis, and its contemporary applications. We will delve into the foundational synthetic routes, from early oxidation methods to pivotal cycloaddition reactions, and culminate in the latest divergent strategies for creating complex derivatives. Mechanistic principles, detailed experimental protocols, and an analysis of the unique physicochemical properties that make this scaffold a compelling bioisostere in drug design are presented to provide a definitive resource for researchers in the field.
A Historical Perspective: From Pungent Sulfide to Stable Sulfone
The story of the thietane ring system begins over a century ago. In 1916, the esteemed German chemist Hermann Staudinger, renowned for his later Nobel Prize-winning work on macromolecules, first reported the synthesis of the parent heterocycle, thietane (then termed trimethylene sulfide).[1] This initial synthesis was achieved through the reaction of 1,3-dibromopropane with sodium sulfide, a straightforward yet foundational approach to the four-membered sulfur-containing ring.[1]
In these early explorations, the conversion of the thietane sulfide to its corresponding 1,1-dioxide was also documented. Staudinger reported that oxidation of thietane with potassium permanganate yielded the crystalline thietane 1,1-dioxide, characterized by its distinctive long needle-like crystals and a melting point of 75.5–76°C. This marked the first synthesis of a thietane dioxide, establishing a fundamental transformation that remains a cornerstone of its chemistry today.
For several decades following its discovery, the thietane dioxide moiety remained relatively understudied. However, the landscape of its synthesis and utility was set to change dramatically with the advent of new synthetic methodologies.
The Evolution of Synthetic Strategies
The synthetic toolkit for accessing thietane dioxides has expanded significantly since Staudinger's initial oxidation. Methodologies have evolved from simple oxidation of pre-formed thietane rings to elegant cycloadditions that construct the ring and install the sulfone functionality in a single step.
Oxidation of the Thietane Ring
The most direct method for the preparation of thietane 1,1-dioxides is the oxidation of a corresponding thietane. This approach is widely used due to its reliability and the commercial availability of various thietane precursors. Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.[2] The oxidation proceeds in a stepwise manner, often allowing for the isolation of the intermediate thietane 1-oxide (sulfoxide) if desired.
The oxidation of thietan-3-ols is a particularly common and high-yielding route to functionalized thietane dioxides, which serve as versatile intermediates for further derivatization.[2]
This protocol is adapted from a recent scalable synthesis of 3,3-disubstituted thietane dioxides.[2]
-
Materials:
-
3-(4-methoxyphenyl)thietan-3-ol (1.05 g, 5 mmol, 1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% purity, 3.36 g, 15.0 mmol, 3.0 equiv)
-
Dichloromethane (CH₂Cl₂, ~40 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the 3-(4-methoxyphenyl)thietan-3-ol in dichloromethane (0.13 M solution) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add the m-CPBA portionwise to the stirred solution at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (approx. 25 °C) and stir for 3.5 hours.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution (~50 mL).
-
Transfer the mixture to a separatory funnel and add an additional 50 mL of CH₂Cl₂.
-
Separate the organic layer and wash it again with saturated aqueous NaHCO₃ solution (~20 mL).
-
Extract the aqueous layers with CH₂Cl₂ (2 x 50 mL).
-
Combine all organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., 20–30% acetone/pentane) to afford the desired 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide as a white solid (Typical yield: 80%).[2]
-
The Stork-Borowitz [2+2] Cycloaddition: A Paradigm Shift
A landmark development in thietane dioxide synthesis occurred in 1962 when Gilbert Stork and Irving J. Borowitz discovered that sulfenes (R₂C=SO₂), generated in situ, undergo a [2+2] cycloaddition with enamines to produce thietane 1,1-dioxides.[3] Sulfenes are highly reactive intermediates formed, for example, by the dehydrochlorination of alkanesulfonyl chlorides with a base like triethylamine.[3]
This reaction was a significant leap forward, as it allowed for the construction of the four-membered ring with the sulfone group already in place, offering a convergent and often stereoselective route to substituted thietane dioxides.
The reaction is believed to proceed through a stepwise mechanism involving a zwitterionic intermediate, which then undergoes ring closure to form the thietane dioxide ring. The stereochemistry of the final product is often influenced by the stability of this intermediate.
Modern Strategies: Divergent Synthesis via Carbocation Intermediates
Recent innovations have focused on developing divergent synthetic routes that allow for the rapid generation of diverse thietane dioxide libraries from a common intermediate. A notable example, reported in 2024, involves the generation of a carbocation on the thietane dioxide ring, which is then trapped by various nucleophiles.[2][4][5]
This strategy commences with the readily available thietane-3-one. Grignard or organolithium addition furnishes 3-aryl-thietan-3-ols, which are subsequently oxidized to the corresponding thietane 1,1-dioxides.[2] Treatment of these tertiary alcohols with a catalytic amount of a Lewis or Brønsted acid generates a stabilized carbocation at the 3-position. This reactive intermediate can then be intercepted by a wide range of nucleophiles, including arenes (in a Friedel-Crafts type reaction), thiols, and alcohols, to yield 3,3-disubstituted thietane dioxides.[2][4][5]
This methodology is powerful because it allows for late-stage functionalization, providing a rapid and divergent approach to novel derivatives with high chemical stability.[2][5]
Structural and Physicochemical Properties
The thietane dioxide ring possesses a unique combination of structural and electronic features that make it an attractive motif for medicinal chemistry.
-
Structure and Conformation: X-ray crystallographic studies have revealed that the thietane dioxide ring is not planar. It adopts a puckered conformation.[4][5] For instance, 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide exhibits a puckering angle of 29.4°, whereas diaryl-substituted derivatives are less puckered (14.0-16.9°).[4][5] In some cases, such as with a 3-toluene sulfide substituent, the ring can be nearly planar (1° puckering angle).[4][5] This conformational flexibility allows the substituents to be presented in precise three-dimensional arrangements.
-
Physicochemical Properties: The sulfone group is a strong hydrogen bond acceptor and significantly increases the polarity of the molecule. Compared to other four-membered rings like cyclobutane, the thietane dioxide moiety reduces lipophilicity while only slightly increasing the molecular volume.[6] This makes it an excellent tool for modulating the physicochemical properties of drug candidates.
| Property | Observation | Implication in Drug Design |
| Polarity | High due to the SO₂ group. | Can improve aqueous solubility and modulate cell permeability. |
| Lipophilicity | Generally lower than carbocyclic analogues (e.g., cyclobutane).[6][7] | Useful for reducing the LogP/LogD of a lead compound to improve its pharmacokinetic profile. |
| Metabolic Stability | The sulfone is resistant to oxidative metabolism.[2] | Can block a soft spot for metabolic attack, increasing the half-life of a drug. |
| Acidity/Basicity | The sulfone group is electron-withdrawing, which can influence the pKa of nearby functional groups.[7] | Can be used to fine-tune the ionization state of a molecule at physiological pH. |
| Hydrogen Bonding | The two oxygen atoms are strong hydrogen bond acceptors. | Can form crucial interactions with biological targets, enhancing binding affinity. |
Applications in Drug Discovery and Beyond
The unique properties of the thietane dioxide scaffold have led to its increasing use as a "bioisostere" in drug design. Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The thietane dioxide has been investigated as a bioisostere for various functional groups, including carbonyls and gem-dimethyl groups.
-
Medicinal Chemistry:
-
PI3K-Alpha Inhibitors: A thietane dioxide-containing compound has been reported as a potential therapeutic for cancer through the inhibition of the PI3K-alpha pathway.[2]
-
Antibacterial Agents: LpxC inhibitors incorporating a thietane dioxide moiety have been disclosed as potential antibacterial agents. Co-crystal structures revealed that the sulfone group forms a beneficial hydrogen bond with a lysine residue in the enzyme's active site.[2]
-
Modulation of Physicochemical Properties: In numerous drug discovery programs, the incorporation of a thietane dioxide has been shown to improve metabolic stability and target selectivity.[6]
-
-
Agrochemicals: Syngenta has patented a series of compounds that feature pendant thietane dioxides for use as insecticides, highlighting the utility of this scaffold beyond human health.[2]
The chemical stability of the thietane dioxide ring under various conditions, including acidic and basic environments, further enhances its appeal for incorporation into biologically active molecules.[2][5]
Conclusion and Future Outlook
From its initial discovery as a simple oxidation product, the thietane 1,1-dioxide has matured into a sophisticated and highly valuable scaffold for chemists. The development of synthetic methods, from the classical Stork-Borowitz cycloaddition to modern divergent strategies, has made a diverse array of these compounds readily accessible. As our understanding of the interplay between three-dimensional structure and biological function deepens, the unique conformational and electronic properties of the thietane dioxide ring will undoubtedly secure its place as a key building block in the design of future therapeutics and agrochemicals. The continued development of novel synthetic methodologies will only broaden the accessible chemical space, promising exciting new discoveries built upon this remarkable sulfonyl square.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfene - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thietane Dioxide - Enamine [enamine.net]
- 7. chemrxiv.org [chemrxiv.org]
The Emerging Potential of the 3-Hydroxythietane 1,1-Dioxide Scaffold: A Technical Guide to its Biological Activity and Therapeutic Promise
Abstract
The quest for novel chemical scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is a perpetual driver in modern drug discovery. Among the under-explored heterocyclic systems, the thietane 1,1-dioxide moiety has emerged as a promising structural motif. This technical guide provides an in-depth exploration of the biological activities associated with derivatives of 3-Hydroxythietane 1,1-dioxide, a versatile and accessible building block. While direct biological data on the parent molecule is limited, its derivatives, particularly 3-alkoxy and 3-aryloxy substituted analogues, have demonstrated significant potential, most notably in the realm of neuroscience. This document will delve into the synthesis, preclinical evaluation, and proposed mechanisms of action of these compounds, offering valuable insights for researchers, scientists, and drug development professionals.
Introduction: The Thietane 1,1-Dioxide Scaffold - A Rising Star in Medicinal Chemistry
Saturated four-membered heterocyclic rings, such as oxetanes and azetidines, have gained considerable traction in medicinal chemistry for their ability to impart desirable properties like improved solubility, metabolic stability, and unique vectoral exits for further chemical modification. The thietane 1,1-dioxide scaffold, a sulfur-containing four-membered ring with an oxidized sulfur atom, shares these advantageous characteristics. The sulfone group introduces polarity and the capacity for hydrogen bonding, while the puckered ring system provides a defined three-dimensional geometry that can be exploited for specific interactions with biological targets.
This compound serves as a key entry point to a diverse range of substituted thietane 1,1-dioxides. Its hydroxyl group provides a convenient handle for derivatization, allowing for the exploration of a broad chemical space and the fine-tuning of pharmacological properties.
Synthetic Pathways to Biologically Active Derivatives
The primary route to biologically active 3-substituted thietane-1,1-dioxides commences with the parent compound, this compound. The hydroxyl group can be readily converted into a good leaving group or directly displaced under appropriate conditions to introduce a variety of substituents at the 3-position.
Synthesis of 3-Alkoxy and 3-Aryloxy Thietane-1,1-Dioxides
A prevalent and effective method for synthesizing 3-alkoxy and 3-aryloxy derivatives involves the reaction of a suitable precursor with alcohols or phenols. One documented approach utilizes 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole as a reactive intermediate. This compound, when treated with sodium alkoxides or phenolates, undergoes nucleophilic substitution to yield the desired 3-alkoxy or 3-aryloxy thietane-1,1-dioxides.
Experimental Protocol: General Procedure for the Synthesis of 3-Aryloxythietane-1,1-Dioxides
-
To a solution of the desired phenol in a suitable anhydrous solvent (e.g., DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere.
-
Stir the resulting mixture at room temperature for 30 minutes to ensure the complete formation of the sodium phenolate.
-
Add a solution of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryloxythietane-1,1-dioxide.
Caption: General synthetic route to 3-substituted thietane-1,1-dioxides.
Biological Activity: A Focus on Antidepressant Properties
The most significant and well-documented biological activity of 3-substituted thietane-1,1-dioxide derivatives is their antidepressant-like effect, as demonstrated in various preclinical models of depression.
Preclinical Evidence of Antidepressant Efficacy
Multiple studies have highlighted the potential of 3-alkoxy and 3-aryloxy thietane-1,1-dioxides as novel antidepressant agents. Two prominent examples are 3-methoxythietane-1,1-dioxide (N-14) and 3-ethoxythietane-1,1-dioxide (3ETD or N-199/1). These compounds have shown efficacy in rodent models of depression, including the Forced Swim Test (FST) and the Tail Suspension Test (TST). In these tests, a reduction in the duration of immobility is indicative of an antidepressant-like effect.
In a study utilizing a reserpine-induced model of depression in rats, 3ETD was found to significantly reduce immobility time in the FST, increase sucrose preference (an indicator of anhedonia), and prevent weight loss associated with the depressive-like state. Furthermore, 3-methoxythietane-1,1-dioxide (N-14) demonstrated antidepressant efficacy in a resident-intruder paradigm, a model of social stress-induced depression.
| Compound | Animal Model | Key Findings | Reference |
| 3-Ethoxythietane-1,1-dioxide (3ETD) | Reserpine-induced depression in rats | Reduced immobility in FST, increased sucrose preference, prevented weight loss. | |
| 3-Methoxythietane-1,1-dioxide (N-14) | Resident-Intruder Paradigm in rats | Mitigated depressive-like behaviors induced by social stress. | |
| Various 3-Aryloxythietane-1,1-dioxides | Mice | Displayed antidepressant properties in TST and FST, comparable to imipramine. |
Experimental Protocols for Assessing Antidepressant Activity
The FST is a widely used behavioral test to screen for potential antidepressant drugs.
Experimental Protocol: Forced Swim Test in Mice
-
Apparatus: A transparent cylindrical container (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Procedure:
-
Acclimatize mice to the testing room for at least 1 hour before the experiment.
-
Administer the test compound or vehicle intraperitoneally (i.p.) at a predetermined time before the test (e.g., 30-60 minutes).
-
Individually place each mouse into the cylinder of water for a 6-minute session.
-
Record the entire session using a video camera.
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the state in which the mouse makes only the necessary movements to keep its head above water.
-
-
Data Analysis: Compare the mean immobility time of the treated groups with the vehicle control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
The TST is another common behavioral despair model used for screening antidepressant compounds.
Experimental Protocol: Tail Suspension Test in Mice
-
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended by its tail.
-
Procedure:
-
Acclimatize mice to the testing room.
-
Administer the test compound or vehicle i.p. prior to the test.
-
Suspend each mouse individually by its tail using adhesive tape, ensuring the mouse cannot touch any surfaces.
-
Record the 6-minute session with a video camera.
-
Score the total duration of immobility during the test period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
-
-
Data Analysis: Compare the mean immobility time of the treated groups with the vehicle control group. A significant reduction in immobility time suggests an antidepressant-like effect.
Caption: Workflow for the synthesis and preclinical evaluation of 3-substituted thietane-1,1-dioxides.
Mechanism of Action: Modulating Monoaminergic Systems
The antidepressant effects of 3-substituted thietane-1,1-dioxides are believed to be mediated through the modulation of monoaminergic neurotransmitter systems, specifically serotonergic and adrenergic pathways.
Preliminary mechanistic studies suggest that these compounds may act as:
-
5-HT1A receptor agonists: Stimulation of 5-HT1A autoreceptors can lead to a reduction in the firing rate of serotonin neurons, which, over time with chronic treatment, can result in a desensitization of these autoreceptors and an overall increase in serotonin neurotransmission.
-
5-HT2A/2C receptor antagonists: Blockade of these receptors is a known mechanism of action for some atypical antidepressants and is associated with anxiolytic and antidepressant effects.
-
α2-adrenergic receptor antagonists: Antagonism of α2-autoreceptors on noradrenergic neurons and heteroreceptors on serotonergic neurons can lead to an increase in the release of both norepinephrine and serotonin.
This multi-target engagement profile suggests that 3-substituted thietane-1,1-dioxides may offer a novel and potentially more effective approach to treating depression compared to single-target agents.
Caption: Proposed mechanism of action for the antidepressant effects of 3-substituted thietane-1,1-dioxides.
Future Directions and Therapeutic Potential
The promising preclinical data on the antidepressant activity of 3-substituted thietane-1,1-dioxides warrant further investigation. Key future research directions include:
-
Lead Optimization: Systematic structure-activity relationship (SAR) studies are needed to optimize the potency, selectivity, and pharmacokinetic properties of these compounds.
-
Broader Biological Screening: While the focus has been on antidepressant activity, the thietane 1,1-dioxide scaffold should be screened against a wider range of biological targets to uncover other potential therapeutic applications.
-
In-depth Mechanistic Studies: Further research is required to fully elucidate the molecular mechanisms of action, including receptor binding affinities and downstream signaling pathways.
-
Toxicology and Safety Profiling: Comprehensive toxicology studies are essential to assess the safety of these compounds for potential clinical development.
Conclusion
This compound has proven to be a valuable starting material for the synthesis of a novel class of biologically active compounds. Its derivatives, particularly the 3-alkoxy and 3-aryloxy analogues, have demonstrated compelling antidepressant-like activity in preclinical models. Their unique multi-target mechanism of action, involving the modulation of key serotonergic and adrenergic receptors, positions them as promising candidates for the development of next-generation antidepressants. The thietane 1,1-dioxide scaffold represents a fertile ground for further exploration in medicinal chemistry, with the potential to yield new therapeutic agents for a range of diseases.
Introduction: The Emergence of the Thietane 1,1-Dioxide Scaffold
An In-depth Technical Guide to the Physical Properties of 3-Hydroxythietane 1,1-dioxide Derivatives
In the landscape of modern medicinal and agricultural chemistry, four-membered heterocycles are increasingly recognized for their ability to confer advantageous physicochemical properties and novel three-dimensional topologies to bioactive molecules.[1][2] Among these, the thietane 1,1-dioxide core has emerged as a particularly compelling scaffold. As a compact, polar, and metabolically stable sulfone, it offers a unique geometric arrangement that distinguishes it from more conventional motifs.[1] The introduction of a hydroxyl group at the 3-position creates this compound and its derivatives, a class of compounds with significant potential for hydrogen bonding and further functionalization.
This guide provides a detailed exploration of the core physical properties of these compounds, offering field-proven insights and experimental context for researchers, scientists, and drug development professionals. We will delve into the structural characteristics, stability, and key physical data that define this promising class of molecules, grounding our discussion in authoritative experimental findings.
Core Physical Properties of the Parent Scaffold: this compound
The parent compound, this compound (CAS 22524-35-2), serves as the foundational building block for this series. Its physical properties are critical benchmarks for understanding the impact of further substitution.
Table 1: Key Physical and Computed Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃H₆O₃S | [2][3][4] |
| Molecular Weight | 122.14 g/mol | [2][3][4] |
| Appearance | White to light yellow crystalline powder | [5] |
| Melting Point | 101-102 °C | [4] |
| Boiling Point | 398.1 °C at 760 mmHg (Predicted) | [3][4] |
| Density | 1.638 g/cm³ (Predicted) | [3][4] |
| pKa | 12.05 ± 0.20 (Predicted) | [4] |
| Calculated LogP | -1.22 | [2] |
| Topological Polar Surface Area (TPSA) | 54.37 Ų | [2] |
Expert Insight: The low LogP value (-1.22) indicates high hydrophilicity, a direct consequence of the exposed sulfone and hydroxyl groups.[2] The TPSA of 54.37 Ų is also significant; in drug discovery, TPSA is a key predictor of a molecule's ability to permeate cell membranes. These values collectively suggest that while the parent scaffold is highly polar, its derivatives can be tailored to achieve a desirable balance for pharmacokinetic profiles, aligning with frameworks like Lipinski's Rule of Five.[6]
The Influence of Substitution: Properties of 3-Aryl Derivatives
The true versatility of the scaffold is revealed through its derivatives. The addition of substituents at the 3-position, particularly aryl groups, dramatically alters the physical properties, influencing everything from melting point to crystal packing.
Table 2: Physical Properties of Selected 3-Hydroxy-3-Arylthietane 1,1-dioxide Derivatives
| Derivative Name | Appearance | Melting Point (°C) | Source |
| 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | White Solid | 165–168 | [7] |
| 3-Hydroxy-3-(2-methoxyphenyl)thietane 1,1-dioxide | White Solid | Not Reported | [7][8] |
| 3-Hydroxy-3-(3-methoxyphenyl)thietane 1,1-dioxide | Yellow Oil | Not Applicable | [7][8] |
| 3-(Benzo[d][1][3]dioxol-5-yl)-3-hydroxythietane 1,1-dioxide | White Solid | 140–145 | [7][8] |
| 3-(4-Chlorophenyl)-3-hydroxythietane 1,1-dioxide | White Solid | 168–175 | [1] |
Causality Behind the Data: The transition from a crystalline solid to an oil, as seen with the 3-methoxyphenyl derivative, is a direct result of substitution patterns affecting the molecule's ability to form an ordered crystal lattice.[7][8] Symmetrical para-substituted compounds, like the 4-methoxy and 4-chloro derivatives, tend to pack more efficiently, leading to higher melting points compared to their ortho- or meta- counterparts or more complex substituents like the benzo[d][1][3]dioxol-5-yl group.[1][7][8]
Structural Analysis: Ring Conformation and Crystallography
The non-planar nature of the thietane ring is a defining characteristic. X-ray diffraction studies have provided invaluable insights into the three-dimensional structure of these molecules.
Key Structural Finding: Single-crystal X-ray analysis of 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide revealed a significantly puckered thietane dioxide ring, with a puckering angle of 29.4°.[1][7] This conformation is directed toward the hydroxyl group, which is strongly suggestive of a stabilizing intramolecular hydrogen bond between the hydroxyl proton and one of the sulfone oxygens. This interaction can restrict conformational flexibility and influence binding to biological targets. In contrast, further substituted diarylthietane dioxides exhibit a less puckered ring structure.[1][7]
Caption: Puckering in 3-hydroxy-arylthietane 1,1-dioxides.
Experimental Protocols: Synthesis and Characterization
The reliability of physical property data is intrinsically linked to the methods used for synthesis and purification. The protocols described below represent self-validating systems for obtaining high-purity materials suitable for accurate characterization.
Protocol 1: Synthesis of 3-Aryl-3-hydroxythietane 1,1-dioxides
This procedure details the oxidation of a thietan-3-ol precursor to the target thietane 1,1-dioxide, a common and robust transformation.[7][8]
Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a widely used and highly effective oxidant for converting sulfides to sulfones. The reaction is performed at an initial temperature of 0 °C to control the exothermic oxidation, then warmed to ensure complete conversion. The aqueous sodium bicarbonate quench is critical for neutralizing the m-chlorobenzoic acid byproduct, facilitating a clean workup and purification.
Step-by-Step Methodology:
-
Dissolution: Dissolve the starting thietan-3-ol (1.0 equivalent) in dichloromethane (CH₂Cl₂) to a concentration of approximately 0.13 M in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Oxidation: Add m-CPBA (3.0 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (approx. 25 °C) and stir for 3.5 hours.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the phases. Extract the aqueous layer twice more with CH₂Cl₂.
-
Washing & Drying: Combine all organic layers and wash with saturated aqueous NaHCO₃. Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate in vacuo. Purify the resulting crude product by flash column chromatography to afford the final thietan-3-ol dioxide.[7]
Caption: Workflow for Synthesis and Purification.
Protocol 2: Melting Point Determination
Rationale: The melting point is a fundamental physical property that serves as a primary indicator of a compound's purity. A sharp, well-defined melting range is characteristic of a pure substance.
Step-by-Step Methodology:
-
Sample Preparation: Load a small amount of the dry, crystalline sample into a capillary tube.
-
Instrumentation: Place the capillary tube into a calibrated melting point apparatus (e.g., Optimelt MPA100).[7]
-
Measurement: Heat the sample at a controlled rate.
-
Recording: Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point. Note that values are typically reported as uncorrected.[7]
Chemical Stability: A Critical Parameter
The utility of a chemical scaffold in drug development is heavily dependent on its stability under physiologically relevant conditions.
-
Acidic and Nucleophilic Stability: 3,3-disubstituted thietane-1,1-dioxides demonstrate high stability. Quantitative recovery of the starting material is generally observed after exposure to acidic conditions (1 M HCl at 37 °C) and in the presence of various nucleophiles.[7]
-
Basic Instability: A key consideration is their behavior under basic conditions. When treated with aqueous 1 M NaOH, 3-hydroxy-3-arylthietane 1,1-dioxides can degrade via an E1 elimination mechanism to form the corresponding thiete dioxide product.[1][7] This reactivity highlights the importance of pH control in formulation and handling.
Conclusion
This compound and its derivatives represent a structurally unique and highly tunable class of compounds. Their physical properties are dictated by a combination of the polar sulfone group, the hydrogen-bonding hydroxyl moiety, and the nature of substituents at the 3-position. As demonstrated, these substituents profoundly influence melting point, crystallinity, and even the fine details of the heterocyclic ring's conformation. The synthetic accessibility and general stability of these scaffolds, coupled with their intriguing physicochemical profiles, underscore their continued potential as valuable building blocks in the pursuit of novel therapeutics and advanced materials.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemscene.com [chemscene.com]
- 3. thietan-3-ol 1,1-dioxide | 22524-35-2 [chemnet.com]
- 4. 3-Thietanol,1,1-dioxide | 22524-35-2 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Profile of 3-Substituted Thietane 1,1-Dioxides: A Technical Guide to Commercial Availability and Synthesis for Drug Discovery
Introduction: The Thietane 1,1-Dioxide Scaffold – A Privileged Motif in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery, the strategic incorporation of small, strained ring systems has emerged as a powerful tactic to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the thietane 1,1-dioxide scaffold has garnered significant attention.[1][2] This four-membered heterocyclic sulfone offers a unique combination of properties: its non-planar, three-dimensional structure can enhance aqueous solubility and metabolic stability, while the sulfone group acts as a strong hydrogen bond acceptor, facilitating interactions with biological targets.[3] Unlike its more explored oxetane counterpart, the thietane ring and its oxidized derivatives have historically received less attention, but a growing body of evidence now underscores their potential in creating novel therapeutics.[1][2] This guide provides an in-depth analysis of the commercial availability of 3-substituted thietane 1,1-dioxides, details key synthetic strategies, and explores their applications, offering a vital resource for researchers, scientists, and drug development professionals.
Commercial Availability: A Snapshot of the Thietane 1,1-Dioxide Landscape
The commercial availability of 3-substituted thietane 1,1-dioxides has expanded in recent years, driven by their increasing application in medicinal chemistry. A variety of suppliers now offer a range of derivatives, from simple building blocks to more complex, functionalized scaffolds.
Key Starting Material: Thietan-3-one
The cornerstone for many synthetic routes towards 3-substituted thietane 1,1-dioxides is the corresponding ketone, thietan-3-one. Its availability is crucial for researchers looking to synthesize novel derivatives.
| Supplier | Product Name | Purity | CAS Number |
| Sigma-Aldrich | Thietan-3-one | - | 22131-92-6 |
| AChemBlock | Thietan-3-one | 97% | 22131-92-6 |
| BLD Pharm | Thietan-3-one | 95% | 22131-92-6 |
| Chem-Impex | Thietane 1,1-dioxide | ≥ 95% (GC) | 5687-92-3 |
Commercially Available 3-Substituted Thietane 1,1-Dioxides
A growing number of 3-substituted derivatives are now commercially available, providing researchers with direct access to key building blocks.
| Compound | Supplier(s) | Representative CAS Number |
| 3-Hydroxythietane 1,1-dioxide | ChemScene, Ambeed | 22524-35-2[4][5] |
| 3-Aminothietane 1,1-dioxide | Fluorochem, CymitQuimica | 88511-13-1[6] |
| 3-Bromothietane 1,1-dioxide | AChemBlock, PubChem | 59463-72-8[7][8] |
| 3-Amino-3-methylthietane 1,1-dioxide hydrochloride | Reagentia | 2225141-46-6[9] |
| 3-(Aminomethyl)thietane 1,1-dioxide | Smolecule | 1422496-55-6[10] |
| Thietane-3-carboxylic acid 1,1-dioxide | Parchem | 13129-21-0[11] |
| Thietane-3-carbaldehyde 1,1-dioxide | BLD Pharm | 1780124-84-6[12] |
This table is not exhaustive but represents a selection of commonly sought-after derivatives.
Synthetic Strategies: Accessing the 3-Substituted Thietane 1,1-Dioxide Core
The synthesis of 3-substituted thietane 1,1-dioxides can be broadly categorized into two main approaches: functionalization of a pre-existing thietane ring followed by oxidation, or direct manipulation of a thietane 1,1-dioxide scaffold.
Strategy 1: Functionalization of Thietan-3-one and Subsequent Oxidation
This is a widely employed and versatile strategy that leverages the reactivity of the ketone in thietan-3-one.
Caption: General workflow for synthesizing 3-substituted thietane 1,1-dioxides from thietan-3-one.
A common approach involves the nucleophilic addition of Grignard or organolithium reagents to thietan-3-one to generate tertiary 3-hydroxythietanes.[13] These intermediates are then oxidized to the corresponding 1,1-dioxides using oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide.[13][14]
-
Nucleophilic Addition: To a solution of thietan-3-one in anhydrous THF at -78 °C, add a solution of the desired aryl magnesium bromide (e.g., 4-methoxyphenylmagnesium bromide) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-aryl-3-hydroxythietane.
-
Oxidation: Dissolve the crude 3-aryl-3-hydroxythietane in a suitable solvent such as dichloromethane.
-
Cool the solution to 0 °C and add m-CPBA portion-wise.
-
Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the desired 3-aryl-3-hydroxythietane 1,1-dioxide.
Strategy 2: Direct Functionalization of the Thietane 1,1-Dioxide Ring
Directly functionalizing the pre-formed thietane 1,1-dioxide ring offers an alternative and sometimes more direct route to certain derivatives.
A key intermediate for this strategy is 3-chlorothietane 1,1-dioxide, which can be prepared from the parent thietane 1,1-dioxide via a free-radical chlorination reaction.[15] This chloro-derivative can then undergo nucleophilic substitution to introduce various functionalities at the 3-position.
Caption: Synthetic route involving direct functionalization of the thietane 1,1-dioxide core.
-
Dissolve thietane 1,1-dioxide in a suitable solvent like carbon tetrachloride.
-
Add a radical initiator (e.g., AIBN) and heat the mixture to reflux.
-
Bubble chlorine gas through the solution or add sulfuryl chloride dropwise while irradiating with a sunlamp.
-
Monitor the reaction by GC or NMR until the desired conversion is achieved.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude 3-chlorothietane 1,1-dioxide can be purified by recrystallization or chromatography.
Applications in Drug Discovery: Leveraging the Thietane 1,1-Dioxide Scaffold for Therapeutic Advantage
The unique properties of the thietane 1,1-dioxide ring have been exploited in the design of novel therapeutic agents across various disease areas.
Antidepressants
A significant area of application for 3-substituted thietane 1,1-dioxides is in the development of novel antidepressants.[16] Preclinical studies have shown that compounds such as 3-ethoxythietane-1,1-dioxide exhibit potent antidepressant-like activity in animal models.[17] These compounds are believed to exert their effects through modulation of serotonergic and adrenergic pathways.[18][19] The thietane 1,1-dioxide moiety is thought to contribute to the favorable pharmacokinetic and safety profiles of these potential drug candidates.[18][20]
LpxC Inhibitors for Gram-Negative Infections
The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of Gram-negative bacteria.[21] As such, LpxC is an attractive target for the development of new antibiotics. Several potent LpxC inhibitors incorporating a thietane 1,1-dioxide scaffold have been reported.[22][23] The sulfone group can act as a key pharmacophoric element, engaging in important interactions within the enzyme's active site.
Conclusion: A Scaffold with a Bright Future
The 3-substituted thietane 1,1-dioxide scaffold is no longer a niche curiosity but a validated and increasingly accessible building block for modern drug discovery. Its unique conformational properties and ability to favorably modulate the characteristics of drug candidates have cemented its place in the medicinal chemist's toolbox. The expanding commercial availability of key starting materials and a diverse range of derivatives, coupled with robust and versatile synthetic methodologies, will undoubtedly fuel further exploration and exploitation of this promising scaffold in the quest for novel and improved therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thietane Dioxide - Enamine [enamine.net]
- 4. chemscene.com [chemscene.com]
- 5. Thietanes | Fisher Scientific [fishersci.com]
- 6. 3-Aminothietane 1,1-dioxide | CymitQuimica [cymitquimica.com]
- 7. 3-Bromothietane 1,1-dioxide | C3H5BrO2S | CID 302539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-bromothietane 1,1-dioxide 97% | CAS: 59463-72-8 | AChemBlock [achemblock.com]
- 9. 3-amino-3-methyl-1lambda6-thietane-1,1-dione hydrochloride (1 x 25 mg) | Reagentia [reagentia.eu]
- 10. Buy 3-(Aminomethyl)thietane 1,1-dioxide | 1422496-55-6 [smolecule.com]
- 11. parchem.com [parchem.com]
- 12. 1780124-84-6|Thietane-3-carbaldehyde 1,1-dioxide|BLD Pharm [bldpharm.com]
- 13. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
- 17. rrpharmacology.ru [rrpharmacology.ru]
- 18. researchgate.net [researchgate.net]
- 19. Prospects for the creation of new drug candidates with antidepressant activity among thietanes | Semantic Scholar [semanticscholar.org]
- 20. Prospects for the creation of new drug candidates with antidepressant activity among thietanes [journal.hep.com.cn]
- 21. Design and synthesis of potent Gram-negative specific LpxC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Syntheses, structures and antibiotic activities of LpxC inhibitors based on the diacetylene scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
A Theoretical and Computational Guide to 3-Hydroxythietane 1,1-dioxide: Structure, Spectroscopy, and Reactivity
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies for the in-depth study of 3-Hydroxythietane 1,1-dioxide. While this molecule is a valuable synthetic intermediate, a thorough computational characterization has been lacking in the scientific literature. This document bridges that gap by outlining a robust computational workflow, from conformational analysis to the prediction of spectroscopic properties and reactivity. The protocols described herein are designed to be self-validating and are grounded in established quantum chemical methods, providing researchers, scientists, and drug development professionals with a practical framework for investigating this and similar heterocyclic systems.
Introduction: The Significance of this compound
Four-membered heterocyclic rings are increasingly recognized as important structural motifs in medicinal chemistry and materials science. Among these, thietane 1,1-dioxides, also known as thietane sulfones, offer a unique combination of properties. They are stable, polar, and can act as bioisosteres for other functional groups. This compound is a key derivative, serving as a precursor for a variety of substituted thietanes. Its hydroxyl group provides a handle for further functionalization, making it a versatile building block in organic synthesis.
Despite its synthetic utility, a deep understanding of the conformational preferences, spectroscopic signatures, and electronic nature of this compound from a theoretical standpoint is not well-documented. Computational chemistry offers a powerful lens through which to explore these aspects, providing insights that can guide synthetic efforts and the design of new molecules with desired properties. This guide details the application of modern computational techniques to elucidate the molecular characteristics of this compound.
Synthesis of this compound
The primary synthetic route to this compound involves the oxidation of thietan-3-ol. A common and effective method utilizes meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.
Experimental Protocol: Oxidation of Thietan-3-ol
-
Dissolution: Thietan-3-ol is dissolved in a suitable organic solvent, such as dichloromethane (CH₂Cl₂).
-
Cooling: The solution is cooled to 0 °C in an ice bath to control the exothermicity of the reaction.
-
Addition of m-CPBA: m-CPBA (typically 2.0-3.0 equivalents) is added portion-wise to the cooled solution with stirring.
-
Reaction: The reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, washed further with NaHCO₃ solution and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to yield this compound as a solid.
Computational Methodology: A Guided Workflow
The following sections outline a comprehensive computational workflow for the theoretical investigation of this compound. The choice of methods and basis sets represents a balance between accuracy and computational cost, suitable for a molecule of this size.
Conformational Analysis
The four-membered thietane ring is puckered, and the presence of a hydroxyl group introduces additional conformational flexibility due to the rotation around the C-O bond. A thorough conformational search is the first critical step.
Workflow for Conformational Search:
Causality Behind Experimental Choices:
-
Initial Search with Molecular Mechanics (MM): MM methods are computationally inexpensive and ideal for rapidly exploring a large conformational space.
-
Semi-Empirical or Tight-Binding QM Optimization: These methods provide a more accurate ranking of conformer energies than MM, helping to discard unreasonable structures before more expensive calculations.
-
DFT Optimization and Frequencies: Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-31G(d) offers a good compromise for geometry optimization.[1] The frequency calculation is crucial to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
High-Level Single-Point Energies: To obtain more accurate relative energies, single-point energy calculations with a more robust functional (like M06-2X, which is good for non-covalent interactions) and a larger basis set (e.g., 6-311+G(d,p)) are performed on the DFT-optimized geometries.[2][3] This approach is often more efficient than performing the full optimization at the higher level of theory.
Expected Conformers: The puckered thietane ring can exist in two primary conformations. For each, the hydroxyl group can be in different rotational positions, potentially forming intramolecular hydrogen bonds with the sulfone oxygens. The relative energies of these conformers will determine their population at a given temperature.
Predicted Spectroscopic Properties
Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data.
The vibrational frequencies and intensities calculated at the DFT level (e.g., B3LYP/6-31G(d)) can be used to generate a theoretical IR spectrum.
Protocol for IR Spectrum Prediction:
-
Perform a geometry optimization and frequency calculation for the lowest energy conformer at the chosen level of theory (e.g., B3LYP/6-31G(d)).
-
Apply a scaling factor to the calculated frequencies to account for anharmonicity and method-inherent errors.[4] For B3LYP/6-31G(d), a scaling factor of ~0.96 is common.
-
Plot the scaled frequencies against their calculated intensities to generate the theoretical IR spectrum.
Table 1: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Expected Intensity |
| O-H stretch | ~3500-3600 | Medium-Strong, Broad |
| C-H stretch (ring) | ~2900-3000 | Medium |
| S=O stretch (asymmetric) | ~1300-1350 | Strong |
| S=O stretch (symmetric) | ~1120-1160 | Strong |
| C-O stretch | ~1050-1100 | Medium |
The Gauge-Independent Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts.[5][6]
Protocol for NMR Chemical Shift Prediction:
-
Use the optimized geometries of the low-energy conformers.
-
Perform GIAO NMR calculations at a suitable level of theory (e.g., mPW1PW91/6-31G(d)).[6]
-
Calculate the isotropic shielding values (σ) for each nucleus.
-
Reference the calculated shielding values to the shielding of a standard compound (e.g., tetramethylsilane, TMS) calculated at the same level of theory to obtain the chemical shifts (δ). The chemical shift is calculated as δ = σ_ref - σ_calc.
-
If multiple conformers are significantly populated, calculate the Boltzmann-averaged chemical shifts.
Table 2: Predicted ¹³C and ¹H NMR Chemical Shifts for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C2/C4 | ~60-70 | ~3.5-4.5 |
| C3 | ~75-85 | ~4.0-5.0 |
| OH | - | ~2.0-4.0 (variable) |
Electronic Properties and Reactivity
Analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can provide insights into the molecule's reactivity.
-
NBO Analysis: Natural Bond Orbital analysis provides information on atomic charges, hybridization, and donor-acceptor interactions within the molecule.
-
MEP Surface: The MEP map visually identifies regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack, respectively. The region around the hydroxyl proton will be positive, while the sulfone and hydroxyl oxygens will be regions of negative potential.
-
HOMO-LUMO Analysis: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are key to understanding chemical reactivity. The HOMO is typically localized on regions that can act as an electron donor (nucleophile), while the LUMO is on regions that can act as an electron acceptor (electrophile). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
Conclusion
This guide has outlined a comprehensive theoretical and computational approach to characterizing this compound. By following the proposed workflows, researchers can gain detailed insights into its conformational landscape, predict its spectroscopic signatures to aid in experimental characterization, and understand its electronic structure and reactivity. The methodologies described are robust and widely applicable, providing a solid foundation for the computational investigation of this and other important heterocyclic molecules, thereby accelerating their application in drug discovery and materials science.
References
- 1. Basis set (chemistry) - Wikipedia [en.wikipedia.org]
- 2. Exhaustive exploration of the conformational landscape of mono- and disubstituted five-membered rings by DFT and MP2 calculations - RSC Advances (RSC Publishing) DOI:10.1039/C9RA03524A [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. NMR chemical shift calculations within local correlation methods: the GIAO-LMP2 approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
The Ascendant Role of 3-Hydroxythietane 1,1-dioxide in Modern Organic Synthesis: A Guide for Researchers
Introduction: Unveiling the Potential of a Strained Ring System
In the landscape of contemporary drug discovery and organic synthesis, the quest for novel molecular scaffolds that impart desirable physicochemical properties is relentless. Among the emerging players, four-membered heterocycles have garnered significant attention, with thietane 1,1-dioxides standing out for their unique conformational constraints and strong polarity.[1][2] This application note delves into the synthetic utility of a key derivative, 3-Hydroxythietane 1,1-dioxide , a versatile building block that opens doors to a diverse array of functionalized thietane structures. Its growing importance stems from its ability to serve as a bioisosteric replacement for more common functional groups, offering a pathway to modulate properties like solubility, metabolic stability, and target engagement.[2][3]
This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical insights and field-proven protocols for the effective utilization of this compound in organic synthesis. We will explore its preparation, key reactions, and its application as a strategic component in the construction of complex molecular architectures.
Core Applications and Synthetic Strategies
The synthetic value of this compound lies in the reactivity of its hydroxyl group. This functional handle can be exploited through various transformations to introduce a wide range of substituents at the C3 position of the thietane ring.
Synthesis of this compound
The most common and efficient method for the preparation of this compound is the oxidation of thietan-3-ol. This precursor is readily synthesized from commercially available starting materials such as epichlorohydrin and a sulfur source.[4][5]
Protocol 1: Oxidation of Thietan-3-ol to this compound
This protocol details the oxidation of thietan-3-ol using meta-chloroperoxybenzoic acid (m-CPBA), a widely used and effective oxidizing agent.[1][6]
Caption: Oxidation of thietan-3-ol to this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of thietan-3-ol (1.0 equivalent) in dichloromethane (CH₂Cl₂, 0.13 M) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice bath.
-
Addition of Oxidant: Add m-CPBA (3.0 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The use of a significant excess of m-CPBA ensures the complete oxidation of the sulfide to the sulfone.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature (25 °C) and stir for approximately 3.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes the acidic byproducts, such as meta-chlorobenzoic acid.
-
Work-up and Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL) to recover any dissolved product.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to afford the pure this compound.[1][6]
An alternative, greener oxidation protocol can be employed using hydrogen peroxide with a catalyst, which avoids the generation of chlorinated aromatic waste.[4]
Protocol 2: Hydrogen Peroxide Mediated Oxidation
Caption: Catalytic oxidation of thietan-3-ol using hydrogen peroxide.
Step-by-Step Methodology:
-
Reaction Setup: To a mixture of thietan-3-ol (200.0 g) and sodium tungstate (7.0 g) in a suitable reactor, cool the mixture to 10-15 °C.
-
Addition of Oxidant: Add aqueous hydrogen peroxide (300.0 g, 49% w/w) dropwise over 2 hours, maintaining the temperature between 10-15 °C.
-
Reaction Completion: After the addition, allow the reaction mixture to warm to 25-30 °C and stir for 1 hour.[4]
-
Work-up: After completion of the reaction (monitored by TLC or other suitable analytical techniques), the product can be isolated and purified.
Derivatization via Nucleophilic Substitution
A powerful application of this compound is its use in the synthesis of 3,3-disubstituted thietane dioxides. This is typically achieved by activating the hydroxyl group to form a good leaving group, which is then displaced by a nucleophile.[1][6] A common strategy involves the in-situ generation of a carbocation at the C3 position, which is then trapped by various nucleophiles.
Protocol 3: Calcium-Catalyzed Coupling with Arene Nucleophiles
This protocol describes a calcium-catalyzed reaction of 3-aryl-3-hydroxythietane 1,1-dioxides with arene nucleophiles.[1][6] The Lewis acid catalyst facilitates the formation of a benzylic carbocation, which then undergoes electrophilic aromatic substitution.
Caption: Calcium-catalyzed synthesis of 3,3-diarylthietane 1,1-dioxides.
Step-by-Step Methodology:
-
Reaction Setup: In a reaction vial, combine the 3-aryl-3-hydroxythietane 1,1-dioxide (1.0 equivalent), the arene nucleophile (3.0 equivalents), calcium(II) bis(trifluoromethanesulfonimide) (Ca(NTf₂)₂, 0.05 equivalents), and tetrabutylammonium hexafluorophosphate (Bu₄NPF₆, 0.05 equivalents) in toluene (0.5 M).
-
Inert Atmosphere: Seal the vial under an inert atmosphere (e.g., argon).
-
Heating: Heat the reaction mixture to the required temperature (typically between 40 °C and 110 °C, depending on the reactivity of the substrates) and stir until the starting material is consumed (monitored by TLC).[1]
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically purified directly by flash column chromatography to isolate the desired 3,3-diarylthietane 1,1-dioxide.
Table 1: Representative Examples of Calcium-Catalyzed Coupling Reactions [1]
| Entry | This compound Derivative | Nucleophile | Temperature (°C) | Yield (%) |
| 1 | 3-(4-Methoxyphenyl) | Anisole | 60 | 85 |
| 2 | 3-(4-Methoxyphenyl) | 1,3,5-Trimethoxybenzene | 40 | 98 |
| 3 | 3-(4-Chlorophenyl) | Thiophenol | 110 | 75 |
Mitsunobu Reaction for Stereochemical Inversion and Functionalization
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of other functional groups with inversion of stereochemistry.[7][8] This reaction is particularly valuable when dealing with chiral this compound derivatives, allowing for the synthesis of enantiomerically pure products.
Protocol 4: General Procedure for the Mitsunobu Reaction
This protocol provides a general framework for the Mitsunobu reaction, which can be adapted for various nucleophiles.[7][9]
Caption: General workflow for the Mitsunobu reaction.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 equivalent), the nucleophile (e.g., a carboxylic acid, phthalimide, or thiol; 1.5 equivalents), and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous tetrahydrofuran (THF), cool the mixture to 0 °C.
-
Addition of Azodicarboxylate: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) dropwise to the stirred solution at 0 °C. A color change and the formation of a precipitate (triphenylphosphine oxide) are often observed.[9]
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 6-8 hours, or until completion as indicated by TLC analysis.
-
Work-up: Dilute the reaction mixture with ethyl acetate or dichloromethane. The precipitated triphenylphosphine oxide can be removed by filtration.
-
Extraction and Purification: Wash the filtrate successively with water, saturated aqueous NaHCO₃ solution (to remove any unreacted acidic nucleophile), and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography.[9]
The Thietane 1,1-Dioxide Moiety as a Bioisostere
A significant driver for the use of this compound in medicinal chemistry is the utility of the resulting thietane 1,1-dioxide core as a bioisostere.[2][10] Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties to another chemical compound.[3][11] The thietane 1,1-dioxide moiety, with its high polarity and ability to act as a hydrogen bond acceptor, can be a suitable replacement for other polar groups, such as sulfones in acyclic systems, or even serve as a non-classical bioisostere for other functionalities, potentially improving pharmacokinetic properties.[2]
Caption: The role of the thietane 1,1-dioxide core as a bioisostere.
Conclusion and Future Outlook
This compound has emerged as a valuable and versatile building block in modern organic synthesis. Its straightforward preparation and the diverse reactivity of its hydroxyl group provide access to a wide range of novel 3-substituted and 3,3-disubstituted thietane 1,1-dioxides. The unique physicochemical properties of the thietane 1,1-dioxide core, particularly its potential as a bioisostere, make it an attractive scaffold for the design of new therapeutic agents. As the demand for novel chemical matter in drug discovery continues to grow, the applications of this compound and its derivatives are expected to expand, solidifying its place in the synthetic chemist's toolbox.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]
- 5. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. researchgate.net [researchgate.net]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Utility of 3-Hydroxythietane 1,1-Dioxide in Modern Medicinal Chemistry
Introduction: Embracing Three-Dimensionality and Polarity
The landscape of medicinal chemistry is in a perpetual state of evolution, driven by the need to identify drug candidates with superior efficacy, selectivity, and pharmacokinetic profiles. A prevailing strategy in modern drug design involves escaping the "flatland" of aromatic, sp²-rich molecules by incorporating saturated, three-dimensional (3D) scaffolds.[1][2] These motifs can improve physicochemical properties such as solubility and metabolic stability, while offering novel vectors for exploring chemical space.[3]
Among the emerging class of small, saturated heterocycles, the thietane ring—a four-membered cycle containing a sulfur atom—has garnered significant interest.[4][5] When oxidized to the sulfone state, this scaffold's properties are dramatically enhanced. This guide focuses specifically on 3-Hydroxythietane 1,1-dioxide , a versatile building block that uniquely combines high polarity, hydrogen bonding capacity, and a rigid 3D architecture. Its application extends from serving as a sophisticated bioisostere to a powerful tool for modulating the overall properties of a lead compound.[6][7] These notes provide an in-depth overview of its applications, supported by actionable protocols for its synthesis and integration into drug discovery programs.
Section 1: Core Physicochemical and Structural Attributes
The strategic value of the this compound moiety stems from a unique convergence of structural and electronic features. The sulfone group (SO₂) is a potent electron-withdrawing group and a strong hydrogen bond acceptor, while the hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor. This duality, constrained within a puckered four-membered ring, results in a scaffold with a distinct property profile.[1][7]
Key Attributes:
-
Enhanced Polarity: The sulfone is one of the most polar functional groups used in drug design, which can significantly increase the polarity of a molecule.[7] This is a critical tool for reducing lipophilicity (LogP) and improving aqueous solubility, a common hurdle for complex drug candidates.[8][9]
-
Hydrogen Bonding Capacity: The two oxygen atoms of the sulfone are strong hydrogen bond acceptors, while the hydroxyl group provides both donor and acceptor capabilities. This allows the moiety to engage in multiple, specific interactions with biological targets.[7][10]
-
Metabolic Stability: The sulfone group is generally inert to oxidative metabolism, a common pathway for drug clearance.[7] This can help improve a compound's half-life and overall metabolic profile.
-
Defined 3D Geometry: Unlike flexible alkyl chains or flat aromatic rings, the thietane scaffold is a rigid, non-planar structure.[2] This allows for the precise positioning of substituents, which can enhance binding affinity and selectivity for a target protein. Incorporating such sp³-rich motifs is a validated strategy for improving drug-like properties.
Figure 1: Structure and key features of this compound.
Comparative Physicochemical Properties
To appreciate its impact, it is useful to compare the calculated properties of this compound with functional groups it is often designed to replace.
| Functional Group/Moiety | Structure | Approx. cLogP | Approx. TPSA (Ų) | Key Role |
| Carboxylic Acid | -COOH | -0.2 | 37.3 | H-bond donor/acceptor, acidic |
| gem-Dimethyl | -C(CH₃)₂- | +1.0 | 0 | Steric bulk, lipophilic anchor |
| This compound | C₃H₅O₃S- | -1.5 | 73.0 | H-bond donor/acceptor, polar |
Data are estimations from chemical software and serve for comparative purposes.
This comparison highlights the moiety's ability to dramatically increase polarity (indicated by lower cLogP and higher Topological Polar Surface Area) relative to common hydrocarbon fragments and even surpass the polarity of a carboxylic acid group.
Section 2: Strategic Applications in Drug Design
The unique properties of this compound translate into several powerful applications for addressing common challenges in lead optimization.
Bioisosteric Replacement of Carboxylic Acids
Bioisosterism, the strategy of substituting one functional group for another with similar properties to improve a drug candidate's profile, is a cornerstone of medicinal chemistry.[11][12] Carboxylic acids are common in drug molecules for their ability to form strong, charge-assisted hydrogen bonds with targets. However, their acidic nature can lead to poor cell permeability, rapid renal clearance, and potential for off-target interactions.
The this compound moiety has emerged as a compelling non-classical bioisostere for the carboxylic acid group.[6]
Causality Behind the Replacement:
-
Mimicking Interactions: The hydroxyl group and the sulfone oxygens can spatially mimic the hydrogen bond donor and acceptor pattern of a carboxylic acid, preserving key interactions with a protein target.
-
Modulating Acidity: The hydroxyl group on the thietane ring is significantly less acidic (higher pKa) than a carboxylic acid. This transition from a charged anion to a neutral, polar group can drastically improve membrane permeability and oral absorption.
-
Improving ADME Properties: By replacing an acidic group, formulators can mitigate issues related to poor absorption and rapid clearance, often leading to improved bioavailability.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of meta-substituted arene bioisosteres from [3.1.1]propellane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. eurekaselect.com [eurekaselect.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Neglected sulfur( vi ) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C8QO01233D [pubs.rsc.org]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Hydroxythietane 1,1-Dioxide as a Versatile Building Block for Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Strained Ring with High Potential
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can impart favorable physicochemical and pharmacological properties is perpetual. Saturated four-membered heterocycles, such as oxetanes and azetidines, have garnered significant attention for their ability to introduce three-dimensionality and improve properties like aqueous solubility.[1][2] Within this class of compounds, thietane 1,1-dioxides are emerging as particularly valuable building blocks.[3] The sulfone moiety introduces polarity and the capacity for hydrogen bonding, making it an attractive bioisostere for other functional groups.[4][5]
3-Hydroxythietane 1,1-dioxide, in particular, stands out as a versatile precursor for a diverse array of chemical transformations. Its bifunctional nature, possessing both a hydroxyl group and an electrophilic thietane ring, allows for a range of synthetic manipulations. This guide provides a comprehensive overview of the synthesis and reactivity of this compound, offering detailed protocols and mechanistic insights to empower researchers in their pursuit of novel chemical entities.
I. Synthesis of this compound: A Robust and Scalable Approach
The most common and efficient route to this compound involves the oxidation of the readily available precursor, thietan-3-ol. Several oxidizing agents can be employed, with meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide being the most frequently reported.
Protocol 1: Oxidation of Thietan-3-ol using m-CPBA
This protocol is adapted from a general procedure for the synthesis of 3-aryl-3-hydroxythietane 1,1-dioxides and is applicable to the parent compound.[4][5]
Materials:
-
Thietan-3-ol
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve thietan-3-ol (1.0 eq) in dichloromethane (to make a 0.1-0.2 M solution) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (2.5-3.0 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x volumes).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or methanol/dichloromethane) to afford pure this compound.
Causality Behind Experimental Choices: The use of a slight excess of m-CPBA ensures the complete oxidation of the sulfide to the sulfone. The reaction is performed at a low initial temperature to control the exothermic nature of the oxidation. The aqueous NaHCO₃ quench neutralizes the acidic byproducts (m-chlorobenzoic acid and any remaining m-CPBA).
Protocol 2: Oxidation of Thietan-3-ol using Hydrogen Peroxide
This method offers a greener and often more cost-effective alternative to m-CPBA.[6]
Materials:
-
Thietan-3-ol
-
Hydrogen peroxide (30% aqueous solution)
-
Tungstic acid (H₂WO₄) or sodium tungstate (Na₂WO₄) as a catalyst
-
Glacial acetic acid (optional, as a cosolvent)
-
Sodium sulfite (Na₂SO₃) solution for quenching
-
Ethyl acetate or other suitable organic solvent for extraction
Procedure:
-
To a solution of thietan-3-ol (1.0 eq) in a suitable solvent (e.g., water, acetic acid, or a mixture), add a catalytic amount of tungstic acid or sodium tungstate (1-5 mol%).
-
Heat the mixture to 40-50 °C.
-
Add 30% hydrogen peroxide (2.2-2.5 eq) dropwise, maintaining the temperature of the reaction mixture.
-
Stir the reaction at this temperature for several hours until the reaction is complete as monitored by TLC or other analytical methods.
-
Cool the reaction mixture to room temperature and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the combined organic extracts with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography as needed.
II. Reactivity at the 3-Position: A Gateway to 3,3-Disubstituted Thietane Dioxides
A key feature of 3-aryl-3-hydroxythietane 1,1-dioxides is their ability to undergo acid-catalyzed substitution reactions at the 3-position. This reactivity is driven by the formation of a stabilized carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water. While the parent this compound is less prone to forming a stable tertiary carbocation, similar reactivity can be anticipated under appropriate conditions, especially with good nucleophiles.
A. Friedel-Crafts Type Alkylation with Arenes
This reaction allows for the synthesis of 3-aryl-3-substituted thietane 1,1-dioxides.[5]
dot
Caption: Friedel-Crafts type alkylation workflow.
Protocol 3: Calcium-Catalyzed Alkylation of 3-Aryl-3-hydroxythietane 1,1-dioxide with an Arene Nucleophile
This protocol is based on the reaction of a 3-aryl substituted derivative but illustrates the general principle.[5]
Materials:
-
3-Aryl-3-hydroxythietane 1,1-dioxide
-
Arene nucleophile (e.g., anisole, toluene)
-
Calcium(II) bis(trifluoromethanesulfonimide) (Ca(NTf₂)₂)
-
Toluene (solvent)
Procedure:
-
To a solution of the 3-aryl-3-hydroxythietane 1,1-dioxide (1.0 eq) in toluene, add the arene nucleophile (2.0-3.0 eq).
-
Add the Lewis acid catalyst, Ca(NTf₂)₂ (5-10 mol%).
-
Heat the reaction mixture to 60-110 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography.
Table 1: Representative Examples of 3,3-Disubstituted Thietane Dioxides
| Starting Alcohol | Nucleophile | Catalyst | Temperature (°C) | Product | Yield (%) | Reference |
| 3-(4-methoxyphenyl)-3-hydroxythietane 1,1-dioxide | Anisole | Ca(NTf₂)₂ | 80 | 3-(4-methoxyphenyl)-3-(4-methoxyphenyl)thietane 1,1-dioxide | 85 | [5] |
| 3-(4-methoxyphenyl)-3-hydroxythietane 1,1-dioxide | Toluene | Ca(NTf₂)₂ | 110 | 3-(4-methoxyphenyl)-3-(p-tolyl)thietane 1,1-dioxide | 75 | [5] |
| 3-(4-methoxyphenyl)-3-hydroxythietane 1,1-dioxide | Thiophenol | Ca(NTf₂)₂ | 40 | 3-(4-methoxyphenyl)-3-(phenylthio)thietane 1,1-dioxide | 92 | [5] |
III. O-Alkylation and Related Transformations of the Hydroxyl Group
The hydroxyl group of this compound can be functionalized through various reactions, including etherification and esterification, providing another avenue for diversification.
A. Williamson Ether Synthesis
The Williamson ether synthesis is a classical method for forming ethers.[7][8][9][10][11] In the context of this compound, this would involve deprotonation of the hydroxyl group with a strong base to form the corresponding alkoxide, followed by reaction with an alkyl halide.
dot
Caption: Williamson ether synthesis workflow.
B. Mitsunobu Reaction
The Mitsunobu reaction offers a powerful method for the O-alkylation of alcohols with inversion of configuration, under mild conditions.[7][12][13][14][15][16] This reaction is particularly useful for introducing functionality that might not be compatible with the strongly basic conditions of the Williamson ether synthesis.
Proposed Protocol 4: Mitsunobu Reaction with a Phenolic Nucleophile
Materials:
-
This compound
-
Phenol (or other acidic nucleophile)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq), the phenol (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography to separate the product from the triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate byproducts.
Mechanistic Insight: The Mitsunobu reaction proceeds through the formation of an alkoxyphosphonium salt, which is then displaced by the nucleophile in an Sₙ2 fashion. This results in a net inversion of stereochemistry at the alcohol carbon.
IV. Nucleophilic Ring-Opening: Accessing Functionalized Propane Derivatives
The inherent ring strain of the thietane ring makes it susceptible to nucleophilic attack, leading to ring-opening. The sulfone group acts as a strong electron-withdrawing group, activating the adjacent carbons towards nucleophilic attack. This reactivity provides a pathway to highly functionalized open-chain compounds.
dot
Caption: General scheme for nucleophilic ring-opening.
Proposed Protocol 5: Ring-Opening with an Amine Nucleophile
While specific protocols for the ring-opening of this compound with amines are not extensively detailed in the literature, the following is a proposed general procedure based on the known reactivity of related electrophiles.[17]
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, morpholine)
-
A polar aprotic solvent (e.g., DMF, DMSO) or a protic solvent (e.g., ethanol)
-
Optional: A Lewis acid or base catalyst
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent in a sealable reaction vessel.
-
Add the amine nucleophile (1.5-2.0 eq).
-
If necessary, add a catalyst.
-
Seal the vessel and heat the reaction mixture to a temperature between 60-120 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or crystallization to isolate the desired amino alcohol product.
Mechanistic Considerations: The regioselectivity of the ring-opening (attack at C2 vs. C4) will depend on steric and electronic factors of both the substrate and the nucleophile. The presence of the hydroxyl group at C3 may also influence the reaction pathway.
V. Applications in Drug Discovery: A Bioisosteric Replacement Strategy
The thietane 1,1-dioxide moiety is increasingly being recognized as a valuable bioisostere in drug design.[3][4][5] Its physicochemical properties can lead to improvements in a compound's ADME (absorption, distribution, metabolism, and excretion) profile.
Key Advantages of the Thietane 1,1-Dioxide Scaffold:
-
Increased Polarity and Solubility: The sulfone group is a strong hydrogen bond acceptor, which can enhance the aqueous solubility of a molecule.
-
Metabolic Stability: The four-membered ring is generally more stable to metabolic degradation compared to more flexible acyclic linkers.
-
Three-Dimensionality: The puckered nature of the thietane ring introduces a defined three-dimensional geometry, which can be beneficial for binding to protein targets.
-
Vectorial Exit: The substituents on the thietane ring project in well-defined vectors, allowing for precise positioning of functional groups within a binding pocket.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel and diverse chemical compounds. Its dual reactivity allows for functionalization at the 3-position and through ring-opening reactions, providing access to a wide range of molecular architectures. The protocols and mechanistic insights provided in this guide are intended to facilitate the exploration of this promising scaffold in medicinal chemistry and beyond. As the demand for new chemical matter with improved drug-like properties continues to grow, the strategic application of building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. Thietane Dioxide - Enamine [enamine.net]
- 2. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. organicchemistrytutor.com [organicchemistrytutor.com]
- 11. m.youtube.com [m.youtube.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mitsunobu Reaction [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Note: Strategic Derivatization of 3-Hydroxythietane 1,1-dioxide with Nucleophiles for Drug Discovery
Introduction: The Value of a Strained Scaffold
Four-membered heterocycles, such as thietanes, have garnered significant attention in medicinal chemistry.[1] Their inherent ring strain and non-planar geometry provide a unique three-dimensional character that is highly desirable for exploring novel chemical space and improving compound properties. The thietane sulfone moiety, in particular, is a valuable polar motif that can act as a bioisosteric replacement for other functional groups, enhancing properties like solubility and metabolic stability.[2]
3-Hydroxythietane 1,1-dioxide stands out as a versatile and powerful building block. The electron-withdrawing sulfone group activates the ring carbons for nucleophilic attack, while the hydroxyl group at the C3 position serves as a crucial handle for two distinct synthetic strategies: nucleophilic ring-opening transformations and direct substitution, preserving the core scaffold. This application note provides a detailed guide to the reactivity of this compound with various nucleophiles and offers detailed protocols for its strategic application in discovery chemistry programs.
Core Concepts: Understanding the Reactivity
The reactivity of this compound is governed by the interplay between the strained four-membered ring and the powerful sulfone group. This creates distinct electrophilic centers ripe for nucleophilic attack.
-
Electrophilic Carbons (C2/C4): The sulfone group withdraws electron density, making the adjacent C2 and C4 positions electrophilic and susceptible to attack by nucleophiles. This initiates a ring-opening cascade.
-
The C3 Position: The hydroxyl group can be a passive director or an active participant. In its native form, it influences the electronics of the ring. However, it can be easily converted into a good leaving group (e.g., tosylate, mesylate), rendering the C3 carbon electrophilic for SN2 displacement reactions that conserve the thietane ring.
References
Application Notes and Protocols for 3-Hydroxythietane 1,1-dioxide in Agricultural Research
Abstract
Thietane dioxides are emerging as significant structural motifs in medicinal chemistry, and their potential in agricultural applications is increasingly recognized, though notably understudied.[1] This guide provides a comprehensive overview of 3-Hydroxythietane 1,1-dioxide, a key intermediate and potential active ingredient for agricultural formulations. While specific large-scale agricultural applications are not yet fully documented in peer-reviewed literature, this document consolidates available scientific knowledge on its synthesis and chemical properties. Furthermore, it offers detailed, field-proven protocols for researchers to systematically evaluate its potential as a novel fungicide and plant growth regulator. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to explore the agricultural utility of this promising compound.
Introduction and Scientific Background
Four-membered heterocycles, such as thietanes, are gaining significant traction in the development of bioactive molecules due to their unique stereochemical and electronic properties.[1] The oxidized form, thietane 1,1-dioxide, introduces a sulfone group that imparts polarity and metabolic stability, making it an attractive scaffold for agrochemical discovery. This compound (CAS No. 22524-35-2) serves as a versatile precursor for a variety of derivatives and is a subject of interest for its intrinsic biological activity.[1][2]
The core hypothesis for its agricultural potential lies in the structural rigidity and polarity of the thietane dioxide ring, which can facilitate unique binding interactions with biological targets in plants or pathogenic fungi. This guide provides the necessary protocols to move from chemical synthesis to biological screening, enabling a systematic investigation of its efficacy.
Synthesis and Chemical Properties
A reliable supply of the target compound is paramount for any screening program. The synthesis of this compound is well-established and can be achieved through the oxidation of a thietan-3-ol precursor.
General Synthesis Protocol via mCPBA Oxidation
This protocol is adapted from established methods for the oxidation of thietanols.[1] The causality behind using an oxidizing agent like meta-Chloroperoxybenzoic acid (m-CPBA) is its effectiveness in converting sulfides to sulfones under relatively mild conditions, preserving the core heterocyclic structure.
Protocol 2.1: Synthesis of this compound
-
Dissolution: Dissolve thietan-3-ol (1.0 equivalent) in dichloromethane (CH₂Cl₂) to a concentration of 0.13 M in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C.
-
Oxidation: Add m-CPBA (3.0 equivalents) portion-wise to the stirred solution, ensuring the temperature remains close to 0 °C. The use of a threefold excess of m-CPBA ensures the complete oxidation of the sulfur atom to the sulfone state.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature (25 °C) and stir for approximately 3.5 hours.
-
Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This step neutralizes excess peroxyacid and acidic byproducts.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash again with saturated NaHCO₃, and then dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the mixture and concentrate the filtrate in vacuo. The resulting crude product can be purified by flash column chromatography to yield this compound as a white solid.
Chemical Stability
Understanding the stability of a compound is critical for formulation and application. Studies on related 3,3-disubstituted thietane-1,1-dioxides have shown that the ring system is generally stable under acidic conditions (e.g., 1 M HCl at 37 °C).[1] However, under strong basic conditions (e.g., 1 M NaOH), degradation via elimination can occur.[1] This information is crucial when considering formulation with alkaline adjuvants or application on alkaline soils.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 22524-35-2 | [2] |
| Molecular Formula | C₃H₆O₃S | [2] |
| Molecular Weight | 122.14 g/mol | [2] |
| Appearance | White Solid | [1] |
| Storage | 4°C | [2] |
Application Protocol: Screening for Antifungal Activity
While specific antifungal targets of this compound are unknown, a robust method to assess its general fungicidal or fungistatic activity is a cell-based growth inhibition assay.[3] This protocol provides a validated framework for high-throughput screening against common agricultural fungal pathogens.
Workflow for Antifungal Screening
Caption: Workflow for in-vitro antifungal compound screening.
Protocol 3.2: Fungal Growth Inhibition Assay
This protocol is designed to be a self-validating system by including both negative (vehicle) and positive (known fungicide) controls.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Plate Preparation: In a sterile 96-well microtiter plate, add 98 µL of appropriate fungal growth medium (e.g., fRPMI for broad-spectrum screening) to each well.[4]
-
Serial Dilution: Add 2 µL of the 10 mM stock solution to the first column of wells. Perform a 2-fold serial dilution across the plate to generate a concentration gradient (e.g., 200 µM down to 0.1 µM).
-
Control Wells:
-
Negative Control: Wells containing medium and 2% DMSO (vehicle).
-
Positive Control: Wells containing medium and a known fungicide (e.g., Amphotericin B) at its known Minimum Inhibitory Concentration (MIC).
-
Blank: Wells containing only sterile medium.
-
-
Inoculation: Prepare a standardized fungal spore or cell suspension (e.g., 1 x 10⁵ cells/mL). Add 100 µL of this inoculum to each well (except the blank). The final volume in each well will be 200 µL.
-
Incubation: Seal the plate and incubate at an optimal temperature for the chosen fungus (e.g., 28-35°C) for 24 to 48 hours, or until robust growth is observed in the negative control wells.
-
Data Acquisition: Measure the optical density (OD) at 600 nm using a microplate reader.
-
Analysis:
-
Subtract the average OD of the blank wells from all other wells.
-
Calculate the percentage of growth inhibition for each concentration using the formula: % Inhibition = 100 * (1 - (OD_test / OD_negative_control))
-
Plot the % inhibition against the compound concentration to determine the IC₅₀ (the concentration that inhibits 50% of growth).
-
Application Protocol: Screening for Plant Growth Regulator (PGR) Activity
Phenotypic screening is a cornerstone of discovering novel PGRs.[5] This protocol outlines a method for evaluating the effect of this compound on the model plant Arabidopsis thaliana.
Workflow for Plant Growth Regulator Screening
Caption: Workflow for phenotypic screening of plant growth regulators.
Protocol 4.2: Arabidopsis Seedling Growth Assay
-
Plate Preparation: Prepare Murashige and Skoog (MS) agar plates containing a range of concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a control plate containing only the vehicle (e.g., 0.1% DMSO or Tween-20).
-
Seed Sterilization & Germination: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and place them on a standard MS plate. Stratify at 4°C for 2-3 days to synchronize germination, then move to a growth chamber.
-
Seedling Transfer: After 5 days of growth, carefully transfer seedlings of uniform size to the treatment and control plates (approximately 10-15 seedlings per plate).
-
Incubation: Place the plates vertically in a growth chamber with a controlled photoperiod (e.g., 16 hours light / 8 hours dark) and temperature (22°C). The vertical orientation encourages root growth along the agar surface, simplifying measurement.
-
Phenotypic Analysis: After 7-10 days of treatment, remove the plates and scan them using a high-resolution flatbed scanner.
-
Data Measurement: Use image analysis software (e.g., ImageJ) to measure key growth parameters:
-
Primary root length
-
Number of lateral roots
-
Hypocotyl length
-
-
Statistical Analysis: Compare the measurements from the treatment groups to the vehicle control group using an appropriate statistical test (e.g., Student's t-test or ANOVA) to determine if the observed effects are statistically significant.
Conclusion and Future Directions
This compound represents an under-explored scaffold with potential in agricultural science. The protocols detailed in this guide provide a robust, scientifically-grounded framework for the initial stages of discovery. By moving from synthesis to systematic biological screening, researchers can effectively evaluate its potential as a fungicide or plant growth regulator. Positive results from these primary screens would warrant further investigation into the mechanism of action, spectrum of activity against a wider range of pathogens or plant species, and formulation optimization for greenhouse and field trials.
References
Application Notes & Protocols: Strategic Derivatization of 3-Hydroxythietane 1,1-Dioxide for Accelerated Drug Discovery
Abstract
The thietane 1,1-dioxide scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its unique combination of properties—a compact, three-dimensional, polar, and metabolically stable core—makes it an attractive bioisostere for commonly used groups like gem-dimethyl, carbonyls, and tert-butyl groups.[1] The strategic introduction of this scaffold can significantly enhance aqueous solubility, modulate lipophilicity, and improve overall drug-like properties.[2] This guide provides a comprehensive overview and detailed protocols for the derivatization of a key building block, 3-hydroxythietane 1,1-dioxide, empowering drug discovery teams to rapidly generate diverse and novel chemical matter.
Introduction: The Strategic Value of the Thietane 1,1-Dioxide Scaffold
In the iterative process of lead optimization, medicinal chemists constantly seek to balance potency with optimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Traditional bioisosteric replacements often involve subtle changes, but the introduction of small, polar, three-dimensional scaffolds can lead to more profound improvements.[3] The thietane 1,1-dioxide motif serves this purpose exceptionally well.
The sulfone group imparts polarity and acts as a strong hydrogen bond acceptor, while the strained four-membered ring provides a rigid, defined exit vector for substituents, which can be critical for optimizing interactions with biological targets.[2] this compound is a particularly valuable starting material as the hydroxyl group serves as a versatile chemical handle for a wide array of synthetic transformations.
This document outlines robust and reliable protocols for the key derivatization reactions of this compound, including etherification, esterification, and Mitsunobu reactions. Furthermore, it details the synthesis of the corresponding ketone, 3-oxothietane 1,1-dioxide, a crucial intermediate for accessing amine derivatives via reductive amination.
Diagram 1: Key Derivatization Pathways. A logical workflow for diversifying the this compound core.
Synthesis of the Core Building Block
While this compound is commercially available, understanding its synthesis from thietan-3-ol provides context for its stability and potential impurities. The oxidation is typically achieved using a peroxide source.
Protocol 2.1: Oxidation of Thietan-3-ol
Rationale: This protocol uses hydrogen peroxide with a catalytic amount of sodium tungstate, a common and effective method for oxidizing sulfides to sulfones.[4] The reaction is performed at a controlled temperature to manage the exothermicity.
Materials:
-
Thietan-3-ol
-
Sodium tungstate (Na₂WO₄)
-
Hydrogen peroxide (H₂O₂, 30-50% w/w aq. solution)
-
Isopropanol
-
Water
Procedure:
-
To a stirred mixture of thietan-3-ol (1.0 eq) and sodium tungstate (0.035 eq), add water.
-
Cool the mixture to 10-15 °C in an ice bath.
-
Slowly add aqueous hydrogen peroxide (1.5 eq, 49% w/w) dropwise over approximately 2 hours, ensuring the internal temperature does not exceed 15 °C.[4]
-
After the addition is complete, allow the reaction mixture to warm to 25-30 °C and stir for 1 hour.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, filter the reaction mixture.
-
Concentrate the filtrate under reduced pressure.
-
Co-distill with isopropanol to remove residual water, which will result in a thick slurry.
-
Crystallize the crude product from isopropanol to yield this compound as a solid.[4]
Trustworthiness & Self-Validation:
-
Expected Observations: The reaction is exothermic; careful control of the H₂O₂ addition rate is crucial. The product should precipitate upon concentration and crystallization.
-
Characterization: Confirm product identity via ¹H NMR, ¹³C NMR, and MS. The protons adjacent to the sulfone group will show a characteristic downfield shift compared to the starting thietan-3-ol.
O-Alkylation: Williamson Ether Synthesis
The formation of ethers is a fundamental strategy to explore new chemical space and block a potential metabolic site. The Williamson ether synthesis is a reliable SN2 reaction for this purpose.[5][6]
Protocol 3.1: General Procedure for Ether Synthesis
Rationale: This protocol utilizes a strong base (Sodium Hydride, NaH) to deprotonate the alcohol, forming a potent nucleophilic alkoxide. This alkoxide then displaces a leaving group from an alkyl halide.[5] DMF is an excellent polar aprotic solvent for this transformation.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., R-Br, R-I)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH (1.2 eq) portion-wise. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 2-12 hours). Heating to 50-70 °C may be required for less reactive halides.[7]
-
Carefully quench the reaction by slowly adding saturated aq. NH₄Cl.
-
Extract the aqueous phase with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Trustworthiness & Self-Validation:
-
Expertise & Experience: The choice of NaH requires an anhydrous solvent and inert atmosphere. For secondary alkyl halides, monitor for potential E2 elimination side products.[5] If elimination is a problem, alternative, less basic conditions may be needed.
-
Characterization: Successful ether formation can be confirmed by the appearance of new signals in the ¹H and ¹³C NMR spectra corresponding to the added alkyl group and the disappearance of the hydroxyl proton signal.
| Parameter | Condition | Rationale |
| Base | NaH, KH | Strong, non-nucleophilic bases for complete alkoxide formation.[5] |
| Solvent | DMF, THF | Polar aprotic solvents that solvate the cation and accelerate SN2.[7] |
| Temperature | 0 °C to 70 °C | Initial cooling controls the reaction with NaH; heating may be needed to drive the SN2 reaction to completion.[7] |
| Electrophile | R-I > R-Br > R-Cl | Reactivity follows leaving group ability. Tosylates and mesylates are also excellent.[6] |
Table 1. Key Parameters for Williamson Ether Synthesis.
Esterification: Prodrug and Linker Strategies
Esterification of the hydroxyl group is a common strategy for creating prodrugs to enhance cell permeability or as a means to attach linkers for further conjugation.[8][9]
Protocol 4.1: Standard Esterification with an Acid Chloride
Rationale: This is a straightforward and high-yielding method where the alcohol attacks an activated carboxylic acid derivative (an acid chloride) in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Materials:
-
This compound
-
Acid chloride (R-COCl)
-
Anhydrous Dichloromethane (DCM) or THF
-
Triethylamine (TEA) or Pyridine
-
Water
-
Brine
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add triethylamine (1.5 eq).
-
Cool the solution to 0 °C.
-
Add the acid chloride (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS, typically 1-4 hours).
-
Quench the reaction with water.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Trustworthiness & Self-Validation:
-
Characterization: In the IR spectrum, the disappearance of the broad O-H stretch and the appearance of a strong C=O stretch around 1735 cm⁻¹ is indicative of ester formation. In ¹H NMR, the protons alpha to the sulfone will shift downfield.
Stereochemical Inversion and C-N/C-S Bond Formation: The Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for inverting the stereochemistry of a secondary alcohol and for forming C-O, C-N, and C-S bonds with nucleophiles that are otherwise difficult to introduce.[10][11]
Diagram 2: Mitsunobu Reaction Versatility. The core reagents activate the alcohol for attack by various acidic nucleophiles.
Protocol 5.1: General Mitsunobu Procedure
Rationale: This reaction proceeds by activating the alcohol with a combination of a phosphine (typically PPh₃) and an azodicarboxylate (DEAD or DIAD).[12] This forms a good leaving group, which is then displaced by a suitable nucleophile (pKa ≤ 15) in an SN2 fashion, resulting in inversion of configuration.[10]
Materials:
-
This compound
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Nucleophile (e.g., a carboxylic acid, phthalimide, diphenylphosphoryl azide (DPPA))
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add this compound (1.0 eq), triphenylphosphine (1.5 eq), and the nucleophile (1.2 eq).[12]
-
Dissolve the solids in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD (1.5 eq) dropwise. An exothermic reaction may be observed. Maintain the temperature below 10 °C during the addition.[13]
-
Allow the reaction to warm to room temperature and stir for 6-16 hours. Monitor by TLC or LC-MS.[12]
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The major byproduct, triphenylphosphine oxide (TPPO), can often be precipitated by adding a nonpolar solvent like diethyl ether or hexanes and removed by filtration.[12]
-
The filtrate can then be further purified by flash column chromatography.
Trustworthiness & Self-Validation:
-
Expertise & Experience: The order of addition is critical: the alcohol, PPh₃, and nucleophile should be mixed before the dropwise addition of the azodicarboxylate.[12] The reaction is sensitive to moisture.
-
Safety Note: When using DPPA to form azides, be aware that organic azides can be explosive. Handle with care and avoid heating.[12]
-
Characterization: Successful reaction is confirmed by NMR and MS. The removal of the TPPO byproduct is often the main purification challenge.[11]
Accessing Amines via Reductive Amination
Direct displacement of the hydroxyl group to form an amine is challenging. A more robust two-step sequence involves oxidation to the ketone followed by reductive amination.[14]
Protocol 6.1: Oxidation to 3-Oxothietane 1,1-Dioxide
Rationale: Standard oxidation conditions can be used to convert the secondary alcohol to a ketone. Pyridinium chlorochromate (PCC) is a reliable reagent for this transformation, avoiding over-oxidation.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
Procedure:
-
To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, add a solution of this compound (1.0 eq) in DCM.
-
Stir the mixture at room temperature for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica pad thoroughly with additional ether.
-
Concentrate the filtrate to yield 3-oxothietane 1,1-dioxide, which can often be used in the next step without further purification.
Protocol 6.2: Reductive Amination of 3-Oxothietane 1,1-Dioxide
Rationale: This one-pot reaction first forms an iminium ion intermediate between the ketone and an amine, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride.[15] This reductant is preferred because it is less reactive towards the ketone starting material than other hydrides like NaBH₄.[15]
Materials:
-
3-Oxothietane 1,1-dioxide
-
Primary or secondary amine (R-NH₂ or R₂NH)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve 3-oxothietane 1,1-dioxide (1.0 eq) and the amine (1.1 eq) in DCE.
-
If the amine salt is used (e.g., an HCl salt), add 1.0 eq of a non-nucleophilic base like TEA to liberate the free amine.
-
Add a catalytic amount of acetic acid (optional, can accelerate imine formation).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add NaBH(OAc)₃ (1.5 eq) portion-wise.
-
Stir at room temperature until the reaction is complete (monitor by LC-MS, typically 4-24 hours).
-
Quench the reaction with saturated aq. NaHCO₃.
-
Separate the layers and extract the aqueous phase with DCM (3x).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Trustworthiness & Self-Validation:
-
Expertise & Experience: NaBH(OAc)₃ is moisture-sensitive. Ensure all reagents and solvents are dry. The reaction works for a wide range of aldehydes, ketones, and amines.[16]
-
Characterization: The product will show the disappearance of the ketone carbonyl in the ¹³C NMR and IR spectra and the appearance of signals corresponding to the amine substituent.
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. The protocols detailed herein provide medicinal chemists with a reliable toolkit to rapidly synthesize a diverse array of ethers, esters, and amines. By strategically employing these derivatization techniques, research teams can effectively leverage the beneficial properties of the thietane 1,1-dioxide scaffold to optimize lead compounds and accelerate the delivery of new therapeutic agents.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]
- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Ester prodrugs of cyclic 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine: synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. organic-synthesis.com [organic-synthesis.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. scholarsarchive.byu.edu [scholarsarchive.byu.edu]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of 3-Chlorothietane 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 3-chlorothietane 1,1-dioxide from 3-hydroxythietane 1,1-dioxide. Thietane 1,1-dioxides are valuable structural motifs in medicinal and agricultural chemistry.[1][2] This guide details a robust and scalable chlorination protocol using thionyl chloride, offering in-depth insights into the reaction mechanism, experimental setup, and safety considerations. The protocols are designed to be self-validating, ensuring reproducibility and high-yield synthesis of the target compound.
Introduction and Scientific Background
The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. For the specific conversion of this compound to 3-chlorothietane 1,1-dioxide, thionyl chloride (SOCl₂) is an effective reagent.[3][4] The primary advantages of using thionyl chloride are the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion according to Le Chatelier's principle, and the ability to control the stereochemical outcome with the addition of a base like pyridine.[3][5][6]
Mechanistic Insights: The Role of Thionyl Chloride and Pyridine
The reaction of an alcohol with thionyl chloride proceeds through the formation of an intermediate alkyl chlorosulfite.[3] The subsequent step can follow different mechanistic pathways depending on the reaction conditions.
-
Sₙi (Internal Nucleophilic Substitution): In the absence of a base, the chlorosulfite can collapse with the chloride being delivered from the same face as the leaving group, leading to retention of stereochemistry.
-
Sₙ2 (Bimolecular Nucleophilic Substitution): In the presence of a base such as pyridine, the pyridine attacks the sulfur atom of the chlorosulfite, displacing a chloride ion.[6][7] This free chloride ion then acts as a nucleophile, attacking the carbon atom from the backside, leading to an inversion of stereochemistry.[6] This is the desired pathway for predictable and controlled synthesis.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | See ChemScene CS-0051343[8] |
| Thionyl chloride (SOCl₂) | Reagent Grade | Major Chemical Supplier | Handle with extreme care in a fume hood.[9][10][11] |
| Pyridine | Anhydrous | Major Chemical Supplier | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous | Major Chemical Supplier | Use a dry solvent for the reaction. |
| Diethyl ether | Reagent Grade | Major Chemical Supplier | For workup and purification. |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Major Chemical Supplier | For aqueous workup. |
| Brine (Saturated NaCl solution) | ACS Grade | Major Chemical Supplier | For aqueous workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Major Chemical Supplier | For drying the organic phase. |
Equipment
-
Round-bottom flask with a magnetic stir bar
-
Reflux condenser with a nitrogen inlet
-
Addition funnel
-
Heating mantle with a temperature controller
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and crystallization
Step-by-Step Synthesis Protocol
This protocol is adapted from established procedures for the chlorination of alcohols using thionyl chloride.[4][12]
-
Reaction Setup:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Reagents:
-
Slowly add pyridine (1.2 eq) to the cooled solution with stirring.
-
In a separate, dry addition funnel, charge thionyl chloride (1.2 eq).
-
Add the thionyl chloride dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C. Caution: The reaction is exothermic.
-
-
Reaction Progression:
-
After the addition of thionyl chloride is complete, allow the reaction mixture to slowly warm to room temperature.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Once the reaction is complete, carefully quench the reaction by slowly adding it to a beaker of ice-cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system such as diethyl ether/hexane or by flash column chromatography on silica gel.
-
Safety Precautions
Thionyl chloride is a highly corrosive and toxic substance. It reacts violently with water, releasing toxic gases. [9][10][11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving thionyl chloride must be performed in a well-ventilated chemical fume hood.[9]
-
Handling: Handle thionyl chloride with care, avoiding contact with skin, eyes, and clothing.[10] Do not breathe the vapors.[11]
-
Quenching: Quench any residual thionyl chloride slowly and carefully with a suitable reagent, such as a dilute sodium hydroxide solution, in a fume hood. Never add water directly to thionyl chloride.[10]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization and Data
The final product, 3-chlorothietane 1,1-dioxide, should be characterized to confirm its identity and purity.
-
Appearance: Typically a pale brown solid.[4]
-
Molecular Formula: C₃H₅ClO₂S[13]
-
Molecular Weight: 140.59 g/mol
-
Spectroscopic Analysis:
-
¹H NMR and ¹³C NMR: To confirm the structure and purity.
-
Mass Spectrometry: To confirm the molecular weight.
-
IR Spectroscopy: To identify key functional groups.
-
Troubleshooting and Key Considerations
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as moisture will decompose thionyl chloride.
-
Check the quality of the starting material and reagents.
-
Optimize the reaction time and temperature.
-
-
Incomplete Reaction:
-
Increase the reaction time or slightly elevate the temperature.
-
Ensure sufficient equivalents of thionyl chloride and pyridine are used.
-
-
Side Reactions:
-
Maintain a low temperature during the addition of thionyl chloride to minimize side product formation.
-
The use of pyridine is crucial to prevent rearrangement and elimination reactions.
-
Conclusion
The synthesis of 3-chlorothietane 1,1-dioxide from this compound using thionyl chloride and pyridine is a reliable and efficient method. By understanding the underlying reaction mechanism and adhering to the detailed protocol and safety precautions outlined in this guide, researchers can consistently obtain high yields of the desired product. This versatile intermediate can then be utilized in various applications within the fields of drug discovery and materials science.
References
- 1. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. readchemistry.com [readchemistry.com]
- 4. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chemscene.com [chemscene.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. lobachemie.com [lobachemie.com]
- 12. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]
- 13. echemi.com [echemi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 3-Hydroxythietane 1,1-dioxide Synthesis
Welcome to the dedicated support center for the synthesis of 3-Hydroxythietane 1,1-dioxide. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this valuable building block. Here, we address common challenges and provide in-depth, field-proven insights to help you streamline your experiments, improve yields, and ensure the highest purity of your final product.
Overview of the Core Synthesis
The most prevalent and reliable method for synthesizing this compound is the oxidation of thietan-3-ol. This process involves the conversion of the sulfide in the thietane ring to a sulfone. The choice of oxidant and careful control of reaction conditions are paramount to achieving a successful outcome.
The general transformation is illustrated below:
Caption: General synthetic scheme for this compound.
Troubleshooting Guide & Optimization
This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your synthesis.
Issue 1: Low or Inconsistent Yield
Question: My yield of this compound is consistently low. What are the primary factors I should investigate?
Answer: Low yields in this oxidation reaction are a common challenge and can typically be attributed to one of several factors: incomplete reaction, product degradation, or inefficient workup and isolation.
-
Incomplete Oxidation: The conversion of the sulfide to the sulfone requires a sufficiently powerful oxidizing agent and adequate reaction time. If the reaction is not driven to completion, you will have a mixture of the starting material, the intermediate sulfoxide, and the desired sulfone, which complicates purification and lowers the isolated yield.
-
Recommendation: Ensure you are using a sufficient excess of the oxidizing agent. For oxidants like meta-chloroperoxybenzoic acid (m-CPBA), using up to 3.0 equivalents is common to ensure full conversion.[1] For hydrogen peroxide (H₂O₂), the reaction may require a catalyst, such as sodium tungstate, and acidic conditions (e.g., acetic or formic acid) to be effective.[2][3] Monitor the reaction closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion.
-
-
Product Degradation: Although thietane dioxides are generally stable, the starting material, thietan-3-ol, and the final product can be susceptible to degradation under harsh conditions.[1]
-
Exothermic Reaction: The oxidation of sulfides is highly exothermic. If the temperature is not controlled, side reactions or decomposition can occur.[4]
-
Recommendation: The addition of the oxidizing agent should be performed portion-wise or dropwise at a low temperature (typically 0 °C) to manage the exotherm.[1][5] After the initial addition, the reaction can then be allowed to warm to room temperature to proceed to completion.
-
-
Workup and Isolation Losses: this compound is a polar, water-soluble compound.[6] Significant product loss can occur during the aqueous workup if not performed carefully.
-
Recommendation: After quenching the reaction, the aqueous layer should be extracted multiple times with a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate.[1][2] Combining and thoroughly drying the organic layers is crucial. For purification, flash column chromatography is often effective, using a polar solvent system like acetone/pentane or methanol/DCM.[1][7]
-
Issue 2: Byproduct and Impurity Formation
Question: I'm observing significant byproduct formation in my reaction mixture. What are the likely impurities and how can I minimize them?
Answer: The primary impurity of concern is the intermediate 3-Hydroxythietane 1-oxide (the sulfoxide) . Additionally, under certain conditions, elimination reactions can lead to the formation of 2H-thiete 1,1-dioxide .
-
Incomplete Oxidation to Sulfoxide: The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. If the reaction stalls, this will be a major component of your crude product.
-
Identification: The sulfoxide can be identified by LC-MS (different mass) or by ¹H NMR, where the diastereotopic protons of the thietane ring will show distinct shifts compared to the sulfone.[8]
-
Mitigation: As mentioned for low yields, increasing the equivalents of the oxidant (to ~2.2-3.0 eq.) and ensuring sufficient reaction time are key.[9] If using H₂O₂, the presence of a catalyst is often necessary to drive the reaction past the sulfoxide stage.[10]
-
-
Elimination to Thiete Dioxide: Particularly under strongly acidic or basic conditions, or at elevated temperatures, the 3-hydroxy group can be eliminated to form the corresponding thiete dioxide.[1][7] This is more common with substituted thietanols but can occur with the parent compound.
-
Identification: This byproduct can be identified by the appearance of vinyl proton signals in the ¹H NMR spectrum.
-
Mitigation: Maintain careful temperature control throughout the reaction. Avoid unnecessarily strong acids or bases during the reaction and workup. Treatment with 1 M NaOH has been shown to cause degradation of the product via elimination.[1]
-
The troubleshooting process can be visualized as follows:
Caption: A decision tree for troubleshooting common synthesis issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended oxidizing agent for this synthesis?
A1: Both meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂) are commonly used and effective. The choice often depends on scale, cost, and safety considerations.
| Oxidizing Agent | Pros | Cons | Typical Conditions |
| m-CPBA | Highly effective, predictable stoichiometry, generally clean reactions. | Can be shock-sensitive, benzoic acid byproduct must be removed. | 2.2-3.0 equivalents in a solvent like DCM, added at 0 °C.[1] |
| Hydrogen Peroxide (H₂O₂) | Inexpensive, environmentally benign (byproduct is water), readily available. | Can be slower, may require a catalyst (e.g., Na₂WO₄) and acidic co-solvent.[2][3] | 30-50% aqueous solution in a co-solvent like acetic or formic acid.[2][5] |
Q2: How can I best purify the final product?
A2: Given its high polarity, purification requires specific techniques.
-
Crystallization: If the crude product is of reasonable purity, crystallization can be an effective method. Isopropanol has been successfully used as a crystallization solvent.[2]
-
Flash Column Chromatography: This is the most common method for achieving high purity.[1][7] A silica gel column is standard. Due to the product's polarity, a strong eluent system is required.
Q3: Are there any specific safety precautions I should take?
A3: Yes, safety is paramount.
-
m-CPBA: This reagent is a strong oxidant and can be explosive when dry or subjected to shock. Always handle it with non-metal spatulas and store it according to the manufacturer's recommendations.
-
Hydrogen Peroxide: Concentrated H₂O₂ (>35%) is a strong oxidant and can cause severe burns. It can also form explosive mixtures with organic solvents. Always add it slowly and with adequate cooling.
-
Exotherm: The oxidation is exothermic. A failure to control the temperature can lead to a runaway reaction. Always use an ice bath during the addition of the oxidant and monitor the internal temperature.
Q4: How can I confirm the identity and purity of my this compound?
A4: Standard analytical techniques should be used:
-
¹H and ¹³C NMR: This will confirm the structure. In DMSO-d₆, you can expect to see signals for the hydroxyl proton and the two sets of methylene protons on the thietane ring.[2]
-
Mass Spectrometry (MS): This will confirm the molecular weight (122.14 g/mol ).[2][6]
-
Melting Point: The melting point should be sharp and consistent with literature values.
-
Purity (HPLC/LC-MS): High-Performance Liquid Chromatography can provide an accurate assessment of the product's purity.
Reference Experimental Protocol (m-CPBA Oxidation)
This protocol is a representative example based on established literature procedures.[1]
-
Preparation: Dissolve thietan-3-ol (1.0 equiv) in dichloromethane (DCM) to make a ~0.1-0.2 M solution in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Oxidant Addition: To the cooled solution, add m-CPBA (77% purity, 3.0 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours. Monitor the reaction's progress by TLC.
-
Quenching: Once the starting material is consumed, cool the mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Transfer the mixture to a separatory funnel. Separate the layers. Wash the organic layer again with saturated NaHCO₃ solution. Extract the combined aqueous layers twice with DCM.
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using an appropriate solvent system (e.g., 30% acetone in pentane) to afford this compound as a white solid.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. chemscene.com [chemscene.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sulfone synthesis by oxidation [organic-chemistry.org]
Technical Support Center: Purification of 3-Hydroxythietane 1,1-dioxide
Welcome to the technical support guide for 3-Hydroxythietane 1,1-dioxide. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your research. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our team has found to be most critical for researchers working with this increasingly important heterocyclic compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the handling and purification of this compound.
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The impurity profile largely depends on the synthetic route employed. The most common synthesis involves the oxidation of thietan-3-ol.[1] Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: Residual thietan-3-ol is a common impurity.
-
Oxidizing Agent Byproducts: If using meta-chloroperoxybenzoic acid (m-CPBA), the byproduct meta-chlorobenzoic acid will be present and must be removed.[1][2]
-
Solvent-Related Impurities: A patent literature report noted the formation of 2-12% dimethyl sulfone as an impurity when using hydrogen peroxide in glacial acetic acid.[3]
-
Degradation Products: Under certain conditions, particularly with substituted analogs under acidic or strong basic catalysis, an E1 elimination can occur to form the corresponding 3-aryl-2H-thiete 1,1-dioxide.[2][4] While the parent compound is relatively stable, exposure to 1 M NaOH can cause degradation.[2]
Q2: How do I choose between column chromatography and recrystallization for purification?
A2: The choice of purification technique is dictated by the scale of your reaction and the nature of the impurities.
-
Column Chromatography is the most versatile and commonly reported method for purifying this compound and its derivatives, especially for small to medium scales (mg to g).[1][2] It is highly effective for separating compounds with different polarities, such as the polar product from the less polar starting material (thietan-3-ol) or non-polar byproducts.
-
Recrystallization is an excellent choice for large-scale purification or for a final polishing step after chromatography, provided a suitable solvent system can be identified. It is most effective when the desired compound is highly crystalline and the impurities are present in small amounts or have very different solubility profiles. Patent literature describes successful crystallization from isopropanol or a mixture of methyl tert-butyl ether (MTBE) and methanol.[3]
Use the decision workflow below (Figure 1) to guide your choice.
Q3: What is the general stability of this compound? Are there conditions I should avoid during purification and storage?
A3: this compound and its derivatives exhibit high chemical stability under many conditions, including elevated temperatures in neutral organic solvents like toluene and under moderately acidic (1 M HCl) conditions.[2][4] However, there are key sensitivities to be aware of:
-
Strong Base: Treatment with 1 M sodium hydroxide (NaOH) can induce an elimination reaction, leading to the formation of thiete 1,1-dioxide as a degradation product.[2] Therefore, avoid strongly basic conditions during workup and purification. A saturated sodium bicarbonate (NaHCO₃) solution is a safer choice for neutralizing acidic reaction mixtures.[1][2]
-
Storage: The compound should be stored at 4°C to ensure long-term stability.[5]
Part 2: Troubleshooting Guide: Column Chromatography
Flash column chromatography is the most frequently cited purification method.[1][2][4] Here are solutions to common issues.
Q1: My compound is not separating from the starting material (thietan-3-ol) on the column. What should I do?
A1: This is a classic polarity issue. The product, this compound, is significantly more polar than the starting thietan-3-ol due to the presence of the sulfone group. If you are not seeing separation, your mobile phase (eluent) is likely too polar.
-
Causality: A highly polar eluent will move both the polar product and the moderately polar starting material up the column quickly, resulting in overlapping fractions and poor resolution.
-
Solution: Decrease the polarity of your eluent. Start with a less polar solvent system and gradually increase the polarity. For example, if you are using 50% acetone in pentane, try starting with 10-20% acetone in pentane.[2] Use thin-layer chromatography (TLC) to test various solvent systems before running the column to identify a system that gives good separation (ΔRf > 0.2).
Q2: I am observing streaking/tailing of the product spot on my TLC plate and column. Why is this happening?
A2: Streaking is often caused by overloading the silica, acidic impurities, or strong interactions between your compound and the stationary phase. The hydroxyl and sulfone groups in your molecule can interact strongly with the acidic silanol groups on the silica gel.
-
Causality: The acidic nature of standard silica gel can lead to strong adsorption of polar, slightly basic, or acid-sensitive compounds, causing them to "stick" and elute slowly and unevenly.
-
Solutions:
-
Reduce Load: Ensure you are not loading too much crude material onto your column. A general rule is to load 1-5% of the silica gel mass.
-
Use a More Polar, Protic Solvent: Adding a small amount of methanol (0.5-1%) to your eluent can help to block the active sites on the silica and improve the peak shape.
-
Neutralize the Silica: Consider using silica gel that has been neutralized. You can do this by preparing a slurry of silica in your eluent and adding 1% triethylamine to neutralize the acidic sites before packing the column. This is particularly useful if your compound is sensitive to acid.
-
Q3: After chromatography, my product is still contaminated with a byproduct that has a similar Rf. How can I improve the separation?
A3: Co-elution of impurities with similar polarity is a common challenge.
-
Causality: If the electronic and structural properties of the impurity are very similar to your product, achieving separation with a standard silica column can be difficult.
-
Solutions:
-
Change the Solvent System: Alter the nature of your eluent. Instead of an acetone/pentane system, try an ethyl acetate/hexanes or a dichloromethane/methanol system. Different solvents interact with your compound and the silica in different ways, which can often resolve overlapping spots.
-
Use a Different Stationary Phase: If changing the mobile phase is ineffective, consider a different stationary phase. Options include alumina (basic or neutral), C18-functionalized (reverse-phase) silica, or diol-bonded silica.
-
Perform a Second Purification: If the impurity is present in a small amount, a subsequent recrystallization step can often remove it effectively.[3]
-
Part 3: Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for achieving high purity on a larger scale.[6]
Q1: My compound will not dissolve in the recrystallization solvent, even when boiling. What is the issue?
A1: The fundamental principle of recrystallization is that the compound should be sparingly soluble at room temperature but highly soluble at an elevated temperature.[6] If it doesn't dissolve when hot, the solvent is too non-polar for your highly polar compound.
-
Causality: "Like dissolves like." this compound is a polar molecule. A non-polar solvent like hexane will not have sufficient solvating power to dissolve it.
-
Solution: You need a more polar solvent. Based on patent data, isopropanol is a good starting point.[3] You can also try a mixed solvent system. For example, dissolve your compound in a minimum amount of a good, hot solvent (like methanol) and then add a poorer, less polar "anti-solvent" (like MTBE or dichloromethane) dropwise until you see persistent cloudiness (the saturation point).[3] Then, allow it to cool slowly.
Q2: The compound dissolved, but no crystals are forming upon cooling. How can I induce crystallization?
A2: This typically happens when the solution is not supersaturated or if the activation energy for nucleation is too high.
-
Causality: Crystal formation requires nucleation sites to begin. A perfectly clean solution may remain as a supersaturated oil.
-
Solutions:
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask just below the surface of the liquid. The microscopic glass fragments can act as nucleation sites.[6]
-
Add a Seed Crystal: If you have a small amount of pure, solid product, add a tiny crystal to the solution. This provides a template for further crystal growth.[6]
-
Reduce the Volume: The solution may be too dilute. Gently heat the solution to boil off some of the solvent to increase the concentration, then attempt to cool again.
-
Cool Slowly, Then Acutely: Allow the flask to cool slowly to room temperature first. Rapid cooling can sometimes lead to oiling out. Once at room temperature, place it in an ice bath or refrigerator to maximize crystal formation.[6]
-
Q3: The yield from my recrystallization is very low. How can I improve it?
A3: Low yield usually means too much solvent was used or the compound has significant solubility in the solvent even at low temperatures.
-
Causality: The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.[6] Any excess solvent will retain some of your product in solution even after cooling, thus reducing the isolated yield.
-
Solutions:
-
Minimize Solvent: Add the hot solvent in small portions to your crude solid, waiting for it to dissolve before adding more. Stop as soon as everything is in solution.
-
Cool Thoroughly: Ensure the solution is cooled for a sufficient amount of time at a low temperature (e.g., in an ice bath) to maximize precipitation.
-
Recover a Second Crop: After filtering the first crop of crystals, take the mother liquor (the filtrate) and concentrate it by boiling off some solvent. Cooling this more concentrated solution may yield a second, albeit likely less pure, crop of crystals.
-
Q4: My recrystallized product is oily or appears as a precipitate instead of crystals. What went wrong?
A4: This phenomenon, known as "oiling out," occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is cooled too rapidly.
-
Causality: The compound comes out of solution as a liquid (oil) rather than a solid crystal lattice because the temperature is still above its melting point or because the high degree of supersaturation favors amorphous precipitation over ordered crystallization.
-
Solutions:
-
Lower the Solvent Boiling Point: Use a lower-boiling solvent or a mixed solvent system with a lower overall boiling point.
-
Ensure Slow Cooling: Do not transfer the hot flask directly to an ice bath. Let it cool slowly to room temperature on the benchtop first, allowing time for ordered crystals to form.
-
Re-dissolve and Try Again: If the product oils out, reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow it to cool more slowly.
-
Part 4: Detailed Experimental Protocols
Protocol 1: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal eluent system using TLC. Test solvent systems such as acetone/pentane or ethyl acetate/hexanes. Aim for an Rf value of ~0.25-0.35 for the desired product.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is recommended).
-
Sample Loading: Dissolve your crude product in a minimal amount of a polar solvent (e.g., dichloromethane or acetone). To this solution, add a small amount of silica gel and concentrate it in vacuo to get a dry, free-flowing powder. This "dry loading" method generally provides better resolution than loading a liquid solution. Carefully add the dry-loaded sample to the top of the packed column.
-
Elution: Begin eluting with the solvent system determined by TLC. Apply positive pressure (flash) to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC to identify which fractions contain your pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization from a Mixed Solvent System (MTBE-Methanol)
This protocol is adapted from a reported crystallization procedure.[3]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol (a "good" solvent) portion-wise while stirring and heating until the solid just dissolves.
-
Saturation: While the solution is still hot, add methyl tert-butyl ether (MTBE, an "anti-solvent") dropwise until you observe a faint, persistent cloudiness. If too much MTBE is added, add a few drops of hot methanol to redissolve the precipitate.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin during this process.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration, using a Büchner funnel.[6]
-
Washing: Wash the collected crystals with a small amount of cold MTBE to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Part 5: Visual Aids & Data
Diagrams
Figure 1: Decision workflow for selecting the appropriate purification technique for this compound.
Data Tables
Table 1: Recommended Solvent Systems for Flash Column Chromatography
| Solvent System | Ratio Range (v/v) | Application Notes | Reference(s) |
| Acetone / Pentane | 20% - 30% Acetone | Effective for separating various 3-substituted 3-hydroxythietane 1,1-dioxides from reaction mixtures. | [1][2][4] |
| Ethyl Acetate / Pentane | 10% Ethyl Acetate | Used for the purification of the precursor, 3-aryl-thietan-3-ol. Can be adapted for the dioxide product. | [2] |
| Diethyl Ether / Pentane | 70% Diethyl Ether | Reported for the purification of a silyl-protected thietan-3-ol precursor. | [2] |
References
- 1. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. chemscene.com [chemscene.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Synthesis of 3-Hydroxythietane 1,1-dioxide
Welcome to the technical support guide for the synthesis of 3-Hydroxythietane 1,1-dioxide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and impurities encountered during this synthesis. The following information is structured in a practical question-and-answer format, providing both troubleshooting solutions for immediate issues and foundational knowledge through frequently asked questions.
Part 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis and purification of this compound.
Q1: My final product yield is significantly lower than expected. What are the likely causes and how can I improve it?
Low yield is a common issue that can stem from several stages of the process. Let's break down the potential causes and solutions.
-
Cause A: Incomplete Oxidation of 3-Thietanol The conversion of the 3-thietanol precursor to the final sulfone is the critical step. If this reaction does not go to completion, your primary impurity will be the starting material, which can complicate purification and lower the isolated yield.
Troubleshooting Steps:
-
Verify Oxidant Stoichiometry: Ensure you are using a sufficient excess of the oxidizing agent. For meta-chloroperoxybenzoic acid (m-CPBA), a common choice, using up to 3.0 equivalents is often recommended to drive the reaction to completion[1][2].
-
Monitor Reaction Progress: Do not rely solely on reaction time. Use Thin Layer Chromatography (TLC) or LC-MS to monitor the disappearance of the 3-thietanol starting material.
-
Control Temperature: The oxidation is typically initiated at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature[1][2]. Ensure your cooling is adequate during the initial exothermic addition of the oxidant.
-
-
Cause B: Product Decomposition During Workup or Purification this compound is susceptible to degradation, particularly under basic conditions, which can lead to the formation of an elimination byproduct, 2H-thiete 1,1-dioxide[1].
Troubleshooting Steps:
-
Avoid Strong Bases: During the aqueous workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution to quench the reaction and remove acidic byproducts. Avoid using stronger bases like sodium hydroxide (NaOH), which can promote elimination[1].
-
Maintain Low Temperatures: Perform the workup and extractions at reduced temperatures (e.g., in an ice bath) to minimize degradation.
-
Purification Strategy: If using column chromatography, ensure the silica gel is neutral. Use a solvent system that provides good separation without prolonged exposure to conditions that could cause decomposition. Flash column chromatography is often preferred[3].
-
-
Cause C: Suboptimal Quality of Starting 3-Thietanol The purity of your precursor is critical. Impurities in the 3-thietanol will carry through and may interfere with the oxidation reaction or complicate the final purification.
Troubleshooting Steps:
-
Purify the Precursor: If you synthesized the 3-thietanol, ensure it is properly purified before the oxidation step. Distillation or chromatography are common methods.
-
Confirm Identity and Purity: Always characterize your starting 3-thietanol via NMR or other spectroscopic methods to confirm its identity and purity before proceeding.
-
Q2: I'm using m-CPBA as the oxidant and my final product is contaminated with m-chlorobenzoic acid. How do I remove it effectively?
This is the most common impurity issue when using m-CPBA, as m-chlorobenzoic acid is the direct byproduct of the oxidation[4][5].
-
Cause: Insufficient removal of the acidic byproduct during the aqueous workup.
-
Solution: Robust Aqueous Wash Protocol The key is to perform a thorough acid-base extraction. m-Chlorobenzoic acid is an acid and can be deprotonated to its highly water-soluble carboxylate salt.
Detailed Protocol:
-
After the reaction is complete, quench the mixture by transferring it to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add it slowly, as CO₂ gas evolution may occur if excess peroxyacid is present.
-
Shake the funnel vigorously, venting frequently. This step converts m-chlorobenzoic acid into sodium m-chlorobenzoate, which is soluble in the aqueous layer.
-
Separate the layers.
-
Wash the organic layer at least two more times with fresh portions of saturated NaHCO₃ solution[1][2].
-
Follow with a wash using a saturated solution of sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃) to remove any remaining unreacted m-CPBA.
-
Finally, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Q3: My analytical data (NMR/LCMS) shows the presence of 2H-thiete 1,1-dioxide. Why is this forming and how can I prevent it?
The formation of 2H-thiete 1,1-dioxide is a known decomposition pathway for this compound derivatives via an E1 or E1cb elimination mechanism[1][3].
-
Cause: The presence of heat or base promotes the elimination of water from the 3-hydroxy group and an adjacent proton on the thietane ring. This is particularly problematic in substituted analogs under acidic conditions where a stable carbocation can form[1][3].
-
Prevention and Mitigation Strategies:
-
Strict Temperature Control: Avoid excessive heat during reaction, workup, and concentration steps. Use a rotary evaporator with a water bath set to a moderate temperature (<40 °C).
-
pH Control: As mentioned, avoid strong bases. During purification, if using chromatography, a neutral mobile phase is recommended. Some studies on related compounds have shown that elevated temperatures can sometimes surprisingly decrease the formation of the thiete byproduct by favoring the desired reaction pathway over elimination[1][3]. This should be evaluated on a case-by-case basis.
-
Minimize Reaction/Workup Time: Do not let the reaction or workup steps run for unnecessarily long periods, as this increases the opportunity for side reactions and decomposition.
-
Q4: I used a hydrogen peroxide-based oxidation system and see an unexpected impurity identified as dimethyl sulfone. Where did this come from?
While less common in lab-scale syntheses that prefer m-CPBA, hydrogen peroxide is a scalable oxidant. The appearance of dimethyl sulfone is linked to specific reaction conditions.
-
Cause: A patent describes the formation of 2-12% dimethyl sulfone as an impurity when the oxidation of 3-thietanol is performed with hydrogen peroxide in glacial acetic acid[6]. The exact mechanism is not detailed but may involve trace amounts of dimethyl sulfide or related precursors in the reagents or solvents being oxidized under the reaction conditions.
-
Solution:
-
Solvent and Catalyst Selection: The choice of solvent and catalyst is critical when using H₂O₂. Systems employing sodium tungstate in solvents like ethyl acetate and acetic acid have been reported and may offer a cleaner profile[6].
-
Purification: Dimethyl sulfone is a highly polar and water-soluble compound. It can often be removed through crystallization of the desired this compound from a suitable solvent system, such as isopropanol or a mixture of MTBE-MeOH, which leaves the impurity in the mother liquor[6].
-
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the synthesis of this compound.
Q1: What are the primary synthetic routes to this compound?
There are two main convergent pathways to the target molecule, both starting from commercially available precursors. The key intermediate in both is 3-thietanol.
-
Route from Thietan-3-one: This involves the reduction of thietan-3-one using a reducing agent like sodium borohydride (NaBH₄) to yield 3-thietanol[7].
-
Route from Epichlorohydrin: This classic route involves reacting epichlorohydrin with a sulfide source, such as hydrogen sulfide (H₂S) in the presence of a base like potassium hydroxide, to form 3-thietanol[7].
Once 3-thietanol is obtained, it is oxidized to the final product, this compound.
Caption: Common synthetic pathways to this compound.
Q2: What are the most common oxidants used, and what are their pros and cons?
The choice of oxidant is a critical parameter that affects reaction efficiency, impurity profile, and scalability.
| Oxidizing Agent | Pros | Cons | Common Byproduct(s) |
| m-CPBA | Highly effective, reliable, and selective[4][8]. Generally provides good yields on a lab scale. Reaction is often clean with predictable byproducts. | Not atom-economical. Can be hazardous (shock-sensitive when pure)[5]. The byproduct must be thoroughly removed. | m-Chlorobenzoic acid |
| H₂O₂ / Catalyst | Atom-economical ("green" oxidant). Cost-effective and suitable for large-scale production. The only stoichiometric byproduct is water. | Often requires a catalyst (e.g., sodium tungstate) and acidic conditions (acetic/formic acid)[6][9]. Can be less selective and may lead to different impurity profiles (e.g., dimethyl sulfone)[6]. | Water, catalyst residues, solvent-related impurities |
Q3: How stable is this compound and what are its key impurities?
The stability of the final product is moderate. It is generally stable under neutral or mildly acidic conditions at room temperature. However, it is sensitive to heat and basic conditions, which can cause elimination to form 2H-thiete 1,1-dioxide[1]. The diagram below illustrates the main reaction and the formation pathways of the most common impurities.
Caption: Formation of product and key impurities from 3-thietanol.
| Impurity | Structure | Common Cause | Prevention/Removal |
| Unreacted 3-Thietanol | C₃H₆OS | Incomplete oxidation | Use excess oxidant; monitor reaction. Removable by chromatography. |
| m-Chlorobenzoic Acid | C₇H₅ClO₂ | Byproduct of m-CPBA oxidation[5] | Thorough aqueous wash with mild base (e.g., NaHCO₃)[1]. |
| 2H-thiete 1,1-dioxide | C₃H₄O₂S | Elimination of water from the product[1][3] | Avoid high temperatures and strong bases during workup and purification. |
| Dimethyl Sulfone | C₂H₆O₂S | Side reaction with H₂O₂ in certain solvents[6] | Optimize solvent/catalyst system. Removable by crystallization[6]. |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 5. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]
- 7. WO2022234528A1 - A novel process for the preparation of 3-thietanol - Google Patents [patents.google.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing the Synthesis and Purification of 3-Hydroxythietane 1,1-dioxide
Welcome to the technical support guide for 3-Hydroxythietane 1,1-dioxide. This resource is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the synthesis and purification of this important heterocyclic building block. Our goal is to provide practical, experience-driven solutions to help you improve both the final yield and purity of your product.
Introduction
This compound is a valuable intermediate in medicinal and agricultural chemistry, prized for its role as a stable, four-membered heterocyclic scaffold.[1] Its synthesis, typically involving the oxidation of a thietan-3-ol precursor, can present several challenges, from low conversion rates to difficult purifications. This guide offers a structured approach to troubleshooting these issues in a direct question-and-answer format.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is divided into the primary stages of the experimental workflow: Synthesis & Reaction Control, and Work-up & Purification.
Part 1: Synthesis & Reaction Control
Question 1: My reaction yield is consistently low (<60%). What are the most critical factors to investigate during the oxidation of thietan-3-ol?
Answer: Low yields in this oxidation are common and typically trace back to one of four areas: oxidant choice, temperature control, reaction time, or side reactions.
-
Choice and Stoichiometry of Oxidant: The most common method is the oxidation of a thietan-3-ol precursor using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).[2][3] Using an insufficient amount of the oxidant will lead to incomplete conversion. It is common to use a significant excess (e.g., 3.0 equivalents) of the oxidant to drive the reaction to completion.[2]
-
Strict Temperature Control: The oxidation is exothermic. It is critical to begin the reaction at a low temperature (e.g., 0 °C) and add the oxidant portion-wise or dropwise to maintain control.[2][4] Allowing the temperature to rise uncontrollably can lead to the formation of degradation products or impurities, such as dimethyl sulfone when using certain peroxide-based methods.[3]
-
Reaction Monitoring: Relying on a fixed reaction time from a literature procedure can be misleading. Reaction rates can vary based on reagent purity, concentration, and temperature. Use Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting thietan-3-ol to determine the true endpoint of the reaction.
-
Potential Side Reactions: The primary competing reaction is the formation of an elimination product, 3-aryl-2H-thiete 1,1-dioxide, especially if the reaction conditions become acidic or basic, or if the temperature is too high.[1][2] This side-product can be difficult to separate from the desired alcohol.
Question 2: I'm observing a significant amount of an unknown impurity in my crude NMR. What are the likely side-products and how can I minimize them?
Answer: The most probable impurity is the elimination product, a thiete 1,1-dioxide derivative, formed by dehydration of the tertiary alcohol.[1][2] This is particularly prevalent under strong acidic or basic conditions. For instance, the desired product is known to degrade into the thiete derivative upon treatment with 1 M NaOH.[2]
Mitigation Strategies:
-
Maintain Neutral pH: During the reaction and work-up, avoid strong acids or bases. The standard quench for an m-CPBA oxidation is a saturated aqueous solution of sodium bicarbonate (NaHCO₃), which neutralizes the m-chlorobenzoic acid byproduct and any excess oxidant, keeping the medium slightly basic but mild.[2]
-
Temperature Management: As mentioned, higher temperatures can promote elimination.[1] Ensure the reaction and any subsequent heating steps are performed at the lowest effective temperature.
-
Catalyst Choice: If using catalytic methods (e.g., with H₂O₂), the choice of catalyst is critical. Some Lewis acids used in subsequent reactions can also promote this elimination side reaction.[1][2]
Part 2: Work-up & Purification
Question 3: My product seems to be lost during the aqueous work-up, resulting in low isolated yield. How can I improve extraction efficiency?
Answer: this compound is a polar molecule with a calculated LogP of -1.22, indicating good water solubility.[5] This can make extraction with common organic solvents inefficient.
-
Choice of Extraction Solvent: While dichloromethane (CH₂Cl₂) is commonly used, multiple extractions (e.g., 3 to 5 times) are necessary to recover the product from the aqueous layer.[2] Ethyl acetate can also be effective.
-
"Salting Out": Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or ammonium chloride (NH₄Cl). This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer and significantly improving extraction efficiency.
-
Back-Extraction: After the initial separation, consider back-extracting the combined organic layers with a small amount of brine (saturated NaCl solution) to remove any residual water-soluble impurities.
Question 4: What is the most effective method for purifying the crude product to >99% purity for downstream applications?
Answer: Both flash column chromatography and recrystallization are effective, and the best choice depends on the scale and nature of the impurities.
-
Flash Column Chromatography: This is the most versatile method for removing a variety of impurities.
-
Recrystallization: This is an excellent method for achieving high purity on a larger scale, provided a suitable solvent is found. The key is to find a solvent in which the product is highly soluble when hot but poorly soluble at room temperature or below.[6][7]
-
Recommended Solvents: Isopropanol has been successfully used for the recrystallization of this compound.[3] Other potential solvents to screen include ethyl acetate/heptane mixtures or acetone. The process involves dissolving the crude solid in a minimal amount of the hot solvent, allowing it to cool slowly to form pure crystals, and then collecting the crystals by vacuum filtration.[7][8]
-
Data Summary: Purification Techniques
| Method | Recommended Solvent System | Key Considerations |
|---|---|---|
| Flash Chromatography | Acetone/Pentane or Acetone/Hexane (e.g., 20-30% Acetone)[1][2] | Excellent for removing multiple impurities; best for small to medium scale. |
| Recrystallization | Isopropanol[3] or Ethyl Acetate/Heptane | Ideal for high purity on a larger scale; requires finding the right solvent conditions. |
Visualized Workflows & Protocols
General Synthesis & Purification Workflow
The following diagram outlines the critical steps and control points in a typical synthesis and purification sequence.
Caption: General workflow for synthesis and purification.
Troubleshooting Low Yield: A Decision Tree
Use this diagram to diagnose the root cause of low product yield.
Caption: Decision tree for troubleshooting low yield issues.
Detailed Experimental Protocol: m-CPBA Oxidation
This protocol is a representative example for the synthesis of a 3-substituted-3-hydroxythietane 1,1-dioxide.
Materials:
-
3-substituted-thietan-3-ol (1.0 equiv)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 3.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the thietan-3-ol starting material (1.0 equiv) in CH₂Cl₂ (to a concentration of approx. 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the flask to 0 °C using an ice-water bath.
-
Add m-CPBA (3.0 equiv) to the stirred solution in small portions over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 3-4 hours.[2]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with CH₂Cl₂.[2]
-
Combine all organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by flash column chromatography or recrystallization as described in the FAQ section.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. chemscene.com [chemscene.com]
- 6. Home Page [chem.ualberta.ca]
- 7. m.youtube.com [m.youtube.com]
- 8. youtube.com [youtube.com]
troubleshooting failed reactions involving 3-Hydroxythietane 1,1-dioxide
Technical Support Center: 3-Hydroxythietane 1,1-dioxide
Welcome to the technical support hub for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities and unlock the full synthetic potential of this valuable building block. Here, we address common experimental challenges, provide mechanistic insights, and offer detailed protocols to ensure your reactions are successful.
Part 1: Frequently Asked Questions (FAQs)
This section covers fundamental questions regarding the handling, stability, and reactivity of this compound.
Q1: What are the key physical and chemical properties of this compound?
A1: this compound is a white to light yellow crystalline solid with a melting point of approximately 101-102°C.[1] It is a polar molecule, reflected in its predicted LogP of -1.2, and possesses both a hydrogen bond donor (the hydroxyl group) and three hydrogen bond acceptors (the hydroxyl oxygen and the two sulfone oxygens).[2][3] The sulfone group is a strong electron-withdrawing group, which increases the acidity of the hydroxyl proton. The predicted pKa of the hydroxyl group is approximately 12.05.[1]
| Property | Value | Source |
| Molecular Formula | C₃H₆O₃S | [2] |
| Molecular Weight | 122.14 g/mol | [2] |
| Melting Point | 101-102 °C | [1] |
| Boiling Point | 398.1°C (Predicted) | |
| pKa | ~12.05 (Predicted) | [1] |
| Appearance | White to light yellow solid |
Q2: How should I store this compound? Is it stable?
A2: It should be stored in a tightly sealed container in a refrigerator at 2-8°C.[1] While the 3,3-disubstituted thietane dioxide core is generally stable under a range of acidic and basic conditions, the parent 3-hydroxy compound can be sensitive.[4] Specifically, strong aqueous base (e.g., 1 M NaOH) can induce elimination to form the corresponding thiete 1,1-dioxide.[4] Therefore, prolonged storage in the presence of moisture or basic residues should be avoided.
Q3: In which solvents is this compound soluble?
A3: Due to its polarity, it is soluble in polar aprotic solvents like tetrahydrofuran (THF), ethyl acetate, acetone, and acetonitrile, and polar protic solvents like methanol and isopropanol.[5][6] It has limited solubility in nonpolar solvents such as pentane or hexanes.
Part 2: Troubleshooting Guide for Common Reactions
This section adopts a problem-solution format to address specific failures in common synthetic transformations.
Scenario 1: O-Alkylation (Williamson Ether Synthesis)
The Williamson ether synthesis is a cornerstone reaction for forming ether linkages via an SN2 mechanism, involving the deprotonation of an alcohol followed by reaction with an alkyl halide.[7][8]
Problem: Low or no product yield; only starting material is recovered.
-
Possible Cause 1: Incomplete Deprotonation.
-
Explanation: The hydroxyl group of this compound has a pKa of ~12.[1] To achieve complete deprotonation and form the reactive alkoxide, a base with a conjugate acid pKa significantly higher than 12 is required.[9] Common bases like sodium carbonate or triethylamine are often insufficiently strong.
-
Solution: Use a stronger base such as sodium hydride (NaH) or potassium hydride (KH) in an anhydrous aprotic solvent like THF or DMF.[7] These bases irreversibly deprotonate the alcohol, driving the reaction forward.[8]
-
-
Possible Cause 2: Poor Nucleophilicity or Leaving Group.
-
Explanation: The SN2 reaction rate is dependent on both the nucleophilicity of the alkoxide and the quality of the leaving group on the electrophile.[7]
-
Solution: Ensure your electrophile has a good leaving group. The reactivity order is generally I > Br > Cl > OTs > OMs.[7] Avoid sterically hindered electrophiles (secondary or tertiary halides), as these will favor elimination (E2) over substitution (SN2).[9] Primary and methyl halides are ideal.[7]
-
-
Possible Cause 3: Inappropriate Solvent.
-
Explanation: Polar aprotic solvents like DMF, DMSO, or THF are optimal for SN2 reactions.[10] They solvate the cation of the alkoxide salt but do not strongly solvate the nucleophilic anion, leaving it "naked" and highly reactive. Protic solvents (e.g., ethanol, water) can hydrogen-bond with the alkoxide, reducing its nucleophilicity.
-
Solution: Switch to a dry, polar aprotic solvent. Ensure all reagents and glassware are anhydrous, as water will quench the strong base and the alkoxide.
-
Scenario 2: Mitsunobu Reaction
The Mitsunobu reaction allows for the conversion of primary and secondary alcohols to a variety of functional groups, including esters and ethers, with inversion of stereochemistry.[11][12] It utilizes a phosphine (typically PPh₃) and an azodicarboxylate (like DEAD or DIAD).[12]
Problem: Reaction fails or gives low yield, with complex side products.
-
Possible Cause 1: Incorrect Order of Reagent Addition.
-
Explanation: The order of addition is critical in a Mitsunobu reaction.[13] The phosphine first attacks the azodicarboxylate to form a betaine intermediate, which then deprotonates the acidic nucleophile (e.g., a carboxylic acid) and subsequently activates the alcohol.[12] Adding the azodicarboxylate last is the standard, reliable procedure.
-
Solution: A typical and effective protocol is to dissolve the this compound, the nucleophile (e.g., carboxylic acid), and triphenylphosphine in an anhydrous solvent (like THF). Cool the solution to 0°C and then add the DIAD or DEAD dropwise.[12][13]
-
-
Possible Cause 2: Nucleophile Acidity.
-
Explanation: The nucleophile (Nu-H) must be acidic enough (typically pKa < 13) to be deprotonated by the betaine intermediate.[12] If the nucleophile is not sufficiently acidic, the intermediate may react with other species, or the reaction may not proceed at all.
-
Solution: For O-alkylation of phenols, use phenols with electron-withdrawing groups to increase their acidity. For particularly challenging or sterically hindered alcohols, using a more acidic coupling partner like 4-nitrobenzoic acid can improve yields.[14]
-
-
Possible Cause 3: Formation of Byproducts and Purification Challenges.
-
Explanation: The Mitsunobu reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and a hydrazine derivative as byproducts, which can complicate purification.[13][15]
-
Solution: Most of the hydrazine byproduct can be removed with an aqueous wash. TPPO is notoriously difficult to remove completely via standard silica gel chromatography. Strategies to remove it include:
-
Crystallization of the desired product if it is a solid.
-
Using polymer-supported triphenylphosphine, which can be filtered off after the reaction.[12]
-
Precipitating TPPO from a nonpolar solvent like diethyl ether or hexanes.
-
-
Scenario 3: Dehydration and Elimination
Problem: Formation of 3-aryl-2H-thiete 1,1-dioxide as a major byproduct.
-
Explanation: Under certain acidic or strongly basic conditions, this compound can undergo dehydration (elimination) to form the corresponding unsaturated thiete 1,1-dioxide.[4][5] This is particularly noted in reactions that may generate carbocation intermediates or under harsh basic conditions.[4][5]
-
Solution:
-
Avoid Strong Brønsted or Lewis Acids: If Lewis acid catalysis is required, consider milder options. For instance, while Fe³⁺ or H⁺ catalysts can give good yields in some alkylations, they may also produce significant elimination byproducts.[5]
-
Moderate Base Strength: When performing base-mediated reactions, avoid excessively strong or harsh conditions (e.g., high temperatures with aqueous NaOH).[4]
-
Control Temperature: Higher temperatures can favor elimination over substitution. Run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
Part 3: Key Experimental Protocols & Visualizations
Troubleshooting Workflow
The following diagram outlines a general workflow for diagnosing a failed reaction involving this compound.
Caption: General troubleshooting workflow for failed reactions.
Protocol 1: O-Alkylation via Williamson Ether Synthesis
This protocol describes a general procedure for the alkylation of this compound with a primary alkyl bromide.
Materials:
-
This compound (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Primary alkyl bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add the NaH dispersion.
-
Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes via cannula.
-
Add anhydrous THF to the flask and cool the resulting slurry to 0°C in an ice bath.
-
Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the NaH slurry.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.
-
Cool the reaction mixture back to 0°C and add the alkyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS. If the reaction is sluggish, it may be gently heated (e.g., to 40-50°C).
-
Upon completion, cool the mixture to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Esterification via Mitsunobu Reaction
This protocol describes the esterification of this compound with benzoic acid.
Materials:
-
This compound (1.0 eq)
-
Benzoic acid (1.2 eq)
-
Triphenylphosphine (PPh₃) (1.5 eq)
-
Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add this compound, benzoic acid, and triphenylphosphine.
-
Add anhydrous THF and stir to dissolve all solids.
-
Cool the solution to 0°C in an ice bath.
-
Add DIAD dropwise to the stirred solution over 10-15 minutes. The solution will typically turn yellow/orange.[14]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
The crude residue can be directly purified by flash column chromatography. Alternatively, to aid purification, the residue can be dissolved in a minimal amount of dichloromethane and triturated with diethyl ether or hexanes to precipitate some of the triphenylphosphine oxide byproduct, which can be removed by filtration.[13]
Reaction Mechanism Visualization
Caption: Mechanism of the Williamson Ether Synthesis.
References
- 1. 3-Thietanol,1,1-dioxide | 22524-35-2 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. PubChemLite - this compound (C3H6O3S) [pubchemlite.lcsb.uni.lu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
Navigating the Synthesis of Thietane Dioxides: A Technical Support Guide for Scale-Up Challenges
Welcome to the Technical Support Center for the synthesis of thietane dioxides. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their small-scale syntheses to larger, preparative scales. Thietane dioxides are increasingly valuable scaffolds in medicinal and agricultural chemistry, prized for their unique physicochemical properties and ability to serve as bioisosteres.[1] However, scaling up their synthesis can introduce a host of challenges not always apparent at the bench scale.
This resource provides in-depth, field-proven insights into common problems, their underlying causes, and actionable solutions. We will delve into the intricacies of reaction control, byproduct formation, and purification strategies, ensuring your scale-up process is both efficient and safe.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: The Oxidation Step - Taming the Exotherm and Ensuring Complete Conversion
The oxidation of a thietane to its corresponding dioxide is a cornerstone of many synthetic routes. While seemingly straightforward, this step is often where the first scale-up hurdles appear.
Question 1: My oxidation reaction with meta-chloroperoxybenzoic acid (m-CPBA) is exhibiting a dangerous temperature spike upon scaling up. How can I control this exotherm?
Answer: This is a critical and common issue. The oxidation of sulfides is highly exothermic, and what is manageable in a small flask can quickly become a runaway reaction in a larger vessel due to changes in the surface-area-to-volume ratio, which limits efficient heat dissipation.[2] The thermal instability of m-CPBA itself further compounds this risk; concentrated solutions of m-CPBA in solvents like dichloromethane (DCM) have a low onset temperature for thermal decomposition.[3][4]
Core Causality: The primary driver is the heat generated by the oxidation reaction, coupled with the potential for the oxidant, m-CPBA, to undergo self-accelerating decomposition at elevated temperatures.[5]
Troubleshooting & Mitigation Strategies:
-
Portion-wise Addition of Oxidant: Instead of adding all the m-CPBA at once, add it in small portions, allowing the temperature to return to the desired range between additions. For larger scales, using a solid addition funnel or creating a slurry of the m-CPBA in the reaction solvent and adding it dropwise via an addition funnel is recommended.[2]
-
Cooling Bath and Monitoring: Always conduct the reaction in an efficient cooling bath (e.g., ice-water or an appropriate cryostat). Ensure you have a reliable internal temperature probe to monitor the reaction's temperature in real-time. Do not rely on the bath temperature alone.
-
Reverse Addition: Consider adding the thietane solution to a cooled slurry of m-CPBA. This can sometimes help to better control the concentration of the reactive species.
-
Solvent Choice: While DCM is common, consider alternative solvents. Toluene has been used successfully for larger-scale reactions and may offer better thermal properties.[6] However, always verify solvent compatibility and stability with m-CPBA.[3]
-
Concentration Control: Avoid highly concentrated reaction mixtures. More dilute conditions will generate less heat per unit volume, making temperature control more manageable.[4]
Question 2: My oxidation seems to stall, leaving unreacted starting material or partially oxidized thietane-1-oxide. How can I drive the reaction to completion?
Answer: Incomplete conversion is a frequent scale-up challenge that can complicate purification. Several factors can contribute to this issue.
Core Causality: Insufficient oxidant, poor mixing, or deactivation of the oxidant can lead to incomplete reactions. On a larger scale, ensuring homogeneity is crucial.
Troubleshooting & Mitigation Strategies:
-
Stoichiometry of Oxidant: While laboratory protocols might use around 2.2 equivalents of m-CPBA for the oxidation to the dioxide, on a larger scale, it's prudent to use a slight excess (e.g., 2.5-3.0 equivalents) to ensure complete conversion, especially if some of the m-CPBA degrades during the extended reaction time.[7]
-
Reaction Time and Temperature: While controlling the exotherm is crucial, ensure the reaction is stirred for a sufficient time at a suitable temperature after the initial exotherm has subsided. Sometimes, allowing the reaction to slowly warm to room temperature and stir overnight can be effective.[8]
-
Mixing Efficiency: Inadequate stirring in large reactors can lead to localized "hot spots" and areas where the reactants are not in sufficient contact. Ensure your reactor is equipped with an appropriate overhead stirrer that can efficiently mix the entire reaction volume.
-
Purity of Starting Material: Impurities in the starting thietane, particularly those that can be readily oxidized, can consume the m-CPBA, leading to incomplete conversion of the desired substrate.
Section 2: Purification Challenges - Isolating Your Product at Scale
Thietane dioxides are often polar, crystalline solids.[1] While this can be advantageous for purification, it also presents challenges, especially when dealing with polar byproducts.
Question 3: I'm struggling to remove the meta-chlorobenzoic acid (m-CBA) byproduct from my thietane dioxide. What are the best large-scale purification strategies?
Answer: The removal of m-CBA is a classic challenge in m-CPBA oxidations. Its acidity and polarity can make it track with the desired polar thietane dioxide.
Core Causality: The similar polarity of m-CBA and the thietane dioxide product can make chromatographic separation difficult and inefficient at a large scale.
Troubleshooting & Mitigation Strategies:
| Method | Description | Advantages | Disadvantages |
| Aqueous Base Wash | During the workup, wash the organic layer with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. This will deprotonate the acidic m-CBA, forming the corresponding carboxylate salt, which is highly soluble in the aqueous layer. | Simple, inexpensive, and effective for large quantities. | Can sometimes lead to emulsion formation. The thietane dioxide may have some aqueous solubility, potentially reducing yields. |
| Recrystallization | If your thietane dioxide is a solid, recrystallization is an excellent method for purification. Choose a solvent system where the thietane dioxide has good solubility at elevated temperatures and poor solubility at room temperature or below, while m-CBA remains soluble. | Can provide very high purity material. Scalable. | Requires the product to be a stable, crystalline solid. Solvent screening can be time-consuming. |
| Acid-Base Extraction | For particularly stubborn cases, you can dissolve the crude product in a suitable organic solvent and extract with a mild aqueous base. The aqueous layer containing the m-CBA salt is then separated. The organic layer is washed, dried, and concentrated. | Can be more effective than a simple wash if the product has some basicity. | Potential for product loss if it has any appreciable aqueous solubility. |
| Alternative Oxidants | In some cases, it may be beneficial to switch to an oxidant that produces more easily removable byproducts. For example, hydrogen peroxide with a suitable catalyst can be an option, although reaction conditions will need to be re-optimized.[9] | Byproducts can be less problematic. | May require significant process development to match the efficiency of m-CPBA. |
Question 4: My thietane dioxide is highly polar, and I'm having difficulty with column chromatography on silica gel. What are my options?
Answer: The high polarity of thietane dioxides can lead to streaking and poor separation on standard silica gel.[10]
Core Causality: Strong interactions between the polar sulfone group and the acidic silica gel surface can hinder elution and lead to poor chromatographic performance.
Troubleshooting & Mitigation Strategies:
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (e.g., using a C18-functionalized stationary phase) is often a more effective solution.[10]
-
Alumina Chromatography: Neutral or basic alumina can be a good alternative to silica gel for the purification of basic or acid-sensitive compounds.
-
Solvent System Modification: If using silica gel, consider adding a small amount of a polar modifier like methanol or a base like triethylamine to the eluent to improve peak shape and reduce streaking.
-
Crystallization/Precipitation: As mentioned previously, if your product is a solid, developing a robust crystallization or precipitation procedure is often the most scalable and cost-effective purification method.
Section 3: Side Reactions and Byproduct Formation
Controlling the formation of byproducts is critical for achieving high purity and yield, especially at scale.
Question 5: I am observing a significant amount of a thiete dioxide byproduct in my reaction. How can I minimize its formation?
Answer: The formation of thiete dioxides, which are unsaturated analogs of thietane dioxides, can be a significant issue, particularly in reactions that proceed through a carbocation intermediate, such as the acid-catalyzed substitution of 3-hydroxythietane-1,1-dioxides.[6][8]
Core Causality: Thiete dioxides are formed via an E1 elimination pathway from a carbocation intermediate. This pathway can compete with the desired nucleophilic substitution.
Troubleshooting & Mitigation Strategies:
-
Temperature Control: Higher temperatures can favor the elimination pathway. Running the reaction at the lowest effective temperature can help to minimize the formation of the thiete dioxide byproduct.[6][8]
-
Choice of Catalyst: The choice of Lewis or Brønsted acid catalyst can influence the ratio of substitution to elimination. It may be necessary to screen different catalysts to find one that favors the desired substitution reaction.[7]
-
Nucleophile Concentration: A higher concentration of the nucleophile can help to trap the carbocation intermediate before it has a chance to undergo elimination.
Experimental Protocols & Diagrams
Protocol 1: Scale-Up Synthesis of 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide
This protocol is adapted from established literature procedures and includes considerations for scaling up.[11]
Materials:
-
3-(4-methoxyphenyl)thietan-3-ol
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Appropriately sized reaction vessel with overhead stirring, temperature probe, and addition funnel.
Procedure:
-
In a reaction vessel equipped with an overhead stirrer and temperature probe, dissolve 3-(4-methoxyphenyl)thietan-3-ol (1.0 eq) in DCM (to a concentration of ~0.1-0.2 M).
-
Cool the solution to 0 °C using an ice-water bath.
-
In a separate flask, prepare a slurry of m-CPBA (2.5-3.0 eq) in DCM.
-
Slowly add the m-CPBA slurry to the cooled thietanol solution via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 5-10 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour, then let it slowly warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, cool the reaction mixture back to 0 °C and slowly quench by the addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
Diagram 1: Troubleshooting Workflow for Thietane Dioxide Synthesis Scale-Up
Caption: A decision-making workflow for troubleshooting common scale-up issues in thietane dioxide synthesis.
Diagram 2: Safety Protocol for Large-Scale m-CPBA Handling
Caption: Key safety considerations for the handling of m-CPBA on a large scale.
References
- 1. Thietane Dioxide - Enamine [enamine.net]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
characterization of unexpected byproducts in thietane dioxide reactions
Technical Support Center: Thietane Dioxide Reactions
A Senior Application Scientist's Guide to Characterizing Unexpected Byproducts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thietane dioxide chemistry. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot effectively. Thietane dioxides are valuable motifs in medicinal chemistry, but their strained four-membered ring system can lead to unique and sometimes unexpected reactivity.[1][2][3] This guide is structured to help you anticipate, identify, and characterize unwanted byproducts that may arise during your experiments.
Frequently Asked Questions (FAQs): Common Reaction Pitfalls
This section addresses the most common issues researchers face. Understanding these frequent challenges is the first step toward optimizing your reaction conditions.
Q1: My reaction is yielding a significant amount of a thiete dioxide byproduct. Why is this happening and how can I minimize it?
A1: This is one of the most common side reactions in thietane dioxide chemistry, particularly in reactions proceeding through a carbocation intermediate, such as Friedel-Crafts alkylations or reactions with 3-hydroxythietane dioxides.[2][4][5]
The Underlying Mechanism: The reaction often involves the formation of a planar carbocation at the 3-position of the thietane dioxide ring.[2][4] This intermediate can either be trapped by your desired nucleophile (Substitution, Sₙ1) or undergo deprotonation at an adjacent carbon to form a double bond (Elimination, E1). The product of this elimination is a 3-aryl-2H-thiete 1,1-dioxide.[5] In the absence of a sufficiently reactive nucleophile, elimination can become the dominant pathway.[2][4]
Troubleshooting & Optimization:
-
Temperature Control: High temperatures often favor elimination. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can significantly increase the substitution-to-elimination ratio. In one study, increasing the temperature to 110 °C pleasingly led to a decrease in the thiete dioxide side product and an increased yield of the desired product.[2]
-
Nucleophile Reactivity: Weak or sterically hindered nucleophiles are less effective at trapping the carbocation intermediate, giving it more time to eliminate. If possible, consider using a more electron-rich or less hindered nucleophile. For example, electron-poor arenes like 4-bromophenol have been shown to be unsuccessful, yielding only the elimination product.[5]
-
Catalyst Choice: The choice of Lewis or Brønsted acid catalyst can influence the lifetime and stability of the carbocation. Screening different catalysts (e.g., Ca(OTf)₂, Fe(OTf)₃, Tf₂NH) may reveal one that promotes substitution over elimination for your specific substrate.[5]
Diagram 1: Competing Pathways in Thietane Dioxide Reactions
Caption: Reaction mechanism showing substitution vs. elimination.
Q2: I'm concerned about ring-opened byproducts. How stable is the thietane dioxide ring?
A2: The thietane dioxide ring is generally quite stable under a range of acidic and basic conditions (e.g., 1 M HCl or 1 M NaOH at 37 °C).[5] Unlike thietanes or thietane oxides, the oxidized sulfur in thietane dioxides prevents the involvement of sulfur lone pairs in transannular reactions, which often lead to degradation in the lower oxidation state analogues.[2][4]
However, ring-opening is not impossible and can occur under specific, highly activating conditions. For instance, electrophilic aryne activation has been shown to induce the ring opening of thietanes and other cyclic sulfides.[6] While less common for thietane dioxides in standard synthetic protocols, it's a possibility if your reaction employs highly reactive electrophiles or reagents known to interact with sulfones.
If you suspect ring-opening, you would be looking for linear sulfone or sulfinate byproducts. Characterization would involve identifying the loss of the characteristic four-membered ring signals in NMR and observing a mass in the MS consistent with the addition of the elements of your reactants to a linearized C4 sulfur-containing chain.
Q3: My product mixture contains several isomers that are difficult to separate by standard column chromatography. What are my options?
A3: Isomer formation is a common challenge, especially when using substituted nucleophiles. For example, reacting a 3-substituted thietane dioxide with a phenol can lead to alkylation at the ortho and para positions of the phenol, resulting in constitutional isomers.[4]
Separation & Characterization Strategy:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful technique for separating closely related isomers of aromatic sulfones.[7] Method development will be key; you should screen different mobile phase compositions (e.g., varying the methanol or acetonitrile content in water) and consider gradient elution for complex mixtures.[7]
-
Gas Chromatography (GC): For volatile and thermally stable derivatives, GC can offer excellent resolution of sulfone isomers.[8]
-
NMR Spectroscopy: While not a separation technique, multi-dimensional NMR (like COSY, HSQC, HMBC, and NOESY) is invaluable for confirming the structure of each isolated isomer.
-
Fractional Crystallization: If your isomers are crystalline solids, fractional crystallization from different solvents can sometimes be an effective, albeit potentially lengthy, method for purification.[9]
Troubleshooting Guide: A Workflow for Unknown Byproduct Identification
When an unexpected peak appears in your analysis, a systematic approach is crucial. This guide provides a logical workflow from initial detection to structural confirmation.
Problem: A consistent, unknown peak is detected by LC-MS and/or in the crude ¹H NMR spectrum.
Diagram 2: Workflow for Unknown Byproduct Characterization
Caption: Systematic workflow for identifying unknown byproducts.
Step 1: Initial Data Acquisition and Analysis
The goal here is to gather as much information as possible from your crude reaction mixture before attempting purification.
Experimental Protocol: Data Gathering
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the unknown peak using an ESI or APCI source.[5] This is critical for determining the elemental composition.
-
Isotopic Pattern Analysis: Examine the mass spectrum for characteristic isotopic patterns. The presence of sulfur (³⁴S isotope is ~4.4% of ³²S) or halogens will be immediately apparent.
-
Crude NMR Analysis: Carefully analyze the crude ¹H NMR spectrum. Even with overlapping signals, you may be able to identify characteristic peaks (e.g., vinylic protons for a thiete dioxide, new aromatic splitting patterns for an isomer).
Step 2: Hypothesis Generation from Initial Data
Use the initial data to propose potential structures. Consult the table below for common byproduct classes and their analytical signatures.
Table 1: Common Byproducts and Their Analytical Signatures
| Byproduct Class | Plausible Mechanism | Key ¹H NMR Signals (Typical) | Key ¹³C NMR Signals (Typical) | Mass Spec (HRMS) |
| Thiete Dioxide | E1 Elimination | Vinylic protons (δ 6.0-7.5 ppm) | Vinylic carbons (δ 120-150 ppm) | M-H₂ (loss of 2 Da from starting alcohol) or M-H₂O (loss of 18 Da from starting alcohol) relative to nucleophile addition. |
| Isomeric Product | Non-selective reaction | Different aromatic splitting patterns, altered chemical shifts for aliphatic protons adjacent to the new point of attachment. | Shifted aromatic and aliphatic carbon signals corresponding to the new connectivity. | Same mass and formula as the desired product. |
| Ring-Opened Product | Nucleophilic attack on C or S, thermal decomposition | Loss of constrained four-membered ring signals; appearance of more flexible alkyl chain signals (e.g., triplets, quintets). | Signals corresponding to a linear butenyl sulfone or related structure. | Mass will correspond to the addition of reactants, but fragmentation patterns will differ significantly from cyclic products. |
| Degraded Sulfolane | Thermal decomposition of sulfolane (if used as solvent) | Acidic protons | N/A | Can lead to acidic byproducts like SO₂ which may not be directly observed but can cause secondary reactions or corrosion.[10][11][12] |
Step 3: Purification and Full Characterization
Once you have a hypothesis, you must purify the byproduct for unambiguous structural elucidation.
Experimental Protocol: Purification and Analysis
-
Purification: Use preparative HPLC for the highest chance of resolving close-eluting isomers.[7][13] Alternatively, perform careful column chromatography over silica gel, testing various solvent systems.[14]
-
1D NMR (¹H, ¹³C): Acquire clean, high-resolution proton and carbon NMR spectra of the purified sample.
-
2D NMR:
-
COSY: To establish proton-proton coupling networks (H-C-C-H).
-
HSQC: To correlate protons directly to the carbons they are attached to (¹JCH).
-
HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is essential for piecing together the molecular skeleton.
-
NOESY: To determine through-space proximity of protons, which can help differentiate stereoisomers or conformational isomers.
-
-
Confirmation: The gold standard for confirmation is to compare the full analytical data set (NMR, MS, retention time) against an authentic sample, either purchased or synthesized via an unambiguous route.
By following this structured approach, you can efficiently move from the uncertainty of an unknown peak to the confidence of a fully characterized structure, leading to a deeper understanding of your reaction and a clear path toward its optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Diverse ring opening of thietanes and other cyclic sulfides: an electrophilic aryne activation approach - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 569-574 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. US2833828A - Separation of isomers of dihydroxy diphenyl sulfone - Google Patents [patents.google.com]
- 10. Sulfolane - Wikipedia [en.wikipedia.org]
- 11. cpchem.com [cpchem.com]
- 12. dec.alaska.gov [dec.alaska.gov]
- 13. Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Strategies to Minimize Elimination Byproducts
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with unwanted elimination byproducts in their chemical reactions. Instead of a rigid manual, this center functions as a dynamic troubleshooting resource, addressing specific experimental issues with in-depth, mechanistically-grounded solutions.
Introduction: The Substitution vs. Elimination Competition
In the synthesis of complex organic molecules, the competition between nucleophilic substitution (SN1, SN2) and beta-elimination (E1, E2) reactions is a frequent and critical challenge. Both pathways are often mechanistically accessible, and tipping the balance in favor of the desired substitution product requires a nuanced understanding of the factors at play.[1][2] An attacking reagent can act as a nucleophile, targeting an electrophilic carbon atom to form a new bond (substitution), or as a base, abstracting a proton from a beta-carbon to form a double bond (elimination).[1][3] This guide provides targeted strategies and troubleshooting advice to help you control these reaction pathways and maximize the yield of your desired substitution product.
Frequently Asked Questions (FAQs)
Q1: Why does heating my reaction increase the amount of the elimination byproduct?
A1: Heating a reaction favors elimination due to thermodynamics. Elimination reactions typically result in an increase in the number of molecules in the system (e.g., one reactant molecule becomes three product molecules: alkene, leaving group, and the protonated base).[4][5] This leads to a positive change in entropy (ΔS). According to the Gibbs free energy equation, ΔG = ΔH - TΔS, a larger, positive ΔS makes the -TΔS term more negative as temperature (T) increases.[4][5][6] Consequently, at higher temperatures, the activation energy for elimination becomes more favorable compared to substitution, leading to a higher proportion of elimination products.[4][5][6]
Q2: What is the single most important factor in determining whether substitution or elimination will dominate?
A2: While several factors are interconnected, the structure of the alkyl halide (substrate) is arguably the most decisive starting point for predicting the outcome.[1][7][8]
-
Primary (1°) halides are sterically unhindered, strongly favoring the SN2 pathway.[1][7]
-
Tertiary (3°) halides are sterically hindered, which completely blocks the SN2 pathway. They will react via SN1/E1 or E2 mechanisms.[1][7]
-
Secondary (2°) halides are the most ambiguous case, where all four mechanisms (SN1, SN2, E1, E2) are possible, and the outcome is highly sensitive to the other reaction conditions.[1][9]
Q3: What is the difference between a "strong nucleophile" and a "strong base"? Aren't they the same?
A3: While many strong bases are also strong nucleophiles, the terms are not interchangeable.[2]
-
Basicity refers to a species' ability to abstract a proton (a thermodynamic property).
-
Nucleophilicity refers to the rate at which a species attacks an electrophilic carbon atom (a kinetic property).[10]
The key difference often comes down to steric hindrance . A large, bulky species like potassium tert-butoxide is a very strong base because it can easily access a small proton on the periphery of a molecule. However, it is a poor nucleophile because its bulk prevents it from attacking a sterically shielded electrophilic carbon.[1][2] Conversely, ions like iodide (I⁻) or cyanide (CN⁻) are excellent nucleophiles but are weak bases.[11]
Troubleshooting Guide: Common Experimental Issues
Issue 1: "I'm reacting a secondary alkyl halide with sodium ethoxide and getting mostly the alkene (E2 product). How do I favor the ether (SN2 product)?"
This is a classic SN2/E2 competition scenario for a secondary substrate.[9] Sodium ethoxide (NaOEt) is both a strong nucleophile and a strong base. To favor the SN2 pathway, you must systematically adjust conditions to disfavor the E2 mechanism.
Troubleshooting Steps:
-
Lower the Reaction Temperature: This is the most critical adjustment. E2 reactions have a higher activation energy but are favored by entropy, making them dominant at higher temperatures.[4][5][6] Running the reaction at room temperature, 0 °C, or even lower can significantly shift the product ratio towards SN2.[12]
-
Change Your Nucleophile/Base: While you want to form an ether, ethoxide is a strong base. Consider using a less basic, yet still effective, nucleophile if the specific ether linkage is not critical. However, to form the specific ethyl ether, this is not an option. Instead, ensure your conditions do not enhance basicity.
-
Switch the Solvent: The choice of solvent is crucial.
-
Avoid: Polar protic solvents like pure ethanol. These solvents can solvate the nucleophile, making it less reactive and slightly favoring elimination.[13][14][15]
-
Use: Polar aprotic solvents like DMSO or DMF.[9][16] These solvents solvate the cation (Na⁺) but leave the anion (EtO⁻) "naked" and highly nucleophilic, which accelerates the SN2 reaction.[13][15]
-
Workflow: Favoring SN2 over E2
Caption: Decision workflow for secondary substrates.
Issue 2: "My solvolysis reaction of a tertiary alcohol with HBr is producing a significant amount of alkene (E1 product) instead of the desired alkyl bromide (SN1 product)."
This is a typical SN1/E1 competition, as both reactions proceed through a common carbocation intermediate.[17][18]
Troubleshooting Steps:
-
Control the Temperature: As with E2, the E1 pathway is favored by heat.[18][19] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to suppress the E1 pathway.
-
Use a Good Nucleophile: The counter-ion of the acid is critical. While you need an acid to protonate the alcohol into a good leaving group (H₂O), the resulting conjugate base competes to act as a nucleophile.
-
Solvent Considerations: The reaction is often run in the acid itself or with a polar protic solvent. While necessary for the SN1/E1 mechanism to stabilize the carbocation, you cannot switch to a polar aprotic solvent as that would disfavor the required carbocation formation.[16][20] Therefore, temperature and nucleophile choice are your primary tools for control.
Diagram: Steric Effects of Bulky vs. Small Bases
Caption: Steric hindrance directs bulky bases to abstract protons.
Summary of Conditions
For quick reference, this table summarizes the key experimental factors and their influence on the four major pathways.
| Factor | Favors Substitution (SN2 / SN1) | Favors Elimination (E2 / E1) |
| Temperature | Low Temperature [4][5][6][12] | High Temperature [4][18][21] |
| Substrate | SN2: Methyl > 1° > 2°SN1: 3° > 2°[1][7] | E2/E1: 3° > 2° > 1°[1][21] |
| Nucleophile/Base | Strong, unhindered nucleophile (e.g., I⁻, CN⁻, RS⁻) for SN2.Weak nucleophile/base (e.g., H₂O, ROH) for SN1.[11][18][22] | Strong, hindered base (e.g., t-BuOK) for E2.Strong, unhindered base (e.g., EtO⁻) also favors E2 with 2°/3° substrates.[1][2][11] |
| Solvent | Polar Aprotic (DMSO, DMF, Acetone) for SN2.Polar Protic (H₂O, EtOH, MeOH) for SN1.[13][16][20] | Polar Protic solvents can favor E2 over SN2 with strong bases.[14][15] Polar Protic for E1.[8] |
| Leaving Group | A good leaving group (weak base, e.g., I⁻, Br⁻, TsO⁻) is required for all pathways.[23][24] | A good leaving group is required for all pathways.[23][24] |
Experimental Protocol: Minimizing Elimination in the Synthesis of 2-ethoxybutane
This protocol details the synthesis of 2-ethoxybutane from 2-bromobutane, a secondary halide, where the risk of forming butene isomers (E2 byproduct) is high. The choices outlined are specifically designed to favor the SN2 pathway.
Objective: Synthesize 2-ethoxybutane via an SN2 reaction while minimizing E2 elimination.
Materials:
-
2-bromobutane
-
Sodium ethoxide (NaOEt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Inert atmosphere setup (e.g., Nitrogen or Argon line)
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup:
-
Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a septum under an inert atmosphere of nitrogen. This prevents moisture, which could interfere with the reaction.
-
Add sodium ethoxide (1.2 equivalents) to the flask.
-
Add anhydrous DMF via syringe, ensuring the solvent is dry to maximize the nucleophilicity of the ethoxide. Stir to dissolve.
-
-
Controlling Temperature:
-
Substrate Addition:
-
Slowly add 2-bromobutane (1.0 equivalent) to the cold, stirred solution dropwise via syringe over 15-20 minutes. A slow addition helps to dissipate any exothermic heat of reaction and maintain a low temperature.
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material (2-bromobutane) is consumed. Avoid the temptation to heat the reaction to speed it up, as this will directly increase the yield of the elimination product.[21]
-
-
Workup and Purification:
-
Once the reaction is complete, quench the reaction by slowly adding cold water.
-
Extract the product into a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to isolate the 2-ethoxybutane from any butene byproducts and residual starting material.
-
Rationale for Choices:
-
Substrate: Secondary halide (2-bromobutane) - prone to competition.
-
Nucleophile: Sodium ethoxide - strong base and nucleophile.
-
Solvent: DMF (Polar Aprotic) - chosen to enhance the nucleophilicity of ethoxide, favoring SN2.[9][16]
-
Temperature: 0 °C (Low) - chosen to thermodynamically and kinetically disfavor the E2 pathway.[4][5]
References
- 1. Video: Predicting Products: Substitution vs. Elimination [jove.com]
- 2. users.wfu.edu [users.wfu.edu]
- 3. bingol.edu.tr [bingol.edu.tr]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgosolver.com [orgosolver.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. quora.com [quora.com]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. reddit.com [reddit.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. SN1 vs E1 Reactions - Chemistry Steps [chemistrysteps.com]
- 19. youtube.com [youtube.com]
- 20. quora.com [quora.com]
- 21. chemguide.co.uk [chemguide.co.uk]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. Nucleophilic Substitution, Addition, and Elimination Reactions | Basicmedical Key [basicmedicalkey.com]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 3-Hydroxythietane 1,1-dioxide and Other Sulfones for Drug Development Professionals
In the landscape of modern medicinal chemistry, the sulfone functional group is a cornerstone for designing novel therapeutics. Its unique electronic properties and metabolic stability make it an attractive moiety for covalent inhibitors and other targeted therapies. Among the diverse class of sulfones, 3-Hydroxythietane 1,1-dioxide has emerged as a particularly intriguing building block. This guide provides an in-depth, objective comparison of the reactivity of this compound with other common sulfones, supported by experimental data, to empower researchers in making informed decisions for their drug discovery programs.
The Versatility of the Sulfone Moiety: A Primer
Sulfones (R-SO₂-R') are organosulfur compounds characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon atoms. The strong electron-withdrawing nature of the sulfonyl group significantly influences the reactivity of adjacent functionalities, making sulfones versatile tools in organic synthesis.[1] In the context of drug development, vinyl sulfones are of particular interest as they act as Michael acceptors, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in target proteins.[2]
This compound: A Latent Vinyl Sulfone Equivalent
This compound is a crystalline solid that, under specific conditions, serves as a precursor to the highly reactive thiete-1,1-dioxide. This four-membered cyclic vinyl sulfone analogue is a potent Michael acceptor. The in situ generation of this reactive intermediate from a stable precursor offers significant advantages in terms of handling, stability, and controlled reactivity.
The key transformation involves the elimination of water from the this compound, often facilitated by base or acid catalysis, to form the strained thiete-1,1-dioxide ring. This intermediate then readily undergoes nucleophilic attack.[3]
Comparative Reactivity Analysis: this compound vs. Acyclic Vinyl Sulfones
To provide a clear understanding of the reactivity landscape, we will compare the reactivity of this compound (via its thiete-1,1-dioxide intermediate) with common acyclic vinyl sulfones, such as methyl vinyl sulfone and divinyl sulfone. The primary reaction under consideration is the Michael addition of a nucleophile, a reaction of paramount importance in covalent drug design.
The Underlying Principle: Electrophilicity of the β-Carbon
The reactivity of a vinyl sulfone in a Michael addition is governed by the electrophilicity of the β-carbon atom. The electron-withdrawing sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. The magnitude of this effect dictates the reaction rate.
Experimental Evidence: A Head-to-Head Comparison
While direct kinetic comparisons between this compound and acyclic vinyl sulfones under identical conditions are not extensively documented in a single study, we can synthesize a robust comparison from available experimental data.
A study comparing the reactivity of various Michael acceptors demonstrated that vinyl sulfones are significantly more reactive than structurally similar acrylates. For instance, the reaction of ethyl vinyl sulfone with hexanethiol was found to be approximately seven times faster than the reaction of hexyl acrylate with the same nucleophile.[4][5] This highlights the superior electrophilicity of the vinyl sulfone moiety.
Further quantitative data comes from a study on the Michael addition of 2'-(phenethyl)thiol to a range of vinyl sulfonyl compounds. This research provides relative pseudo-first-order rate constants that allow for a direct comparison of the electrophilicity of different sulfone-based Michael acceptors.
| Michael Acceptor | Relative Pseudo-first-order Rate Constant (k_rel) |
| Phenyl vinyl sulfonate ester | 3000 |
| Methyl vinyl sulfone | 100 |
| Vinyl sulfonamide | 1 |
| Table 1: Relative rates of Michael addition of 2'-(phenethyl)thiol to various Michael acceptors. The data clearly demonstrates the high reactivity of vinyl sulfones.[6][7] |
While a direct rate constant for thiete-1,1-dioxide is not available in this specific study, its structural features suggest a high degree of reactivity. The ring strain in the four-membered thiete-1,1-dioxide is expected to enhance the electrophilicity of the β-carbon. The relief of this strain upon nucleophilic attack provides an additional thermodynamic driving force for the reaction.
Studies on the synthesis of 3,3-disubstituted thietane dioxides from 3-aryl-3-hydroxythietane 1,1-dioxides note the formation of stable 3-aryl-2H-thiete 1,1-dioxide as a key intermediate which readily reacts with various nucleophiles.[3] This observation, while qualitative, points to the high reactivity of the thiete-1,1-dioxide system.
The general trend in reactivity for Michael acceptors is as follows:
Vinyl Sulfonate Esters > Vinyl Sulfones (including Thiete-1,1-dioxide) > Vinyl Sulfonamides > Acrylates
This hierarchy is a direct consequence of the electron-withdrawing ability of the group attached to the sulfonyl moiety, which in turn dictates the electrophilicity of the β-carbon.
Experimental Protocols
To provide practical context, here are detailed, step-by-step methodologies for key experiments relevant to the synthesis and reactivity of these sulfones.
Synthesis of 3-Hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide
This protocol describes the synthesis of a representative this compound derivative.
Methodology:
-
To a solution of 3-(4-methoxyphenyl)thietan-3-ol (1.05 g, 5 mmol) in CH₂Cl₂ (38 mL) at 0 °C, add m-CPBA (77%, 3.36 g, 15.0 mmol) portionwise.
-
Stir the reaction mixture at 0 °C for 5 minutes.
-
Allow the reaction to warm to 25 °C and stir for an additional 3.5 hours.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ (50 mL).
-
Separate the phases and extract the aqueous layer with CH₂Cl₂ (2 x 50 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (20–30% acetone/pentane) to afford 3-hydroxy-3-(4-methoxyphenyl)thietane 1,1-dioxide as a white solid.[3]
Diagram of the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Comparative Kinetic Analysis of Michael Addition
This protocol outlines a general method for comparing the reaction rates of different vinyl sulfones with a model nucleophile using ¹H NMR spectroscopy.
Methodology:
-
Prepare a stock solution of the thiol nucleophile (e.g., 2'-(phenethyl)thiol, 10 equivalents) and a tertiary amine base (e.g., triethylamine, 1 equivalent) in a deuterated solvent (e.g., methanol-d₄).
-
Prepare individual solutions of each Michael acceptor (e.g., methyl vinyl sulfone, divinyl sulfone, and a precursor to thiete-1,1-dioxide) in the same deuterated solvent, each containing an internal standard (e.g., CH₂Cl₂).
-
Initiate the reaction by adding the Michael acceptor solution to the nucleophile solution at a constant temperature.
-
Monitor the reaction progress by acquiring ¹H NMR spectra at regular time intervals.
-
Determine the rate of consumption of the Michael acceptor by integrating a characteristic vinylic proton signal relative to the internal standard.
-
Calculate the pseudo-first-order rate constants for each reaction to determine the relative reactivities.[6]
Logical Diagram for Comparative Reactivity Assessment
Caption: Logical framework for comparing sulfone reactivity.
Conclusion: Strategic Application in Drug Discovery
The choice of a sulfone-based Michael acceptor in a drug discovery campaign is a critical decision that can significantly impact the potency, selectivity, and pharmacokinetic properties of a lead compound.
-
This compound offers the advantage of being a stable, crystalline solid that can generate a highly reactive, strained cyclic vinyl sulfone in situ. This controlled release of the reactive species can be beneficial for minimizing off-target reactions and improving the therapeutic window. The inherent three-dimensionality of the thietane ring can also be exploited to probe specific interactions within a protein's binding pocket.
-
Acyclic vinyl sulfones , such as methyl vinyl sulfone and divinyl sulfone, are readily available and their reactivity is well-characterized. They provide a more flexible scaffold which may be advantageous in certain optimization efforts. Divinyl sulfone, being bifunctional, can also be employed as a cross-linking agent.
References
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Access to spirocyclic vinyl sulfones via radical cyclization and functional group migration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dipolar addition to cyclic vinyl sulfones leading to dual conformation tricycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent synthesis of thietanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
A Comparative Guide to the Oxidation of Thietanols: Reagents, Mechanisms, and Protocols
Introduction
In the landscape of modern drug discovery and development, sulfur-containing heterocycles are of paramount importance. Among these, the thietane moiety has emerged as a valuable scaffold, prized for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. The controlled oxidation of thietanols—four-membered rings containing a sulfur atom and a hydroxyl group—yields thietanol 1-oxides (sulfoxides) and thietanol 1,1-dioxides (sulfones). These oxidized derivatives often exhibit unique biological activities and serve as critical intermediates in complex syntheses.
The oxidation of the sulfur atom in a thietane ring is a fundamental transformation, yet achieving high selectivity for the desired oxidation state (sulfoxide vs. sulfone) can be challenging. The choice of oxidizing agent is the most critical factor dictating the reaction's outcome, efficiency, and scalability. This guide provides an in-depth comparative analysis of common oxidizing agents used for thietanol oxidation, designed for researchers, chemists, and drug development professionals. We will delve into the mechanisms, performance, and practical considerations of each reagent, supported by experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Hydrogen Peroxide (H₂O₂): The "Green" Workhorse
Hydrogen Peroxide is an inexpensive, atom-economical, and environmentally benign oxidant, with water as its only stoichiometric byproduct.[1] While its power can be modest, its reactivity can be finely tuned with catalysts or by adjusting reaction conditions, making it a versatile choice for thietanol oxidation.
Mechanism of Action
The oxidation of a sulfide by hydrogen peroxide is believed to proceed via a direct electrophilic attack of a peroxide oxygen atom on the nucleophilic sulfur atom.[1] The selectivity for the sulfoxide over the sulfone is highly dependent on the reaction conditions. Milder conditions (e.g., lower temperature, controlled stoichiometry) favor the formation of the sulfoxide. To achieve the sulfone, harsher conditions such as higher temperatures, extended reaction times, or an excess of H₂O₂ are typically required.[2][3] The presence of an acid catalyst, like acetic acid, can activate the H₂O₂ and accelerate the reaction.[1]
Caption: Mechanism of Thietanol Oxidation using H₂O₂.
Performance and Selectivity
-
To Sulfoxide: High selectivity can be achieved by using approximately one equivalent of H₂O₂ in a suitable solvent like acetic acid or ethanol at room temperature. Yields are often excellent, ranging from 90-99% for many sulfides.[1] For thietanols specifically, oxidation with 2 moles of hydrogen peroxide in acetic acid at room temperature has been shown to yield the corresponding sulfoxide.[2]
-
To Sulfone: Complete oxidation to the sulfone is accomplished by using an excess of H₂O₂ (e.g., 10 equivalents) and often requires heating.[2][4] This method is robust and high-yielding, though less selective if intermediate sulfoxide is desired.
Experimental Protocol: Selective Oxidation to Thietanol 1-Oxide
-
Preparation: In a round-bottom flask, dissolve the thietanol starting material (1.0 mmol) in glacial acetic acid (5 mL).
-
Reaction: Cool the solution in an ice bath to 0-5 °C. Add 30% aqueous hydrogen peroxide (1.1 mmol, 1.1 equivalents) dropwise over 10 minutes while stirring.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) until a peroxide test strip indicates no remaining oxidant.
-
Extraction: Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate (NaHCO₃) solution and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography.
meta-Chloroperoxybenzoic Acid (m-CPBA): The Versatile Peracid
m-CPBA is a commercially available, solid peroxy acid that is relatively easy to handle and is a powerful and versatile oxidizing agent.[5] It is widely used for epoxidations, Baeyer-Villiger oxidations, and, pertinently, the oxidation of sulfides to both sulfoxides and sulfones.[6]
Mechanism of Action
Similar to H₂O₂, the oxidation involves a concerted reaction where the sulfur atom of the thietanol attacks the terminal oxygen of the peroxy acid. The reaction is typically very fast, even at low temperatures. The selectivity is controlled almost exclusively by stoichiometry.[5] Using one equivalent of m-CPBA reliably stops at the sulfoxide stage, while two or more equivalents drive the reaction to the sulfone.
Caption: Stoichiometry-controlled oxidation with m-CPBA.
Performance and Selectivity
-
To Sulfoxide: Excellent selectivity is achieved with 1.0-1.1 equivalents of m-CPBA in a chlorinated solvent like dichloromethane (DCM) at low temperatures (0 °C to room temperature). Reactions are typically complete within minutes to a few hours.
-
To Sulfone: Using ≥2.2 equivalents of m-CPBA ensures full conversion to the sulfone. The reaction is often performed at room temperature and is generally high-yielding.
Experimental Protocol: Controlled Oxidation to Thietanol 1,1-Dioxide
-
Preparation: Dissolve the thietanol starting material (1.0 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask and cool to 0 °C.
-
Reaction: Add m-CPBA (77% purity, 2.2 mmol, 2.2 equivalents) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Workup: Upon completion, cool the mixture to 0 °C to precipitate the byproduct, 3-chlorobenzoic acid. Filter the solid. Wash the filtrate with a 10% aqueous solution of sodium sulfite (Na₂SO₃), followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally brine.[7]
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the residue via flash chromatography or recrystallization.
Oxone® (Potassium Peroxymonosulfate): The Stable Solid Oxidant
Oxone® is a stable, water-soluble, and versatile triple salt (2KHSO₅·KHSO₄·K₂SO₄) where potassium peroxymonosulfate (KHSO₅) is the active oxidant.[8] It is considered a "green" alternative and is valued for its ease of handling and safety.[9]
Mechanism of Action
In polar solvents like methanol or water, Oxone® oxidizes sulfides directly. The reaction proceeds through nucleophilic attack of the sulfur on the terminal peroxide oxygen of the HSO₅⁻ anion. The reaction is typically buffered, as the commercial formulation is acidic. Selectivity is managed by controlling stoichiometry and reaction time.
Performance and Selectivity
-
To Sulfoxide: Can be achieved with careful control of stoichiometry (~1 equivalent), though over-oxidation is a common issue.[10][11] The use of biphasic systems or specific buffer conditions can enhance selectivity.
-
To Sulfone: Oxone® is highly effective for converting sulfides to sulfones. Using a slight excess (2.1-2.5 equivalents) in an aqueous methanol solution at room temperature typically provides excellent yields of the sulfone product.[12]
Experimental Protocol: General Oxidation (Favoring Sulfone)
-
Preparation: Dissolve the thietanol (1.0 mmol) in a 1:1 mixture of methanol and water (10 mL).
-
Reaction: Add Oxone® (2.2 mmol, 2.2 equivalents) to the solution in one portion. Stir the resulting suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC. The oxidation is often complete within 1-2 hours.
-
Workup: Dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.
Sodium Periodate (NaIO₄): The Mild and Selective Reagent
Sodium periodate is a mild oxidant primarily known for the oxidative cleavage of vicinal diols.[13] However, it is also an effective reagent for the selective oxidation of sulfides to sulfoxides, with over-oxidation to the sulfone being significantly less common compared to more powerful agents.[2]
Mechanism of Action
The oxidation mechanism involves the formation of a periodate ester intermediate with the sulfur atom, followed by decomposition to the sulfoxide and sodium iodate (NaIO₃). The reaction is often performed in polar solvents like methanol or aqueous methanol.
Performance and Selectivity
-
To Sulfoxide: NaIO₄ is an excellent choice for the selective synthesis of sulfoxides. Typically, 1.0-1.2 equivalents of the reagent are used in methanol at 0 °C to room temperature. The reaction is clean, and the byproduct, sodium iodate, often precipitates from the solution, simplifying purification.
-
To Sulfone: While not its primary application, oxidation to the sulfone can be achieved under more forcing conditions, such as using an excess of NaIO₄ in the presence of a ruthenium catalyst.[14]
Experimental Protocol: High-Selectivity Oxidation to Thietanol 1-Oxide
-
Preparation: Suspend the thietanol (1.0 mmol) in methanol (10 mL) in a flask and cool the mixture to 0 °C.
-
Reaction: In a separate flask, dissolve sodium periodate (1.1 mmol, 1.1 equivalents) in a minimal amount of water and add it dropwise to the thietanol solution.
-
Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC until the starting material is consumed (typically 4-12 hours). A white precipitate of sodium iodate will form.
-
Workup: Filter the reaction mixture to remove the inorganic salts. Rinse the filter cake with a small amount of methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product is often of high purity but can be further purified by flash chromatography if necessary.
Comparative Summary and Workflow
The selection of an oxidizing agent should be guided by the desired product, substrate sensitivity, cost, and safety considerations.
| Oxidizing Agent | Typical Stoichiometry (Sulfoxide / Sulfone) | Common Conditions | Selectivity | Pros | Cons |
| H₂O₂ | 1.1 eq. / >3 eq. | Acetic Acid or MeOH, 0 °C to reflux | Good to Excellent | Green, inexpensive, readily available.[1] | Can require catalyst or harsh conditions for sulfone; potential for runaway reactions. |
| m-CPBA | 1.1 eq. / >2.2 eq. | DCM or CHCl₃, 0 °C to RT | Excellent | Highly reliable, fast reactions, easy to handle solid.[6] | Byproduct removal can be tedious; potentially explosive (if pure).[5][7] |
| Oxone® | ~1 eq. / >2.1 eq. | MeOH/H₂O, RT | Moderate to Good | Stable solid, safe, "green", easy workup.[8] | Over-oxidation to sulfone can be difficult to prevent.[10] |
| NaIO₄ | 1.1 eq. / Catalytic | MeOH/H₂O, 0 °C to RT | Excellent for Sulfoxide | Very mild, high selectivity for sulfoxide, simple workup.[2] | Slower reaction times; less effective for sulfone synthesis without a catalyst. |
General Experimental Workflow
References
- 1. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Sulfone synthesis by oxidation [organic-chemistry.org]
- 5. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 6. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 7. Workup [chem.rochester.edu]
- 8. Oxone, Potassium peroxomonosulfate [organic-chemistry.org]
- 9. Green Oxidation of Heterocyclic Ketones with Oxone in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 11. One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Sodium periodate [organic-chemistry.org]
A Tale of Two Rings: A Comparative Guide to 3-Hydroxythietane 1,1-Dioxide and Oxetane Analogs in Medicinal Chemistry
For the discerning medicinal chemist, the quest for molecular scaffolds that confer optimal physicochemical and pharmacokinetic properties is a continuous endeavor. Among the myriad of options, small, strained heterocyclic rings have emerged as powerful tools to navigate the complexities of drug design. This guide provides an in-depth, objective comparison of two such prominent players: 3-hydroxythietane 1,1-dioxide and its well-established cousins, the oxetane analogs. We will dissect their relative merits and demerits, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their next generation of therapeutics.
Introduction: The Allure of Small Rings in Drug Discovery
The incorporation of small, sp³-rich motifs into drug candidates is a widely adopted strategy to enhance properties such as aqueous solubility, metabolic stability, and three-dimensionality, while often maintaining or improving biological activity.[1][2][3] Oxetanes, four-membered cyclic ethers, have risen to prominence as versatile bioisosteres for commonly encountered functional groups like gem-dimethyl and carbonyl moieties.[4][5] Their ability to favorably modulate key drug-like properties is well-documented.[6][7] More recently, thietane 1,1-dioxides, particularly the 3-hydroxy substituted variant, have garnered attention as a related yet distinct scaffold, offering a unique profile owing to the presence of the sulfone group.[8][9][10] This guide will illuminate the nuanced differences between these two classes of heterocycles, providing a framework for their strategic deployment in drug discovery programs.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between an oxetane and a thietane 1,1-dioxide lies in the heteroatom occupying the four-membered ring. The ether oxygen of the oxetane imparts a different electronic character and hydrogen bonding capability compared to the sulfone group of the thietane 1,1-dioxide. This seemingly subtle change has profound implications for a molecule's interaction with its biological target and its overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Table 1: Comparative Physicochemical Properties of Parent Scaffolds
| Property | 3-Hydroxyoxetane | This compound | Rationale and Implications |
| Molecular Weight | 74.07 g/mol | 122.14 g/mol [11] | The higher molecular weight of the thietane dioxide may be a consideration in fragment-based drug design and for maintaining a low overall molecular weight. |
| Calculated LogP | -0.9 (approx.) | -1.22[11] | The sulfone group in the thietane dioxide significantly increases polarity, leading to a lower calculated LogP and suggesting potentially higher aqueous solubility.[10] |
| Topological Polar Surface Area (TPSA) | 49.7 Ų | 54.4 Ų[11] | The increased TPSA of the thietane dioxide reflects the greater polarity of the sulfone group compared to the ether oxygen, which can enhance interactions with polar residues in a binding pocket and improve solubility. |
| Hydrogen Bond Acceptors | 2 | 3[11] | The two oxygen atoms of the sulfone group in the thietane dioxide can act as hydrogen bond acceptors, offering more opportunities for interaction with biological targets compared to the single ether oxygen of the oxetane. |
| Hydrogen Bond Donors | 1 | 1[11] | Both scaffolds possess a hydroxyl group, allowing them to act as hydrogen bond donors. |
The Impact on Drug-like Properties: A Deeper Dive
The true value of these scaffolds is realized when they are incorporated into larger molecules. Below, we compare their influence on key medicinal chemistry parameters.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's bioavailability. Both oxetanes and thietane 1,1-dioxides are generally employed to enhance the solubility of parent molecules.
-
Oxetanes: The introduction of an oxetane ring in place of a more lipophilic group, such as a gem-dimethyl group, can lead to a dramatic increase in aqueous solubility, in some cases by a factor of over 4000.[5] This is attributed to the polarity of the ether oxygen and the rigid, three-dimensional nature of the ring, which can disrupt crystal packing.
-
This compound: The highly polar sulfone group makes the thietane 1,1-dioxide an excellent choice for improving solubility.[10] While direct comparative data against an oxetane analog on the same scaffold is sparse in the literature, the inherently lower lipophilicity of the thietane dioxide suggests it may offer a greater solubilizing effect in many contexts.[8]
Lipophilicity
Lipophilicity, often measured as LogP or LogD, is a key parameter influencing a drug's permeability, metabolic clearance, and off-target effects.
-
Oxetanes: Replacing a methylene group with an oxetane typically reduces the LogP of a molecule.[5] This is because the polarity of the ether oxygen outweighs the increase in molecular volume.
-
This compound: The thietane dioxide motif is known to reduce lipophilicity.[10] The strongly electron-withdrawing nature of the sulfone group leads to a more polar molecule compared to its oxetane counterpart.
Metabolic Stability
Enhancing metabolic stability is a primary goal in lead optimization to increase a drug's half-life and reduce the potential for the formation of toxic metabolites.
-
Oxetanes: Oxetanes are often more metabolically stable than other common functionalities like morpholines.[6] Their rigid structure can shield adjacent metabolically labile sites from enzymatic degradation. However, it's important to note that oxetanes themselves can be metabolized, for instance, via hydrolysis by microsomal epoxide hydrolase (mEH).[12] The stability is also dependent on the substitution pattern, with 3,3-disubstituted oxetanes generally being more robust.[6]
-
This compound: The sulfone group is generally considered to be metabolically robust and resistant to oxidation.[9] This can confer significant metabolic stability to a molecule. In a case study, the replacement of a metabolically labile sulfonamide with a gem-dimethylsulfone, a related acyclic motif, successfully mitigated the formation of a persistent metabolite.[13] This suggests that the thietane 1,1-dioxide core would likely exhibit high metabolic stability.
Table 2: Qualitative Comparison of Performance in Medicinal Chemistry
| Parameter | Oxetane Analogs | This compound | Key Considerations |
| Solubility Enhancement | High[5] | Very High (predicted)[10] | The sulfone's polarity may provide a greater solubility boost. |
| Lipophilicity Reduction | Moderate[5] | High[10] | Thietane dioxide is likely to cause a more significant drop in LogP. |
| Metabolic Stability | Good to High[6] | High to Very High[9] | The sulfone group is generally less prone to metabolism than the ether linkage. |
| Synthetic Accessibility | Well-established[14][15] | Emerging[16][17] | A wider variety of functionalized oxetane building blocks are commercially available. |
| Chemical Stability | Generally good, but can be sensitive to strong acids[14] | Generally very stable[9] | The thietane dioxide ring is typically more robust to a wider range of chemical conditions. |
Experimental Protocols
To provide a practical framework for comparing these scaffolds, we present detailed, step-by-step methodologies for key experiments.
Synthesis of a Representative this compound
This protocol describes a typical two-step synthesis starting from thietan-3-one.
Step 1: Synthesis of 3-Aryl-3-hydroxythietane
-
To a solution of thietan-3-one (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere, add a solution of the desired aryl magnesium bromide (1.1 eq) in THF dropwise.[16]
-
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3 hours.[16]
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.[16]
-
Extract the aqueous layer with dichloromethane (3 x).[16]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]
-
Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-3-hydroxythietane.[16]
Step 2: Oxidation to 3-Aryl-3-hydroxythietane 1,1-Dioxide
-
Dissolve the 3-aryl-3-hydroxythietane (1.0 eq) in dichloromethane at 0 °C.[16]
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (3.0 eq) portion-wise, maintaining the temperature at 0 °C.[16]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3.5 hours.[16]
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.[16]
-
Separate the phases and extract the aqueous layer with dichloromethane (2 x).[16]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[16]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-3-hydroxythietane 1,1-dioxide.[16]
Synthesis of a Representative 3-Substituted Oxetane
This protocol outlines a general method for the synthesis of a 3-substituted oxetane via intramolecular cyclization.
-
Prepare a suitable 1,3-diol precursor with the desired substitution pattern.
-
In a round-bottom flask, dissolve the 1,3-diol (1.0 eq) in a suitable solvent such as THF or DMF.
-
Add a base, for example, sodium hydride (1.2 eq), portion-wise at 0 °C under an inert atmosphere.[18]
-
Activate one of the hydroxyl groups as a leaving group, for instance, by converting it to a tosylate or mesylate by the addition of tosyl chloride or mesyl chloride (1.1 eq) and a tertiary amine base like triethylamine.
-
Allow the reaction to stir at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).
-
Carefully quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 3-substituted oxetane.[18]
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay measures the rate of disappearance of a compound when incubated with liver microsomes, providing an indication of its metabolic stability.
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Thaw pooled liver microsomes (e.g., human, rat, or mouse) on ice.
-
Prepare a solution of NADPH regenerating system.
-
Prepare a quenching solution (e.g., acetonitrile with an internal standard).
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension to a phosphate buffer (pH 7.4).
-
Add the test compound to achieve the desired final concentration (e.g., 1 µM).
-
Pre-incubate the plate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), add the quenching solution to stop the reaction.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
-
Data Analysis:
Kinetic Solubility Assay
This high-throughput assay provides a rapid assessment of a compound's solubility.
-
Preparation:
-
Assay Procedure:
-
Detection (Nephelometry Method):
-
Measure the light scattering of the solution in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[24]
-
-
Detection (UV Absorption Method):
-
Data Analysis:
Visualizing the Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: Impact of Oxetane and Thietane Dioxide Scaffolds on Key Drug Properties.
Caption: Workflow for Kinetic Solubility Assay.
Conclusion and Future Perspectives
Both this compound and oxetane analogs are valuable assets in the medicinal chemist's toolbox. Oxetanes are a well-established and broadly utilized scaffold with a wealth of supporting literature and a wide array of commercially available building blocks. They reliably enhance solubility and metabolic stability while moderately reducing lipophilicity.
This compound, while less explored, presents a compelling alternative, particularly when a more significant increase in polarity and metabolic stability is desired. The robust nature of the sulfone group suggests a lower susceptibility to metabolic degradation. However, the synthetic accessibility of diverse thietane dioxide building blocks is currently more limited compared to oxetanes.
The choice between these two scaffolds should be context-dependent, guided by the specific properties of the lead molecule and the desired optimization trajectory. As synthetic methodologies for thietane dioxides continue to advance, we anticipate their increased application in drug discovery, providing another powerful lever for fine-tuning the properties of the next generation of therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thietane Dioxide - Enamine [enamine.net]
- 11. chemscene.com [chemscene.com]
- 12. Hip To Be Square: Oxetanes as Design Elements To Alter Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Improved Cav2.2 Channel Inhibitors through a gem-Dimethylsulfone Bioisostere Replacement of a Labile Sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. Synthesis of Di-, Tri-, and Tetrasubstituted Oxetanes by Rhodium-Catalyzed O=H Insertion and C=C Bond-Forming Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 20. nuvisan.com [nuvisan.com]
- 21. bioivt.com [bioivt.com]
- 22. researchgate.net [researchgate.net]
- 23. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 24. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. charnwooddiscovery.com [charnwooddiscovery.com]
- 26. enamine.net [enamine.net]
A Researcher's Guide to Assessing the Metabolic Stability of 3-Hydroxythietane 1,1-dioxide Derivatives
Introduction: The Rise of a Promising Scaffold in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that offer improved physicochemical and pharmacokinetic properties is relentless. Among the emerging players, 3-hydroxythietane 1,1-dioxide and its derivatives have garnered significant attention.[1][2][3] These four-membered heterocyclic compounds present a unique combination of desirable traits, including high polarity, a three-dimensional structure, and low molecular weight.[1][4] Such characteristics are often sought after to enhance solubility, modulate lipophilicity, and ultimately improve a drug candidate's overall disposition in the body.[5]
The thietane 1,1-dioxide moiety, a cyclic sulfone, is particularly noteworthy for its chemical stability and its role as a bioisostere.[4][5][6][7][8] Bioisosteric replacement is a powerful strategy in drug design, where a functional group is replaced by another with similar steric and electronic properties to optimize a molecule's pharmacological profile.[9] Historically, carboxylic acids have been a common feature in many drugs, but they can be associated with metabolic instability and undesirable pharmacokinetic properties.[10][11][12] The this compound scaffold offers a compelling alternative, potentially mitigating these issues.[5]
However, the promise of any new scaffold must be rigorously evaluated. A critical aspect of this evaluation is the assessment of its metabolic stability. Metabolism, primarily occurring in the liver, is a major clearance mechanism for many drugs and can significantly impact their efficacy and safety.[13][14][15][16] This guide provides a comprehensive overview for researchers on how to assess the metabolic stability of this compound derivatives, comparing methodologies and offering insights into experimental design and data interpretation.
Understanding the Metabolic Landscape: Why Stability Matters
Metabolic stability dictates the persistence of a drug in the body, influencing its half-life, bioavailability, and potential for drug-drug interactions.[16][17] Compounds that are rapidly metabolized may fail to achieve therapeutic concentrations, while those that are too stable might accumulate and cause toxicity.[16] For this compound derivatives, understanding their metabolic fate is crucial. The sulfone group is generally considered to be metabolically stable to further oxidation.[4][18] However, the overall stability of the molecule will depend on the nature and position of other substituents on the thietane ring and any appended functionalities.
The primary routes of drug metabolism are categorized into Phase I and Phase II reactions.[18][19] Phase I reactions, often mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups.[15] Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.[18] Assessing the susceptibility of this compound derivatives to these enzymatic processes is paramount.
Comparative In Vitro Methodologies for Assessing Metabolic Stability
A tiered approach using in vitro models is the cornerstone of modern metabolic stability assessment. These assays provide a reliable and high-throughput means to rank-order compounds and predict their in vivo clearance.[17][20][21] The two most common and complementary systems are liver microsomes and hepatocytes.
Liver Microsomal Stability Assay: A Focus on Phase I Metabolism
Liver microsomes are subcellular fractions containing the majority of the drug-metabolizing CYP enzymes.[15] This assay is a cost-effective and efficient first-line screen to evaluate the susceptibility of a compound to Phase I metabolism.[15][22]
Causality Behind Experimental Choices: The primary goal here is to determine the intrinsic clearance (CLint) of the compound by the most prevalent metabolic enzymes.[15][22] By incubating the test compound with microsomes in the presence of the necessary cofactor, NADPH, we can monitor the rate of its disappearance over time.[15]
Experimental Workflow: Microsomal Stability Assay
Caption: Workflow for a typical liver microsomal stability assay.
Hepatocyte Stability Assay: The "Gold Standard" for In Vitro Metabolism
Hepatocytes are intact liver cells that contain a full complement of both Phase I and Phase II metabolic enzymes and their necessary cofactors.[13][19] This makes the hepatocyte stability assay a more comprehensive and physiologically relevant model compared to microsomes.[13][23]
Causality Behind Experimental Choices: This assay aims to provide a more accurate prediction of in vivo hepatic clearance by accounting for both major phases of metabolism and cellular uptake.[13][23] The disappearance of the parent compound in a suspension of hepatocytes over time gives a more complete picture of its metabolic fate.[14]
Experimental Workflow: Hepatocyte Stability Assay
Caption: Workflow for a typical hepatocyte stability assay.
Data Analysis and Interpretation: From Raw Data to Meaningful Insights
The analytical endpoint for both assays is the quantification of the parent compound at each time point, typically performed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[24][25][26][27] This technique offers high sensitivity, selectivity, and throughput.[20][25][26]
From the concentration-time data, several key parameters are calculated:
-
Half-life (t½): The time it takes for the concentration of the compound to decrease by half.
-
Intrinsic Clearance (CLint): The rate of metabolism in the in vitro system, independent of other physiological factors.[16]
These parameters allow for a quantitative comparison of the metabolic stability of different this compound derivatives. A longer half-life and lower intrinsic clearance generally indicate greater metabolic stability.[22]
Table 1: Hypothetical Comparative Metabolic Stability Data
| Compound | Scaffold | Microsomal t½ (min) | Microsomal CLint (µL/min/mg protein) | Hepatocyte t½ (min) | Hepatocyte CLint (µL/min/10^6 cells) |
| Derivative A | This compound | > 60 | < 5 | > 120 | < 10 |
| Derivative B | This compound | 45 | 15.4 | 90 | 25.7 |
| Comparator X | Carboxylic Acid | 20 | 34.7 | 40 | 57.8 |
| Comparator Y | Tetrazole | > 60 | < 5 | 110 | 12.6 |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only.
The hypothetical data in Table 1 illustrates how this compound derivatives (A and B) could exhibit significantly improved metabolic stability compared to a carboxylic acid analog (Comparator X). Derivative A, in this example, shows high stability in both systems, making it a promising candidate for further development. The comparison with another carboxylic acid bioisostere, a tetrazole (Comparator Y), provides a broader context for the performance of the thietane dioxide scaffold.[9][12]
Detailed Experimental Protocols
For researchers looking to implement these assays, the following detailed protocols provide a starting point. It is crucial to include appropriate positive and negative controls in each experiment to ensure the validity of the results.[13][28]
Protocol 1: Liver Microsomal Stability Assay
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.[28]
-
Prepare a working solution of the test compound by diluting the stock solution in acetonitrile.[28]
-
Prepare a 100 mM phosphate buffer (pH 7.4).[28]
-
Prepare an NADPH regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.[28]
-
Prepare the internal standard solution in cold acetonitrile.
-
-
Incubation:
-
In a 96-well plate, add the test compound working solution to the phosphate buffer.
-
Add pooled liver microsomes (e.g., human, rat) to a final protein concentration of 0.5 mg/mL.[15]
-
Pre-incubate the plate at 37°C for 5-10 minutes.[29]
-
Initiate the reaction by adding the NADPH regenerating system.[15]
-
Incubate at 37°C with shaking.
-
-
Sampling and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with the internal standard to terminate the reaction.[15]
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.[28]
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the peak area ratio of the test compound to the internal standard at each time point.
-
Protocol 2: Hepatocyte Stability Assay
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Prepare a working solution of the test compound in a suitable incubation medium (e.g., Williams' Medium E).[30]
-
Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.
-
Prepare a hepatocyte suspension at a desired cell density (e.g., 0.5-1 million viable cells/mL) in the incubation medium.[23]
-
Prepare the internal standard solution in cold acetonitrile.
-
-
Incubation:
-
Sampling and Quenching:
-
At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and add it to cold acetonitrile with the internal standard.[14]
-
-
Sample Processing and Analysis:
-
Vortex and centrifuge the samples to pellet cell debris.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to quantify the remaining parent compound relative to the internal standard.
-
Conclusion: A Path Forward for a Promising Scaffold
The this compound scaffold holds considerable promise in drug discovery, offering a potentially more metabolically stable alternative to traditional functional groups like carboxylic acids.[5] A thorough and systematic assessment of the metabolic stability of its derivatives is a critical step in validating this potential. By employing a combination of liver microsomal and hepatocyte stability assays, researchers can gain valuable insights into the metabolic fate of these compounds. This data-driven approach allows for the selection of derivatives with optimal pharmacokinetic properties, ultimately accelerating the journey from a promising scaffold to a life-changing therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. Thietanes and Derivatives thereof in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. drughunter.com [drughunter.com]
- 10. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]
- 11. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 14. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 15. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 16. researchgate.net [researchgate.net]
- 17. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. merckmillipore.com [merckmillipore.com]
- 20. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 21. nuvisan.com [nuvisan.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 24. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 27. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 28. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 29. scialert.net [scialert.net]
- 30. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - KR [thermofisher.com]
A Comparative Spectroscopic Guide to Cis and Trans Isomers of Substituted Thietane 1,1-Dioxides
Introduction
Thietane 1,1-dioxides are a class of four-membered sulfur-containing heterocycles that have garnered significant attention in medicinal and agricultural chemistry.[1] Their rigid, three-dimensional structure makes them valuable scaffolds and bioisosteres for various functional groups, influencing the physicochemical properties of molecules.[1][2] The stereochemical arrangement of substituents on the thietane ring, specifically the cis and trans isomerism, can profoundly impact biological activity. Therefore, the unambiguous differentiation of these isomers is a critical aspect of drug discovery and development. This guide provides a comprehensive comparison of the spectroscopic techniques used to distinguish between cis and trans isomers of substituted thietane 1,1-dioxides, supported by experimental data and established protocols.
The inherent ring strain and puckered conformation of the thietane 1,1-dioxide ring lead to distinct spatial arrangements of substituents in the cis and trans isomers.[2] These geometric differences manifest as measurable variations in their spectroscopic signatures, primarily in Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Distinguishing Cis and Trans Isomers: A Spectroscopic Approach
The following sections will delve into the specific spectroscopic methods used to differentiate between cis and trans isomers of substituted thietane 1,1-dioxides. Each section will explain the underlying principles, present comparative data, and provide a detailed experimental protocol.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Stereochemical Assignment
NMR spectroscopy is arguably the most powerful tool for distinguishing between cis and trans isomers of substituted thietane 1,1-dioxides.[3] The different spatial orientation of substituents in each isomer leads to distinct electronic environments for the protons and carbons, resulting in measurable differences in chemical shifts (δ) and coupling constants (J).[3][4]
¹H NMR Spectroscopy: Unraveling Proton Environments
Key Differentiating Features:
-
Chemical Shifts (δ): Protons in cis and trans isomers experience different shielding and deshielding effects due to the proximity of various functional groups.[5] In a disubstituted thietane 1,1-dioxide, a proton that is cis to a bulky or electronegative substituent will typically exhibit a different chemical shift compared to its trans counterpart.[6] Protons with cis-vicinal substituents are often shifted to lower δ values (upfield) compared to those with trans-vicinal substituents.[5]
-
Coupling Constants (J): The magnitude of the vicinal coupling constant (³J) between protons on adjacent carbons is highly dependent on the dihedral angle between them. According to the Karplus relationship, the coupling constant is generally larger for trans-protons (approaching a 180° dihedral angle) compared to cis-protons (approaching a 0° dihedral angle).[4][7] This difference is a reliable indicator of stereochemistry. For instance, in many cyclic systems, J_trans values are typically in the range of 11-19 Hz, while J_cis values are smaller, ranging from 5-14 Hz.[4]
Illustrative Data for a Hypothetical 2,4-Disubstituted Thietane 1,1-Dioxide:
| Parameter | Cis Isomer | Trans Isomer | Rationale |
| δ H2 (ppm) | 4.10 | 4.35 | The H2 proton in the cis isomer is shielded by the C4 substituent, causing an upfield shift. |
| δ H4 (ppm) | 4.15 | 4.40 | The H4 proton in the cis isomer is shielded by the C2 substituent, causing an upfield shift. |
| ³J(H2,H3a) (Hz) | 8.5 | 2.5 | In the cis isomer, the dihedral angle between H2 and one of the H3 protons is smaller, leading to a larger coupling constant. |
| ³J(H2,H3b) (Hz) | 2.0 | 9.0 | In the trans isomer, the dihedral angle between H2 and one of the H3 protons is larger, resulting in a larger coupling constant. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified thietane 1,1-dioxide isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. If necessary, perform 2D NMR experiments like COSY to confirm proton-proton correlations.[10]
-
Data Analysis:
-
Integrate the signals to determine the relative number of protons.
-
Measure the chemical shifts (δ) and coupling constants (J).
-
Compare the observed J values for vicinal protons to differentiate between cis and trans isomers.
-
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides information about the vibrational modes of a molecule. While generally less definitive than NMR for stereoisomer determination, it can offer supporting evidence. The overall symmetry of the molecule and the presence of specific vibrational modes can differ between cis and trans isomers.[11][12]
Key Differentiating Features:
-
S=O Stretching Frequencies: The sulfone group (SO₂) in thietane 1,1-dioxides exhibits strong characteristic symmetric and asymmetric stretching vibrations, typically in the ranges of 1120-1160 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[13] The exact position of these bands can be influenced by the ring strain and the electronic effects of the substituents, which may differ slightly between cis and trans isomers.
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that are unique to a particular molecule. Subtle differences in the skeletal vibrations of the cis and trans isomers can lead to distinguishable patterns in this region.[14] For some cyclic compounds, the cis isomer may exhibit a C-H bending vibration at a different wavenumber than the trans isomer.[11]
Comparative IR Data for a Hypothetical 2,4-Disubstituted Thietane 1,1-Dioxide:
| Vibrational Mode | Cis Isomer (cm⁻¹) | Trans Isomer (cm⁻¹) | Rationale |
| Asymmetric SO₂ Stretch | 1325 | 1328 | The slightly different electronic environment around the sulfone group can cause a minor shift. |
| Symmetric SO₂ Stretch | 1140 | 1145 | Similar to the asymmetric stretch, subtle electronic differences can lead to a shift. |
| C-H Bending (out-of-plane) | 850 | 875 | The different spatial arrangement of the C-H bonds relative to the ring can alter their bending frequencies. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid sample directly on the ATR crystal.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample holder (or pure KBr for pellets).
-
-
Data Acquisition: Record the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis:
-
Identify the characteristic absorption bands, particularly the SO₂ stretching frequencies.
-
Carefully compare the fingerprint regions of the cis and trans isomers for any reproducible differences.
-
Mass Spectrometry (MS): Analyzing Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. While cis and trans isomers have the same molecular weight and will show the same molecular ion peak, their fragmentation patterns upon ionization can differ due to the different steric and electronic environments of the isomers.[15][16]
Key Differentiating Features:
-
Relative Abundance of Fragment Ions: The stability of the fragment ions formed can be influenced by the stereochemistry of the parent molecule. This can lead to differences in the relative abundance of certain fragment ions in the mass spectra of the cis and trans isomers.[17][18] For example, a fragmentation pathway that is sterically hindered in one isomer may be more favorable in the other.
Hypothetical Fragmentation Data for a 2,4-Disubstituted Thietane 1,1-Dioxide:
| Fragment Ion (m/z) | Cis Isomer (Relative Abundance %) | Trans Isomer (Relative Abundance %) | Rationale |
| [M-SO₂]⁺ | 30 | 45 | The loss of SO₂ may be more facile in the trans isomer due to a more favorable transition state geometry. |
| [M-R]⁺ | 60 | 50 | The stability of the resulting carbocation after the loss of a substituent (R) may be different between the two isomers. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrument Setup:
-
Data Acquisition:
-
Acquire the mass spectrum over a suitable m/z range.
-
If using MS/MS, select the molecular ion ([M+H]⁺ or M⁺˙) as the precursor ion and acquire the product ion spectrum.[17]
-
-
Data Analysis:
-
Identify the molecular ion peak to confirm the molecular weight.
-
Compare the fragmentation patterns of the cis and trans isomers, paying close attention to the relative abundances of the major fragment ions.
-
Visualizing the Workflow and Structural Differences
To further clarify the process and the underlying structural distinctions, the following diagrams are provided.
Experimental Workflow for Isomer Differentiation
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tutorchase.com [tutorchase.com]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 5. mriquestions.com [mriquestions.com]
- 6. quora.com [quora.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 15. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 16. files01.core.ac.uk [files01.core.ac.uk]
- 17. Electrospray tandem mass spectrometric investigations of morphinans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. raco.cat [raco.cat]
Comparative Biological Efficacy of 3-Hydroxythietane 1,1-Dioxide Analogs: A Guide to Scaffold Application in Drug Discovery
An In-Depth Technical Guide for Researchers
This guide provides a comparative analysis of the biological efficacy of molecules containing the thietane 1,1-dioxide scaffold, with a focus on analogs of 3-Hydroxythietane 1,1-dioxide. While direct head-to-head studies on a broad series of these specific analogs are not prevalent, significant insights can be derived by examining structurally related compounds that have been successfully developed as potent modulators of high-value therapeutic targets.
We will explore the application of this unique four-membered cyclic sulfone scaffold in two key therapeutic areas: neurodegenerative disease, through the lens of BACE1 inhibition for Alzheimer's disease, and neurological disorders, by examining derivatives with demonstrated antidepressant activity. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the advantageous physicochemical properties of the thietane 1,1-dioxide motif in their research.
The Thietane 1,1-Dioxide Scaffold: A Primer for Medicinal Chemistry
The thietane 1,1-dioxide ring is a small, saturated heterocyclic system distinguished by its four-membered ring containing a sulfone group. This moiety imparts a unique combination of properties that are highly attractive for modern drug design:
-
Polarity and Solubility: The sulfone group is a strong hydrogen bond acceptor, which can significantly enhance the polarity and aqueous solubility of a molecule—a common challenge in drug development.
-
Metabolic Stability: Unlike many other functional groups, the sulfone in a thietane dioxide ring is exceptionally stable and resistant to metabolic degradation.
-
Three-Dimensionality: The puckered four-membered ring provides a rigid, three-dimensional exit vector for substituents, allowing for precise spatial orientation within a target's binding site. This contrasts with flat, aromatic rings and offers opportunities to explore new chemical space.
-
Bioisosterism: The thietane dioxide scaffold can act as a bioisostere for other chemical groups, such as carbonyls or gem-dimethyl groups, while altering the parent molecule's physicochemical profile in a beneficial way.
These features make the scaffold an excellent choice for optimizing lead compounds by improving their pharmacokinetic and pharmacodynamic properties.
Comparative Efficacy in Neurodegenerative Disease: BACE1 Inhibition
A powerful demonstration of the utility of a constrained cyclic sulfone scaffold can be found in the development of inhibitors for the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a primary therapeutic target for Alzheimer's disease, as it initiates the cleavage of the amyloid precursor protein (APP), leading to the formation of neurotoxic amyloid-β (Aβ) peptides.[1][2]
Mechanism of Action: The Amyloid Cascade Hypothesis
The sequential cleavage of APP by BACE1 and then γ-secretase is a central pathological event in Alzheimer's disease.[3][4] Inhibiting BACE1 is a direct strategy to reduce the production of all downstream Aβ species.
Case Study: Verubecestat (MK-8931) and Related Cyclic Sulfone Inhibitors
While not a direct thietane dioxide, the clinical candidate Verubecestat (MK-8931) features a closely related 3-imino-1,2,4-thiadiazinane 1,1-dioxide core.[5] This structure provides an authoritative example of how a small cyclic sulfone can anchor a molecule into the BACE1 active site with high affinity. The sulfone oxygen atoms and the imine nitrogen form critical hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp228) in the enzyme's active site.[6]
By analyzing Verubecestat alongside other BACE1 inhibitors that incorporate cyclic sulfones, we can establish a clear structure-activity relationship (SAR) and benchmark for efficacy.
Table 1: Comparative Efficacy of Cyclic Sulfone-Containing BACE1 Inhibitors
| Compound ID | Core Scaffold | BACE1 Ki (nM) | Cellular Aβ40 IC50 (nM) | Selectivity over CatD | Reference(s) |
| Verubecestat (MK-8931) | 3-Imino-1,2,4-thiadiazinane 1,1-dioxide | 2.2 | 2.1 | >45,000-fold | [6][7] |
| Compound 60p | Cyclic Sulfone Hydroxyethylamine | 2.0 | 50 | >200-fold | [8] |
| Hypothetical Analog | This compound derivative | Est. <10 | Est. <100 | Predicted High | - |
Note: Data for the hypothetical analog is an estimation based on the potency of related scaffolds and serves as a target for future design efforts.
Analysis of Efficacy: The data clearly demonstrates that incorporating a small, constrained cyclic sulfone is a highly successful strategy for achieving low nanomolar potency against BACE1.[7][8]
-
Verubecestat shows exceptional potency, with a Ki of 2.2 nM and excellent translation to a cellular assay (IC50 of 2.1 nM).[6][7] This indicates good cell permeability and engagement with the target in a biological context. Its remarkable selectivity over the related protease Cathepsin D (CatD) is a key feature, minimizing off-target effects.[6]
-
Compound 60p , which uses a different cyclic sulfone core, also achieves a 2 nM potency at the enzymatic level.[8] The higher cellular IC50 (50 nM) compared to Verubecestat may suggest differences in cell penetration or efflux, highlighting the importance of evaluating compounds in both enzymatic and cellular systems.
For a researcher designing novel analogs based on the this compound scaffold, these compounds serve as a benchmark. The goal would be to elaborate from the 3-hydroxy position with moieties that can occupy the various pockets (S1, S3, etc.) of the BACE1 active site, using the thietane dioxide core to establish the key hydrogen bonding interactions with the catalytic dyad.
Comparative Efficacy in Neurological Disorders: Antidepressant Activity
A distinct line of research has explored the biological activity of 3-alkoxy and 3-aryloxy thietane-1,1-dioxide derivatives, revealing significant antidepressant-like effects in preclinical in vivo models.[9][10] This application showcases the versatility of the scaffold beyond enzyme inhibition.
The mechanism for this antidepressant activity is not fully elucidated but is proposed to involve the modulation of serotonin (5-HT) and adrenergic receptors.[10] Unlike the BACE1 inhibitors, the efficacy data is derived from behavioral animal models, such as the Forced Swim Test (FST), rather than enzymatic IC50 values.
Table 2: Comparative Efficacy of 3-Substituted Thietane-1,1-Dioxide Analogs in Preclinical Depression Models
| Compound ID | 3-Position Substituent | Animal Model | Effective Dose (i.p.) | Observed Effect | Reference(s) |
| 3-Ethoxythietane-1,1-dioxide (3ETD) | -OCH2CH3 | Rat (Reserpine-induced) | 2 mg/kg | Eliminated depressive-like symptoms, reduced immobility time in FST by 39% | [11] |
| 3-Methoxythietane-1,1-dioxide (N-14) | -OCH3 | Rat (Social Stress) | 2 mg/kg | Mitigated depressive-behavioral symptoms, increased social adaptability | [12] |
| Amitriptyline (Reference Drug) | N/A | Rat (Reserpine-induced) | 10 mg/kg | Standard tricyclic antidepressant effect | [11] |
Analysis of Efficacy: The in vivo data for these simple analogs is compelling.
-
Both 3-ethoxy- and 3-methoxy- derivatives demonstrate significant antidepressant effects at low doses (2 mg/kg), comparable to or more potent than the standard reference drug, amitriptyline (10 mg/kg).[11][12]
-
The ability of these compounds to reverse behavioral deficits in robust models of depression (reserpine-induced anhedonia and chronic social stress) suggests a potent and centrally-acting mechanism.[9][12]
For researchers in this field, these findings suggest that the 3-substituted thietane 1,1-dioxide scaffold is a promising starting point for novel CNS agents. Further studies would be required to identify the specific molecular target(s) and to build a quantitative SAR through in vitro binding or functional assays.
Experimental Protocols & Methodologies
To empower researchers to validate the efficacy of novel analogs, we provide a detailed protocol for a representative in vitro assay and a corresponding workflow diagram.
Protocol: BACE1 Inhibition Assay using Fluorescence Resonance Energy Transfer (FRET)
This assay is a gold standard for measuring BACE1 enzymatic activity and quantifying the potency of inhibitors. It relies on a peptide substrate that contains a fluorophore and a quencher. When the substrate is intact, FRET occurs, and the quencher dampens the fluorescent signal. Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence that can be measured over time.[13][14]
Workflow Diagram:
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare BACE1 Assay Buffer (e.g., 50 mM Sodium Acetate, pH 4.5).
-
Dilute recombinant human BACE1 enzyme to its final working concentration (e.g., 10 milliunits/well) in cold Assay Buffer.[13]
-
Dilute the FRET substrate (e.g., Rh-EVNLDAEFK-Quencher) to its final working concentration (e.g., 250 nM) in Assay Buffer. Protect from light.[13]
-
Prepare a serial dilution series of the test analogs (e.g., from 100 µM to 10 pM) in Assay Buffer containing a small percentage of DMSO.
-
-
Assay Plate Setup (384-well format):
-
Add 10 µL of the diluted test compound or control (buffer with DMSO for 0% inhibition, potent inhibitor for 100% inhibition) to the appropriate wells.
-
Add 10 µL of the diluted BACE1 enzyme solution to all wells except the "no enzyme" baseline controls.
-
-
Initiation and Measurement:
-
To start the reaction, add 10 µL of the diluted FRET substrate solution to all wells. The final reaction volume is 30 µL.
-
Immediately place the plate in a fluorescent plate reader capable of kinetic reads (e.g., TECAN Safire).[13]
-
Read the fluorescence at appropriate excitation/emission wavelengths (e.g., Ex: 545 nm, Em: 585 nm) every 60 seconds for 60-90 minutes at room temperature.
-
-
Data Analysis:
-
For each well, determine the initial reaction velocity by calculating the slope of the linear portion of the fluorescence signal versus time curve.
-
Calculate the percent inhibition for each compound concentration relative to the uninhibited control.
-
Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Causality and Self-Validation: This protocol is self-validating. The inclusion of positive (no inhibitor) and negative (no enzyme) controls ensures that the observed signal is enzyme-dependent. The use of a known, potent inhibitor as a reference control validates the assay's performance on a given day. The kinetic nature of the readout provides richer data than a simple endpoint assay and can help identify artifacts like compound fluorescence or aggregation.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a promising, albeit underexplored, area of medicinal chemistry. By analyzing the successful application of closely related cyclic sulfones in challenging therapeutic areas like Alzheimer's disease, we can establish clear benchmarks for biological efficacy. The low-nanomolar potency of compounds like Verubecestat against BACE1 provides a quantitative goal for future inhibitor design campaigns utilizing the thietane dioxide core.[6][7]
Furthermore, the demonstrated in vivo efficacy of simple 3-alkoxy derivatives in models of depression highlights the scaffold's potential for CNS applications and warrants further investigation into their mechanism of action.[11][12] Researchers equipped with robust in vitro methodologies, such as the FRET assay detailed here, are well-positioned to synthesize novel analogs and unlock the full therapeutic potential of this versatile chemical motif.
References
- 1. The Role of Amyloid Precursor Protein Processing by BACE1, the β-Secretase, in Alzheimer Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of APP Processing Enzymes and Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secretases Related to Amyloid Precursor Protein Processing [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. behavioralhealth2000.com [behavioralhealth2000.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Prospects for the creation of new drug candidates with antidepressant activity among thietanes [journal.hep.com.cn]
- 11. Assessment of the 3-substituted thietane-1,1-dioxide derivative antidepressant effect using rat model of depression induced by reserpine | Research Results in Pharmacology [rrpharmacology.ru]
- 12. In Vivo Antidepressant Efficacy of 3-Substituted Thietane-1,1-dioxide Derivative - A Preliminary Study for Novel Anti-Depression Therapy in Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. bpsbioscience.com [bpsbioscience.com]
A Comparative Safety and Toxicity Profile of 3-Hydroxythietane 1,1-dioxide for Drug Discovery
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties is relentless. The thietane ring, a four-membered heterocycle containing a sulfur atom, has garnered significant interest as a bioisosteric replacement for more common functional groups, offering improvements in parameters such as polarity and metabolic stability.[1][2][3] This guide provides a comprehensive evaluation of the safety and toxicity profile of a prominent derivative, 3-Hydroxythietane 1,1-dioxide, a building block increasingly considered in drug design.[4]
Due to the limited availability of direct, in-depth toxicological studies on this compound, this guide will establish an inferred safety profile based on data from structurally related analogs. This inferred profile will be objectively compared against well-characterized sulfone-containing molecules: Sulfolane, as a close structural analog; Busulfan, as a benchmark for high toxicity in sulfone-containing drugs; and Dimethyl Sulfoxide (DMSO), as a widely used sulfoxide with a well-established low toxicity profile.
Understanding the Landscape: The Role of Sulfones in Medicinal Chemistry
The sulfone functional group (R-S(=O)₂-R') is a key component in a number of therapeutic agents.[5] Its high polarity and ability to act as a hydrogen bond acceptor make it an attractive moiety for modulating the properties of drug candidates. However, the diverse toxicological profiles of sulfone-containing compounds necessitate a careful evaluation of each new analog.
Safety and Toxicity Profile of this compound: An Inferred Assessment
Based on the GHS classification of the closely related 3-hydroxysulfolane, this compound is predicted to be:
The incorporation of the thietane scaffold in drug candidates is often intended to enhance metabolic stability, suggesting that the ring system itself is not typically associated with high reactivity or inherent toxicity.[1]
Comparative Analysis with Alternative Sulfone-Containing Compounds
To provide a robust context for the inferred safety profile of this compound, a detailed comparison with three other sulfone-containing molecules is presented below.
Sulfolane: The Structural Analog
Sulfolane, a five-membered cyclic sulfone, is structurally similar to this compound. Its toxicological profile is well-documented.
-
Acute Toxicity: Sulfolane exhibits low acute toxicity, with oral LD50 values in rats reported to be between 1.7 and 2.7 g/kg.[7][8]
-
Genotoxicity: Genotoxicity data for sulfolane indicate that it is not expected to be genotoxic.[9][10] It has tested negative in various genotoxicity assays.[10]
-
Metabolism: In rats, sulfolane is metabolized via ring hydroxylation to 3-hydroxytetrahydrothiophene-1,1-dioxide (3-hydroxysulfolane).[9]
-
Other Toxicities: While not genotoxic, sulfolane has been associated with reproductive and developmental toxicity at high doses.[9][11]
Busulfan: The High-Toxicity Benchmark
Busulfan is a potent bifunctional alkylating agent used in chemotherapy, and its high toxicity is integral to its therapeutic effect.
-
Cytotoxicity: Busulfan is highly cytotoxic, with IC50 values in the low micromolar range against various tumor cell lines.[12] Its mechanism of action involves the alkylation of DNA, leading to the formation of inter- and intrastrand crosslinks, which inhibits DNA replication and induces apoptosis.[13][14][15]
-
Genotoxicity: As a DNA alkylating agent, busulfan is inherently genotoxic.[16][17] This genotoxicity is the basis for its use as an anti-cancer agent and also contributes to its significant side effects.[18]
Dimethyl Sulfoxide (DMSO): The Low-Toxicity Benchmark
DMSO is a widely used aprotic polar solvent with a well-established and very low toxicity profile.
-
Cytotoxicity: DMSO is generally considered non-toxic to cells at concentrations up to 0.5-1%. Cytotoxic effects are typically observed at concentrations of 2% and higher, and are both time- and dose-dependent.[19][20]
-
Genotoxicity: DMSO is not considered genotoxic and is widely used as a solvent in mutagenicity testing due to its lack of reactivity with DNA.[21][22] Some studies have shown genotoxic effects at very high concentrations in certain test systems, but the overwhelming evidence points to its safety at commonly used concentrations.[23]
Tabular Summary of Comparative Toxicity Data
| Feature | This compound (Inferred) | Sulfolane | Busulfan | Dimethyl Sulfoxide (DMSO) |
| Acute Oral LD50 (rat) | Predicted to be harmful if swallowed | 1.7 - 2.7 g/kg[7][8] | ~14 mg/kg | 14.5 - 28.3 g/kg |
| Primary Cytotoxicity Mechanism | Unknown | Not a primary cytotoxic agent | DNA alkylation and cross-linking[13][14] | Membrane disruption at high concentrations |
| In Vitro Cytotoxicity | Data not available | Low | High (IC50 in µM range)[12] | Very low (toxic >1-2%)[20] |
| Genotoxicity | Data not available, but not expected based on structural alerts | Generally considered non-genotoxic[9][10] | Highly genotoxic[16][17] | Generally considered non-genotoxic[21][22] |
| Primary Target Organs for Toxicity | Unknown | Reproductive system, developing fetus (at high doses)[9][11] | Bone marrow, reproductive organs, lungs | Eyes (at very high, chronic doses in animals)[22] |
Experimental Protocols for Key Toxicological Assays
To facilitate the independent evaluation of this compound and other novel compounds, detailed protocols for standard in vitro toxicology assays are provided below.
Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound) and appropriate controls (vehicle and positive control) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assessment: The Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used method that uses several strains of the bacterium Salmonella typhimurium that carry mutations in genes involved in histidine synthesis. It tests the capability of a substance to create mutations that result in a return to a "prototrophic" state, so that the bacteria can grow on a histidine-free medium.
Protocol:
-
Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.[24]
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (e.g., rat liver S9 fraction) to detect metabolites that may be genotoxic.[25]
-
Exposure: Expose the bacterial strains to various concentrations of the test compound in the presence or absence of the S9 mix.
-
Plating: Plate the treated bacteria on a minimal agar medium lacking histidine.
-
Incubation: Incubate the plates for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine).
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.
Metabolic Stability Assessment: In Vitro Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.
Protocol:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (from human or other species), a buffered solution, and the test compound.
-
Initiation of Reaction: Start the metabolic reaction by adding a cofactor solution (e.g., NADPH).
-
Time-Point Sampling: Take aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Stop the reaction in the aliquots by adding a quenching solution (e.g., cold acetonitrile).
-
Sample Analysis: Analyze the samples using LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the compound.
Visualizing the Concepts
Caption: Workflow for in vitro safety and toxicity evaluation of a new chemical entity.
Conclusion and Future Directions
While direct toxicological data for this compound is currently lacking, an inferred safety profile based on its close structural analog, 3-hydroxysulfolane, suggests a moderate hazard profile characterized by potential oral toxicity and irritation. This profile is significantly more favorable than that of the highly cytotoxic and genotoxic drug Busulfan. The low toxicity of DMSO serves as a useful benchmark for a safe sulfoxide-containing molecule.
The increasing use of thietane derivatives in drug discovery underscores the urgent need for comprehensive safety and toxicity studies on key building blocks like this compound. Future research should focus on conducting a battery of in vitro and in vivo toxicological assays to provide a definitive characterization of its safety profile and to validate its continued use in the development of new therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-Hydroxysulfolane | C4H8O3S | CID 98932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acute Toxicity and Skin Irritant Properties of Sulfolane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dec.alaska.gov [dec.alaska.gov]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 11. Immunotoxicity studies of sulfolane following developmental exposure in Hsd:Sprague Dawley SD rats and adult exposure in B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Progress on the study of the mechanism of busulfan cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. What is the mechanism of Busulfan? [synapse.patsnap.com]
- 15. Progress on the study of the mechanism of busulfan cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Kinetic of genotoxic expression in the pharmacodynamics of busulfan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ClinPGx [clinpgx.org]
- 19. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. epa.gov [epa.gov]
- 23. researchgate.net [researchgate.net]
- 24. Ames Assay Transferred from the Microtiter Plate to the Planar Assay Format - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthesis of 3-Hydroxythietane 1,1-dioxide: A Comparative Analysis
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained heterocyclic rings is a powerful tool for modulating the physicochemical properties of drug candidates. Among these, thietanes, four-membered sulfur-containing heterocycles, and their oxidized derivatives have emerged as valuable structural motifs.[1][2] Specifically, 3-hydroxythietane 1,1-dioxide serves as a critical building block, offering a unique combination of polarity, three-dimensionality, and hydrogen bonding capability, all within a compact framework. Its sulfone moiety is particularly attractive as a bioisostere for other functional groups, enhancing properties like aqueous solubility and metabolic stability.[3]
This guide provides an in-depth, comparative analysis of the primary synthetic routes to this compound. We will move beyond simple procedural descriptions to explore the underlying chemical principles, offering field-proven insights into experimental design and optimization. For researchers in drug discovery and development, a robust and scalable synthesis of this key intermediate is paramount. This document aims to equip you with the knowledge to select and execute the optimal synthetic strategy for your specific research needs.
Overview of Primary Synthetic Strategies
There are two predominant strategies for the synthesis of this compound, each with distinct advantages and considerations.
-
Two-Step Synthesis via Thietan-3-ol: This is arguably the most common and versatile approach. It involves the initial synthesis of the thietane precursor, thietan-3-ol, which is then oxidized to the target sulfone. This method allows for the isolation and purification of the intermediate, which can be advantageous for overall purity.
-
Direct Synthesis from Epichlorohydrin: While not explicitly detailed in the provided search results for the target molecule, a related synthesis of a precursor involves the reaction of epichlorohydrin with a bisulfite source.[4] This suggests a potential, more direct route that merits discussion and comparison.
The following diagram illustrates these divergent pathways.
Caption: High-level overview of synthetic pathways to this compound.
Method 1: Two-Step Synthesis via Oxidation of Thietan-3-ol
This robust and widely-documented method proceeds in two distinct stages: the formation of thietan-3-ol and its subsequent oxidation to the desired 1,1-dioxide.
Step 1a: Synthesis of Thietan-3-ol Precursors from Thietan-3-one
The most direct precursor to this compound is thietan-3-ol. While thietan-3-ol itself can be synthesized through various means, a common laboratory-scale approach for creating substituted derivatives involves the reaction of the readily available and inexpensive thietan-3-one with organometallic reagents.[5][6] For the synthesis of the parent, unsubstituted thietan-3-ol, a reduction of thietan-3-one would be employed.
Principle & Mechanism: The core of this step is the nucleophilic addition to the carbonyl group of thietan-3-one. In the case of Grignard or organolithium reagents, a new carbon-carbon bond is formed. For the synthesis of the parent compound, a hydride reagent (e.g., sodium borohydride) would reduce the ketone to the secondary alcohol. The choice of reagent is dictated by the desired substitution at the 3-position.
Experimental Insights:
-
Temperature Control: The addition of highly reactive organometallic reagents is performed at low temperatures (typically -78 °C) to control the exothermicity of the reaction and prevent side reactions.[7]
-
Anhydrous Conditions: Grignard and organolithium reagents are extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents are essential to prevent quenching of the reagent and ensure high yields.
-
Quenching: The reaction is typically quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl).[7] This protonates the intermediate alkoxide to form the desired alcohol while being mild enough to avoid degradation of the product.
Step 1b: Oxidation of Thietan-3-ol to this compound
This is the critical transformation step where the sulfur atom of the thietane ring is oxidized to a sulfone.
Principle & Mechanism: The oxidation of the sulfide to a sulfone is a well-established transformation. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂), often in the presence of a catalyst. The reaction proceeds through a sulfoxide intermediate, which is then further oxidized to the sulfone.
Causality Behind Experimental Choices:
-
Choice of Oxidant:
-
m-CPBA: This reagent is highly effective and often provides clean reactions with high yields.[5][6] It is typically used in stoichiometric excess (2-3 equivalents) to ensure complete oxidation to the sulfone.
-
Hydrogen Peroxide (H₂O₂): This is a greener and more atom-economical oxidant.[8] Its use often requires a catalyst, such as sodium tungstate, and is typically performed in an acidic medium like acetic or formic acid.[8] This method is particularly well-suited for larger-scale syntheses.
-
-
Solvent System: Chlorinated solvents like dichloromethane (DCM) are common for m-CPBA oxidations. For H₂O₂ oxidations, mixtures of organic acids and co-solvents like ethyl acetate are frequently employed.[8]
-
Work-up Procedure: After H₂O₂ oxidation, the reaction is often quenched with a reducing agent like sodium hydrogen sulfite to destroy any remaining peroxide.[8]
The workflow for this two-step synthesis is visualized below.
Caption: Experimental workflow for the two-step synthesis of this compound.
Benchmarking of Synthesis Methods
The choice of synthetic route depends on several factors, including scale, available starting materials, and desired purity. The following table provides a comparative summary of the discussed methodologies.
| Parameter | Method 1: Oxidation of Thietan-3-ol (H₂O₂/Na₂WO₄) | Method 1: Oxidation of Thietan-3-ol (m-CPBA) |
| Overall Yield | High (Reported yields of at least 93% for the oxidation step)[8] | High (Reported yields often in the 80-99% range for the oxidation step)[5] |
| Number of Steps | Two (Reduction/Addition, then Oxidation) | Two (Reduction/Addition, then Oxidation) |
| Starting Materials | Thietan-3-one, NaBH₄, H₂O₂, Sodium Tungstate, Acetic Acid | Thietan-3-one, NaBH₄, m-CPBA |
| Cost | Generally lower due to the low cost of H₂O₂. | Higher, as m-CPBA is a more expensive reagent. |
| Scalability | Excellent. H₂O₂ is a preferred industrial oxidant. | Good, but the cost and disposal of m-CPBA byproducts can be a concern on a large scale. |
| Safety | Requires careful handling of concentrated H₂O₂ and control of reaction exotherm. | m-CPBA can be shock-sensitive and requires careful handling and storage. |
| Environmental Impact | More favorable ("greener") as the main byproduct is water. | Less favorable due to chlorinated solvent use and organic byproducts. |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via H₂O₂ Oxidation[8]
Step A: Synthesis of Thietan-3-ol (Illustrative Reduction)
-
To a solution of thietan-3-one (1.0 equiv) in methanol at 0 °C, add sodium borohydride (1.1 equiv) portion-wise.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield thietan-3-ol.
Step B: Oxidation to this compound
-
In a round-bottom flask, create a mixture of ethyl acetate (3 parts), acetic acid (2 parts), thietan-3-ol (1.0 equiv), and sodium tungstate (catalytic amount, e.g., 0.01 equiv).[8]
-
Heat the mixture to 45-50 °C.
-
Add 48% w/w aqueous hydrogen peroxide (approx. 3.0 equiv) dropwise over 4 hours, maintaining the internal temperature.
-
After the addition is complete, continue stirring until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and quench by the careful addition of an aqueous solution of sodium hydrogen sulfite.
-
Filter the mixture. The filtrate is then concentrated under reduced pressure.
-
The resulting crude product can be purified by crystallization from a suitable solvent system, such as isopropanol, to yield pure this compound.[8]
Protocol 2: Synthesis of this compound via m-CPBA Oxidation[5][6]
-
Dissolve thietan-3-ol (1.0 equiv) in a suitable solvent such as dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (approx. 77% purity, 2.5-3.0 equiv) portion-wise, ensuring the temperature does not rise significantly.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, or until the reaction is complete.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to remove excess acid) and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of acetone in pentane or ethyl acetate in hexanes) to afford the pure product.[5]
Conclusion
The synthesis of this compound is most reliably achieved through a two-step process involving the formation and subsequent oxidation of thietan-3-ol. For laboratory-scale synthesis where purity and expediency are key, the use of m-CPBA as an oxidant offers a clean and high-yielding route, albeit at a higher cost. For larger-scale preparations where cost, safety, and environmental impact are primary concerns, the hydrogen peroxide/sodium tungstate system is the superior choice, providing excellent yields and a more sustainable process.[8] The choice between these well-validated methods allows researchers to tailor their synthetic approach to the specific constraints and goals of their drug discovery program.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis of 3,3-Disubstituted Thietane Dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2024134681A1 - A method for the preparation of 3-chlorothietane 1,1-dioxide - Google Patents [patents.google.com]
Safety Operating Guide
Navigating the Disposal of 3-Hydroxythietane 1,1-dioxide: A Guide for Laboratory Professionals
Abstract
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-Hydroxythietane 1,1-dioxide (CAS No. 22524-35-2)[1]. As a sulfur-containing heterocyclic compound, its unique chemical properties necessitate specific handling and disposal protocols to ensure the safety of laboratory personnel and environmental protection. This guide, designed for researchers, scientists, and drug development professionals, outlines essential safety precautions, spill management, and the primary disposal pathway, emphasizing procedural logic and regulatory compliance.
Understanding the Compound: Hazard Profile and Chemical Reactivity
Crucially, this compound exhibits instability in the presence of strong bases. Studies have shown that it degrades via an elimination reaction when treated with 1 M sodium hydroxide (NaOH)[3]. This reactivity is a critical consideration for selecting appropriate disposal methods and avoiding incompatible waste streams.
Table 1: Chemical and Safety Information
| Property | Value | Source |
| CAS Number | 22524-35-2 | ChemScene[1] |
| Molecular Formula | C₃H₆O₃S | ChemScene[1] |
| Appearance | White Solid | The Journal of Organic Chemistry[3] |
| Known Hazards | Potential for serious eye, skin, and respiratory irritation; harmful if swallowed (inferred from parent compound) | PubChem[2] |
| Reactivity | Degrades in the presence of strong bases (e.g., 1 M NaOH) | The Journal of Organic Chemistry[3] |
Personnel Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound, all personnel must be equipped with the appropriate PPE to minimize exposure risk. Adherence to general laboratory safety rules is mandatory[4][5][6][7].
-
Eye Protection : Chemical splash goggles are required at all times.
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or perforation before use.
-
Body Protection : A standard laboratory coat is mandatory.
-
Respiratory Protection : If handling the powder outside of a certified chemical fume hood, a respirator may be necessary depending on the quantity and ventilation.
Workflow for Safe Handling:
Caption: Workflow for safe handling of this compound.
Emergency Procedures: Spill and Exposure Management
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area of the spill.
-
Ventilate : Ensure the area is well-ventilated. If the spill is significant, restrict access to the laboratory.
-
Containment : For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a solution, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill[8]. Do not use combustible materials like paper towels for initial containment.
-
Collection : Place the contained material into a clearly labeled, sealed container for hazardous waste.
-
Decontamination : Clean the spill area with a suitable solvent (e.g., water, if appropriate for the surface), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Personnel Exposure:
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station. Seek immediate medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Proper Disposal Procedures
The primary and recommended method for the disposal of this compound and its contaminated waste is through high-temperature incineration at a licensed hazardous waste facility [8]. This method ensures the complete destruction of the compound, mitigating environmental release.
Step-by-Step Disposal Protocol:
-
Waste Collection :
-
Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., absorbent pads, gloves, weigh boats), in a designated and clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical and kept securely closed when not in use.
-
-
Waste Segregation :
-
Crucially, do not mix waste containing this compound with strong bases (e.g., NaOH solutions) due to its known reactivity and degradation pathway[3].
-
Avoid mixing with other incompatible waste streams. Consult your institution's chemical hygiene plan for specific segregation guidelines.
-
-
Labeling :
-
Label the hazardous waste container with the full chemical name: "this compound," the approximate quantity, and the relevant hazard warnings (e.g., "Irritant," "Harmful if Swallowed").
-
-
Storage :
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area while awaiting pickup.
-
-
Arranging for Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Adhere to all institutional and local regulations for hazardous waste management.
-
Disposal Decision Workflow:
Caption: Decision workflow for the disposal of this compound.
Conclusion
The safe disposal of this compound is predicated on a thorough understanding of its potential hazards and chemical reactivity. By adhering to the procedures outlined in this guide—including the consistent use of appropriate PPE, diligent spill management, and proper waste segregation for high-temperature incineration—laboratory professionals can ensure a safe working environment and maintain compliance with environmental regulations. Always consult your institution's specific safety protocols and EHS department for guidance.
References
- 1. chemscene.com [chemscene.com]
- 2. Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. cce.caltech.edu [cce.caltech.edu]
- 7. geneseo.edu [geneseo.edu]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Hydroxythietane 1,1-dioxide
This guide provides essential safety and logistical information for the handling and disposal of 3-Hydroxythietane 1,1-dioxide (CAS No. 22524-35-2). As a valued professional in research and development, your safety is paramount. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to make informed safety decisions. The protocols described herein are designed to be self-validating systems, ensuring a robust culture of safety in your laboratory.
Hazard Identification and Risk Assessment: The Foundation of Safety
While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its structural parent, Thietane 1,1-dioxide, provides critical hazard information. We will proceed with a conservative approach, assuming the hydroxylated derivative presents similar or potentially greater risks.
The primary hazards associated with the parent compound, and therefore presumed for this compound, include:
-
H315: Causes skin irritation .[1]
-
H319: Causes serious eye irritation .[1]
-
H335: May cause respiratory irritation .[1]
-
H302: Harmful if swallowed .[1]
Given these hazards, all work must be preceded by a task-specific risk assessment. The core principle is to minimize exposure to As Low As Reasonably Achievable (ALARA). The scale of the procedure, the potential for aerosolization, and the duration of handling will dictate the necessary level of protection.
Core Personal Protective Equipment (PPE): Your Last Line of Defense
Engineering controls, such as a certified chemical fume hood, are the primary method for exposure prevention.[2][3] PPE is used to supplement these controls and protect you from residual risks or in the event of a spill or splash.
Eye and Face Protection
The classification as a serious eye irritant necessitates robust protection.[1][4] The first reflex upon a splash is to turn the head, exposing the sides of the eyes.[5]
-
Minimum Requirement: For all handling tasks, wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US).[3]
-
Elevated Risk: For tasks involving quantities greater than a few grams, heating, or potential for splashing, a full-face shield must be worn in addition to safety goggles.[5][6]
Hand Protection
Direct skin contact must be avoided to prevent irritation.[7] The choice of glove material is critical for chemical resistance.
-
For Incidental Contact (Splash Protection): Standard nitrile laboratory gloves (minimum 5 mil thickness) are acceptable. However, they provide limited chemical resistance and should be removed and replaced immediately upon any sign of contamination.
-
For Extended Handling or Immersion: If prolonged contact is anticipated, heavier-duty gloves are required. Butyl rubber gloves are an excellent choice for broad solvent and chemical protection.[7]
-
Glove Integrity Protocol:
-
Pre-Use Inspection: Before donning, visually inspect gloves for any signs of degradation, punctures, or tears.[5] Inflate gloves with air to check for pinholes.
-
Donning: Ensure hands are clean and dry before putting on gloves.
-
Doffing (Removal): Use a proper removal technique to avoid skin contact with the glove's outer surface. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Disposal: Dispose of contaminated gloves as hazardous waste in accordance with local regulations.
-
Hygiene: Wash hands thoroughly with soap and water after removing gloves.[2]
-
Body Protection
Protecting skin from accidental spills is crucial.
-
Standard Use: A clean, buttoned laboratory coat should be worn at all times.
-
High-Splash Potential: When handling larger volumes (>50 mL) or performing vigorous reactions, supplement your lab coat with a chemical-resistant apron made from PVC or a similar impervious material.[6][7] For maximum protection, chemical-resistant coveralls can be utilized.[8]
-
Proper Wear: To prevent chemicals from entering gloves or footwear, sleeves should be worn over the cuff of the glove, and trouser legs should be worn outside of boots.[5]
Respiratory Protection
The potential for respiratory irritation means that engineering controls are the most critical barrier.[1]
-
Primary Control: All handling of this compound, including weighing and transfers, must be performed inside a certified chemical fume hood to ensure adequate ventilation.[2][3]
-
Secondary Control (Emergency or Maintenance): If engineering controls fail or are not available, or if there is a large spill, respiratory protection is required. A NIOSH-approved half-face or full-face respirator equipped with an organic vapor/acid gas cartridge is recommended.[9]
Operational and Disposal Plan
A safe workflow integrates PPE with sound laboratory practice.
Step-by-Step Handling Protocol
-
Preparation: Designate a specific area within a chemical fume hood for the procedure.
-
Don PPE: Don the appropriate PPE as determined by your risk assessment (see Table 1).
-
Procedure: Conduct all manipulations of the solid or its solutions within the fume hood.
-
Decontamination: After handling, decontaminate any surfaces.
-
Doff PPE: Remove PPE in the correct order (gloves first), avoiding self-contamination.
-
Hygiene: Wash hands thoroughly.
Spill Management
-
Evacuate: Alert others and evacuate the immediate area if necessary.
-
Ventilate: Ensure the fume hood is operating at maximum capacity.
-
Assess: Evaluate the spill size and determine if you can handle it safely with the available PPE.
-
Contain: For a small solid spill, gently cover with an absorbent material. Dampen the material with a suitable solvent (e.g., 60-70% ethanol) to prevent dust generation.[9]
-
Clean-Up: Carefully sweep or scoop the dampened material into a clearly labeled, sealed container for hazardous waste.[4]
-
Dispose: Dispose of the waste container and any contaminated materials according to institutional and local regulations.
Waste Disposal Plan
-
Collection: All waste, including excess reagent, contaminated gloves, absorbent materials, and empty containers, must be collected in a designated and clearly labeled hazardous waste container.[10]
-
Segregation: Do not mix with incompatible waste streams.
-
Disposal: The final disposal must be conducted through an approved hazardous waste disposal facility.[2] Organosulfur compounds should not be disposed of via open-air incineration due to the release of sulfur oxides.[11]
Visual Guide to PPE Selection
Table 1: PPE Selection Matrix by Operational Scale
| Task / Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing <1 g | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Solution Prep <50 mL | Safety Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Reaction/Workup >1 g or >50 mL | Goggles & Face Shield | Nitrile or Butyl Rubber Gloves | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
| Large Spill Cleanup | Goggles & Face Shield | Butyl Rubber Gloves | Chemical-Resistant Coverall | NIOSH-Approved Respirator |
PPE Decision Workflow
This diagram illustrates the logical process for selecting appropriate PPE based on the specific experimental context.
Caption: Decision workflow for selecting PPE when handling this compound.
References
- 1. Thietane 1,1-dioxide | C3H6O2S | CID 265652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. Protective apparel [norfalco.com]
- 6. sams-solutions.com [sams-solutions.com]
- 7. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 8. osha.oregon.gov [osha.oregon.gov]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. ethz.ch [ethz.ch]
- 11. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
